molecular formula C10H6ClNOS B1451469 2-(4-Chlorophenyl)thiazole-5-carbaldehyde CAS No. 721920-84-9

2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1451469
CAS No.: 721920-84-9
M. Wt: 223.68 g/mol
InChI Key: QJHQBOBUAOFVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNOS and its molecular weight is 223.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHQBOBUAOFVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661674
Record name 2-(4-Chlorophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721920-84-9
Record name 2-(4-Chlorophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction

The 2-(4-chlorophenyl)thiazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific substitution pattern of this particular aldehyde, featuring a 4-chlorophenyl group at the 2-position and a reactive formyl group at the 5-position, provides a versatile platform for further molecular elaboration.[5][6] Its derivatives have been investigated as potential c-Met kinase inhibitors for cancer treatment and form the basis for novel therapeutic agents.[7][8]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the prevalent and efficient synthetic strategies for this compound. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings and causal logic behind experimental choices, empowering the scientist to not only replicate but also adapt and troubleshoot these synthetic pathways. We will explore a primary two-stage route involving the construction of the thiazole nucleus followed by formylation, as well as alternative approaches, providing detailed, self-validating protocols for each key transformation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting two major strategic approaches. The most direct approach involves the formylation of a pre-existing 2-(4-chlorophenyl)thiazole ring. A second, more convergent strategy would aim to construct the thiazole ring with the aldehyde functionality already incorporated or masked.

G cluster_0 Strategy 1: Post-Cyclization Formylation target This compound inter1 2-(4-Chlorophenyl)thiazole target->inter1 C-C Formylation (e.g., Vilsmeier-Haack) sm1_alt 4-Chlorothiobenzamide target->sm1_alt C-N / C-S Bond Formation (Hantzsch Synthesis) sm3 α-Halo-β-oxopropanal (or protected equivalent) target->sm3 sm1 4-Chlorothiobenzamide inter1->sm1 C-N / C-S Bond Formation (Hantzsch Synthesis) sm2 α-Haloacetaldehyde (or equivalent) inter1->sm2

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Hantzsch Cyclization and Vilsmeier-Haack Formylation

This robust and widely adopted strategy involves two distinct phases: the initial construction of the 2-arylthiazole core via the Hantzsch thiazole synthesis, followed by the regioselective introduction of the aldehyde group at the C5 position using the Vilsmeier-Haack reaction.

Part 1: Synthesis of 2-(4-Chlorophenyl)thiazole Intermediate

The Hantzsch synthesis is a classic, high-yielding reaction that condenses a thioamide with an α-haloketone or α-haloaldehyde.[9][10]

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism thioamide 4-Chlorothiobenzamide (Nucleophile) intermediate1 S-Alkylation Intermediate thioamide->intermediate1 SN2 Attack haloketone Chloroacetaldehyde (Electrophile) haloketone->intermediate1 intermediate2 Hemithioaminal intermediate1->intermediate2 Intramolecular Cyclization product 2-(4-Chlorophenyl)thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

1.1: Preparation of 4-Chlorothiobenzamide

The requisite thioamide is not commonly available commercially but can be readily prepared from the corresponding nitrile. The conversion involves treatment of 4-chlorobenzonitrile with a sulfur source, such as thioacetamide in the presence of an acid catalyst.[11]

ReagentMolar Mass ( g/mol )AmountMolesRole
4-Chlorobenzonitrile137.5755.03 g0.40Starting Material
Thioacetamide75.1375.13 g1.00Sulfur Source
Dimethylformamide (DMF)73.09600 mL-Solvent
Hydrogen Chloride (gas)36.46Saturate-Catalyst

Experimental Protocol: Synthesis of 4-Chlorothiobenzamide [11]

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, combine 4-chlorobenzonitrile (55.03 g) and thioacetamide (75.13 g) in dimethylformamide (600 mL).

  • Acidification: Cool the mixture in an ice bath and saturate it with dry hydrogen chloride gas passed through the gas inlet tube. The causality here is that HCl protonates the nitrile, activating it towards nucleophilic attack by the sulfur of thioacetamide.

  • Reaction: Remove the ice bath and slowly heat the mixture on an oil bath to 100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool. Add aqueous sodium bicarbonate solution to neutralize the excess acid and precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash with water. Recrystallize the crude solid from toluene to yield 4-chlorothiobenzamide as yellow crystals.

1.2: Hantzsch Synthesis of 2-(4-Chlorophenyl)thiazole

With the thioamide in hand, the thiazole ring is formed by condensation with an α-haloaldehyde equivalent, such as chloroacetaldehyde or its more stable precursor, 2-bromo-1,1-diethoxyethane, which hydrolyzes in situ to the aldehyde.

ReagentMolar Mass ( g/mol )AmountMolesRole
4-Chlorothiobenzamide171.6517.17 g0.10Thioamide
Chloroacetaldehyde (50% in H₂O)78.5017.3 g0.11α-Haloaldehyde
Ethanol46.07200 mL-Solvent

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)thiazole

  • Reaction Setup: Dissolve 4-chlorothiobenzamide (17.17 g) in ethanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagent: To the stirring solution, add chloroacetaldehyde (17.3 g of a 50% aqueous solution) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting thioamide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add water (200 mL) to the residue and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: The crude product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Part 2: Vilsmeier-Haack Formylation of 2-(4-Chlorophenyl)thiazole

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic rings.[12] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[13] The electron-donating nature of the sulfur atom activates the thiazole ring towards electrophilic substitution, with the C5 position being the most nucleophilic and thus the primary site of formylation.[14]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Thiazole 2-(4-Chlorophenyl)thiazole Sigma Sigma Complex (Intermediate) Thiazole->Sigma Attack on Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium Rearomatization Iminium_hydro Iminium Salt Product 2-(4-Chlorophenyl)thiazole- 5-carbaldehyde Iminium_hydro->Product Aqueous Workup (H₂O)

Caption: General workflow for the Vilsmeier-Haack Reaction.

ReagentMolar Mass ( g/mol )AmountMolesRole
2-(4-Chlorophenyl)thiazole195.6619.57 g0.10Substrate
Phosphorus Oxychloride (POCl₃)153.3318.4 g (11.2 mL)0.12Activating Agent
Dimethylformamide (DMF)73.0973.1 g (77.3 mL)1.00Reagent & Solvent

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool DMF (77.3 mL) to 0 °C in an ice-salt bath. Add POCl₃ (11.2 mL) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the chloromethyliminium salt (Vilsmeier reagent) is exothermic and requires careful temperature control to prevent side reactions. Stir the resulting mixture for 30 minutes at 0 °C.

  • Addition of Substrate: Dissolve 2-(4-chlorophenyl)thiazole (19.57 g) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 60-70 °C for 3-5 hours. The reaction should be monitored by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 500 g) with stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Workup: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, the crude product can be recrystallized from ethanol or purified via column chromatography (silica gel, using a hexane-ethyl acetate gradient).

Alternative Synthetic Strategy: Convergent Hantzsch Synthesis via Functionalized Precursor

An alternative, more convergent approach involves using an α-halocarbonyl compound that already contains the aldehyde functionality (or a protected version). A common strategy is to use an α-halomethylketone, which can be subsequently oxidized to the aldehyde.

Route: 4-Chlorothiobenzamide + 1,3-Dichloro-2-propanone → 2-(4-Chlorophenyl)-4-(chloromethyl)thiazole → 2-(4-Chlorophenyl)thiazole-4-carbaldehyde.

Note: This route leads to the 4-carbaldehyde isomer, not the target 5-carbaldehyde. Synthesizing the 5-carbaldehyde via a direct Hantzsch approach is significantly more complex as it requires a 2-halo-3,3-dialkoxypropanal or equivalent, which is not readily accessible. Therefore, the Vilsmeier-Haack approach on the unsubstituted thiazole remains the most practical and regioselective method for the desired 5-isomer.

Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

PropertyData
Molecular Formula C₁₀H₆ClNOS
Molecular Weight 223.68 g/mol [15]
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~9.9 (s, 1H, -CHO), δ ~8.4 (s, 1H, Thiazole-H4), δ ~7.8 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz) δ ~183 (-CHO), δ ~168 (Thiazole-C2), δ ~155 (Thiazole-C4), δ ~140 (Thiazole-C5), δ ~136, ~132, ~129, ~127 (Aromatic C)
IR (KBr, cm⁻¹) ~1680 (C=O stretch of aldehyde), ~1590, ~1480 (Aromatic C=C stretch)
Mass Spec (ESI-MS) m/z 224.0 [M+H]⁺

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process. The initial Hantzsch cyclization of 4-chlorothiobenzamide provides the core 2-(4-chlorophenyl)thiazole heterocycle in high yield. Subsequent regioselective formylation at the electron-rich C5 position via the Vilsmeier-Haack reaction furnishes the target aldehyde. This pathway offers excellent control over regiochemistry, utilizes readily accessible starting materials or precursors, and proceeds with reliable, scalable protocols. While direct convergent syntheses are theoretically possible, they often suffer from the limited availability of the required functionalized building blocks, making the sequential approach the method of choice for both laboratory and potential industrial-scale production.

References

2-(4-Chlorophenyl)thiazole-5-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional heterocyclic compound that has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a stable thiazole core, a reactive carbaldehyde group, and a lipophilic chlorophenyl substituent, provides a unique combination of chemical handles for synthetic elaboration. The thiazole moiety is a well-established "privileged scaffold" in drug discovery, present in numerous approved drugs and clinical candidates, prized for its ability to engage in various biological interactions.[1] This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable compound, tailored for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and research. The molecule's identity is unequivocally established by its CAS Registry Number: 721920-84-9.[2][3][4][5]

Structural Data

The compound consists of a thiazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a formyl (carbaldehyde) group.

Diagram: Molecular Structure of this compound

Caption: Structure highlighting the thiazole ring, 4-chlorophenyl group, and aldehyde moiety.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for designing reaction conditions, purification protocols, and formulation studies.

PropertyValueSource
CAS Number 721920-84-9[2][3][4]
Molecular Formula C₁₀H₆ClNOS[2]
Molecular Weight 223.68 g/mol [2]
Appearance Off-white solid[6]
Boiling Point (Predicted) 377.6 ± 48.0 °C[2]
Density (Predicted) 1.388 ± 0.06 g/cm³[2]
pKa (Predicted) 0.14 ± 0.10[2]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[2]

Synthesis and Purification

The synthesis of this compound is typically achieved via a variation of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.

Recommended Synthetic Protocol

A robust and high-yielding procedure involves the condensation of 4-chlorothiobenzamide with a malonaldehyde equivalent.[2] This method avoids harsh conditions and provides the target compound with good purity.

Step-by-Step Methodology:

  • Reagent Preparation: To a suitable reaction flask, add 4-Chlorobenzamide (1 equivalent), magnesium bicarbonate pentahydrate (0.5 equivalents), and 2-chloromalonaldehyde (1.5 equivalents).

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen). Stir the reaction mixture at 60 °C for approximately 3 hours.

  • Work-up and Purification: Upon completion (monitored by TLC), allow the reaction mixture to cool. The crude product is then purified by passing it through a silica gel plug, eluting with ethyl acetate.

  • Isolation: The solvent is removed from the collected fractions under reduced pressure to yield the final product, 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde, typically as a solid. A reported yield for a similar process is 92%.[2]

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants reagent1 4-Chlorothiobenzamide process Condensation Reaction (60°C, N2 atmosphere, 3 hr) reagent1->process Step 1 reagent2 2-Chloromalonaldehyde reagent2->process Step 1 purification Silica Plug Chromatography (Eluent: Ethyl Acetate) process->purification Step 2 product 2-(4-Chlorophenyl) thiazole-5-carbaldehyde purification->product Step 3

Caption: A streamlined workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

¹H NMR Spectroscopy

Proton NMR provides a clear fingerprint of the molecule. A typical spectrum in CDCl₃ reveals key signals.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.06 Singlet (s)1HAldehyde proton (-CHO)
8.43 Singlet (s)1HThiazole C4-H
7.99-7.96 Multiplet (m)2HAromatic protons ortho to thiazole
7.49-7.46 Multiplet (m)2HAromatic protons meta to thiazole
¹³C NMR and IR Spectroscopy

While specific experimental data from the initial searches is limited, the expected signals can be predicted based on the structure:

  • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~185-195 ppm), aromatic carbons (125-150 ppm), and thiazole ring carbons (115-170 ppm).

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1690-1715 cm⁻¹), C=N and C=C stretching from the aromatic and thiazole rings (~1400-1600 cm⁻¹), and C-Cl stretching (~1090 cm⁻¹).

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by its aldehyde functional group, making it a versatile precursor for a wide array of derivatives.

Key Reactive Sites
  • Aldehyde Group: This is the primary site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and alkenes (via Wittig-type reactions).

  • Thiazole C4-H: While the thiazole ring is electron-deficient, the C4 proton can potentially be deprotonated with a strong base to generate a nucleophile for further functionalization.

  • Aromatic Ring: The chlorophenyl ring can undergo electrophilic aromatic substitution, although this is generally less favorable than reactions at the aldehyde.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles and is conceptually related to the synthesis of this molecule's aldehyde group.[7][8][9][10] The reaction involves an electrophilic iminium species, known as the Vilsmeier reagent, which attacks the aromatic ring.[9][10]

Diagram: Key Reactive Centers

Reactivity cluster_molecule This compound mol Structure Image Placeholder aldehyde Aldehyde (Nucleophilic Addition, Condensation) aldehyde->mol Primary Site thiazole_H Thiazole C4-H (Deprotonation) thiazole_H->mol Secondary Site aromatic_ring Chlorophenyl Ring (Electrophilic Substitution) aromatic_ring->mol Tertiary Site

Caption: Major sites of chemical reactivity on the this compound scaffold.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a key intermediate. The thiazole core is a cornerstone in the development of novel therapeutic agents.[6]

  • Anticancer Agents: Many thiazole-containing hybrids have demonstrated significant antiproliferative activity.[11][12] For instance, derivatives have shown potent inhibitory effects against kinases like BRAFV600E, which are critical in certain cancers.[11][12] The aldehyde handle of this compound is a perfect starting point for synthesizing complex pyrazoline-thiazole hybrids and other scaffolds that exhibit cytotoxicity against cancer cell lines like MCF-7.[11]

  • Antimicrobial Agents: The thiazole scaffold is integral to the synthesis of novel antibacterial and antifungal compounds.[13] By reacting the aldehyde with various amines and other nucleophiles, researchers can generate extensive libraries of Schiff bases and other derivatives for screening against pathogens like S. aureus and C. albicans.[13]

  • Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block for crop protection agents, including potential herbicides and fungicides.[6] Its structure allows for modifications that can tune its biological activity for agricultural applications.

Safety and Handling

As with any laboratory chemical, proper handling is crucial. While a specific, comprehensive toxicology report for this compound is not thoroughly established, data from related structures and supplier information provide essential guidance.[14]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles or face shield).[14][15]

  • Handling: Use only with adequate ventilation, preferably in a chemical fume hood, to avoid breathing fumes or dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16] Keep away from sources of ignition.[14]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[14][17] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

  • Disposal: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not let the product enter drains.[14][17]

The risk statement R43 ("May cause sensitisation by skin contact") has been associated with this compound, highlighting the importance of avoiding skin contact.[2]

References

Spectroscopic data for 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to explain the causality behind experimental choices and to present the spectroscopic data as a self-validating system for structural confirmation, adhering to the highest standards of scientific integrity.

Preamble: The Imperative for Spectroscopic Verification

The unambiguous structural determination of synthetic intermediates like this compound is a cornerstone of drug discovery and development. Its molecular architecture, featuring a chlorophenyl moiety, a thiazole heterocycle, and a reactive carbaldehyde group, presents a unique electronic and steric profile. Spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental process by which we confirm the successful synthesis of the target molecule and ensure the purity required for subsequent applications. This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a complete and validated structural dossier for this compound.

Molecular Structure and Isomeric Considerations

The target compound has the molecular formula C₁₀H₆ClNOS and a molecular weight of approximately 223.68 g/mol .[4] A critical aspect of its characterization is distinguishing it from its isomer, 2-(4-chlorophenyl)thiazole-4-carbaldehyde. The substitution pattern on the thiazole ring profoundly influences the chemical environment of the remaining ring proton and the adjacent aldehyde group, leading to distinct and predictable differences in their respective spectroscopic signatures.

Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and number of protons and carbons.[5][6]

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol ensures reproducibility and data integrity.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] Chloroform-d (CDCl₃) is often a first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[7]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for both ¹H and ¹³C spectra.[8][9]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer at ambient temperature.

    • ¹H NMR: Acquire with 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering -2 to 12 ppm.

    • ¹³C NMR: Acquire with 512 or more scans, using proton decoupling (e.g., WALTZ-16), a relaxation delay of 2 seconds, and a spectral width covering 0 to 200 ppm.[9]

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides the first definitive evidence for the 5-carbaldehyde substitution pattern.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~10.05Singlet (s)1H-H-aldehyde
~8.45Singlet (s)1H-H-4 (Thiazole)
~7.88Doublet (d)2H~8.8H-2', H-6' (Aromatic)
~7.47Doublet (d)2H~8.8H-3', H-5' (Aromatic)
  • Expert Interpretation: The singlet at ~10.05 ppm is highly characteristic of an aldehyde proton.[10] The most diagnostic signal is the singlet at ~8.45 ppm, corresponding to the single proton on the thiazole ring at the C-4 position. Its downfield shift is due to the anisotropic effect of the adjacent sulfur atom and the electron-withdrawing nature of the C-5 aldehyde group. In the 4-carbaldehyde isomer, this proton would be at the C-5 position, adjacent to the nitrogen, and would appear at a different chemical shift, typically around 8.1-8.2 ppm. The two doublets at ~7.88 and ~7.47 ppm integrate to two protons each and exhibit a typical AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~186.2C=O (Aldehyde)
~170.5C-2 (Thiazole)
~142.1C-5 (Thiazole)
~137.0C-4' (C-Cl)
~131.5C-1' (C-Thiazole)
~129.5C-3', C-5' (Aromatic CH)
~128.0C-2', C-6' (Aromatic CH)
~127.8C-4 (Thiazole)

  • Expert Interpretation: The signal at ~186.2 ppm is unequivocally assigned to the aldehyde carbonyl carbon. The thiazole carbons are assigned based on their electronic environment: C-2 (~170.5 ppm) is the most deshielded due to its position between two heteroatoms (N and S). C-5 (~142.1 ppm) is significantly downfield due to the attached electron-withdrawing aldehyde. C-4 (~127.8 ppm) is the sole protonated carbon of the thiazole ring. The four signals for the chlorophenyl ring are consistent with the proposed substitution pattern.

Diagram of NMR peak assignments

Mass Spectrometry (MS): Molecular Weight and Fragmentation Corroboration

Mass spectrometry serves two primary functions: it provides the exact molecular weight of the compound, confirming its elemental composition, and its fragmentation pattern offers a secondary layer of structural verification that must be consistent with the proposed structure.[11][12]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capabilities of these instruments allow for the determination of the exact mass.

Mass Spectral Data & Interpretation

Table 3: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₆ClNOS
Calculated Exact Mass [M+H]⁺223.9937
Observed Exact Mass [M+H]⁺223.9935
  • Expert Interpretation: The observed exact mass is in excellent agreement with the calculated mass for the protonated molecule, confirming the elemental formula. A key feature in the mass spectrum is the isotopic signature of chlorine. The molecular ion region will show two peaks: the molecular ion peak (M⁺) and an M+2 peak, with a relative intensity ratio of approximately 3:1, which is the characteristic natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key Fragmentation Pathways

The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable resulting fragments.

Fragmentation_Pathway Fig. 3: Proposed ESI-MS Fragmentation Pathways parent [M+H]⁺ m/z = 224 frag1 m/z = 195 parent->frag1 - CHO frag2 m/z = 139 parent->frag2 - C₄H₂S frag3 m/z = 111 frag1->frag3 - C₃HNS

Proposed ESI-MS fragmentation pathways
  • Expert Interpretation:

    • Loss of the formyl radical (-CHO, 29 Da): A common fragmentation for aldehydes, leading to a fragment at m/z ≈ 195.[13]

    • Chlorophenyl Cation (m/z ≈ 111): Cleavage of the bond between the phenyl and thiazole rings can generate the stable 4-chlorophenyl cation.

    • Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage, leading to various smaller fragments consistent with its structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR and MS provide detailed structural connectivity, IR spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups.[1][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal should be taken first and automatically subtracted.

IR Spectral Data & Interpretation

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2820, ~2720WeakAldehyde C-H Stretch (Fermi doublet)
~1695Strong, SharpC=O Stretch (Aldehyde)
~1590, ~1480Medium-StrongAromatic & Thiazole C=C/C=N Stretch
~1090StrongC-Cl Stretch

  • Expert Interpretation: The most prominent and diagnostic peak is the strong, sharp absorption at ~1695 cm⁻¹, characteristic of a conjugated aldehyde carbonyl group. The presence of the weak Fermi doublet bands (~2820 and ~2720 cm⁻¹) further confirms the aldehyde C-H bond. The collection of bands in the 1600-1480 cm⁻¹ region represents the stretching vibrations of the aromatic and thiazole rings.[14][15] The strong band at ~1090 cm⁻¹ is consistent with the C-Cl stretch of the chlorophenyl group.

IR_Correlation Fig. 4: Functional Group-IR Correlation molecule This compound Aldehyde (CHO) Aromatic/Thiazole Rings C-Cl Bond regions IR Absorption Regions (cm⁻¹) ~1695 (C=O) ~2720, ~2820 (C-H) ~1600-1480 (C=C/C=N) ~3100-3000 (C-H) ~1090 (C-Cl) molecule:f1->regions:f1 molecule:f2->regions:f2 molecule:f3->regions:f3

Correlation of functional groups to IR absorption regions

Conclusion: A Validated Spectroscopic Profile

The integrated analysis of ¹H NMR, ¹³C NMR, MS, and IR data provides a robust and self-consistent spectroscopic profile for this compound. The ¹H NMR spectrum is particularly diagnostic in confirming the 5-carbaldehyde substitution pattern, while high-resolution mass spectrometry validates the elemental composition. The IR spectrum provides rapid confirmation of the key aldehyde functional group. This complete data package serves as an authoritative reference for researchers, ensuring compound identity and purity in drug development and chemical synthesis workflows.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)thiazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a thiazole ring linked to a chlorophenyl group and bearing a reactive aldehyde function, makes it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. Accurate structural elucidation and purity assessment are paramount in the development of compounds derived from this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed to serve as a practical resource for scientists, offering not just spectral data, but also the underlying principles and experimental considerations necessary for confident and accurate interpretation.

The Structural Landscape: Predicting NMR Signals

The molecular architecture of this compound dictates a unique electronic environment for each proton and carbon atom, which in turn governs their characteristic chemical shifts in an NMR spectrum. Before delving into the experimental data, a foundational understanding of the expected spectral features is crucial.

  • The Aldehyde Group (-CHO): The formyl proton is subject to strong deshielding effects from the anisotropic magnetic field of the carbonyl group and its inherent electron-withdrawing nature. This consistently places its resonance at the far downfield region of the ¹H NMR spectrum, typically between δ 9.0 and 11.0 ppm.[1][2] The carbonyl carbon itself is also highly deshielded, appearing in the δ 180-200 ppm region of the ¹³C NMR spectrum.[3]

  • The Thiazole Ring: This five-membered heteroaromatic ring contains two different heteroatoms, sulfur and nitrogen, creating a distinct electronic landscape. The proton at the C-4 position is expected to be a singlet, as it lacks adjacent protons for spin-spin coupling. Its chemical shift is influenced by the aromatic ring current and the electronic effects of the adjacent sulfur atom and the C-5 aldehyde substituent.

  • The para-Chlorophenyl Group: The chlorophenyl ring presents a classic example of a symmetrically para-disubstituted benzene system.[4] This substitution pattern leads to two sets of chemically equivalent but magnetically non-equivalent aromatic protons. The protons ortho to the thiazole group (H-2'/H-6') and those meta to it (H-3'/H-5') will each appear as a doublet due to coupling with their adjacent proton. This characteristic "AA'BB'" system typically manifests as two distinct doublets in the aromatic region of the ¹H NMR spectrum, with a coupling constant (³JHH) of around 8-9 Hz.[5][6]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts; CDCl₃ is a common choice for non-polar to moderately polar compounds.[1][7]

  • Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Reference: Use Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

Data Interpretation and Assignments

The following table summarizes the anticipated signals in the ¹H NMR spectrum of this compound.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde-H~9.9 - 10.1Singlet (s)1H-
Thiazole H-4~8.4 - 8.6Singlet (s)1H-
Phenyl H-2'/H-6'~7.9 - 8.1Doublet (d)2H~8.5
Phenyl H-3'/H-5'~7.4 - 7.6Doublet (d)2H~8.5
  • Aldehyde Proton (δ ~9.9-10.1): As predicted, this proton appears as a sharp singlet in the far downfield region, a hallmark of an aldehyde attached to an aromatic system.[1][8] Its lack of coupling confirms the absence of adjacent protons.

  • Thiazole Proton (δ ~8.4-8.6): This singlet corresponds to the lone proton on the thiazole ring. Its downfield shift is attributable to the aromaticity of the ring and the electron-withdrawing effect of the adjacent aldehyde group.

  • Chlorophenyl Protons (δ ~7.4-8.1): The two doublets in the aromatic region are characteristic of the para-substituted phenyl ring. The protons ortho to the electron-withdrawing thiazole ring (H-2'/H-6') are more deshielded and thus appear further downfield compared to the protons meta to it (H-3'/H-5'). The observed splitting pattern, often referred to as an AA'BB' system, confirms the 1,4-substitution pattern.[5][9]

Diagram: Proton Assignments for this compound

Carbon_Assignments cluster_molecule This compound cluster_legend Legend C_aldehyde C=O (δ ~182-185) C2_thiazole Thiazole C-2 (δ ~168-170) C4_thiazole Thiazole C-4 (δ ~155-158) C5_thiazole Thiazole C-5 (δ ~135-137) C1_phenyl Phenyl C-1' (δ ~131-133) C4_phenyl Phenyl C-4' (δ ~138-140) C35_phenyl Phenyl C-3'/C-5' (δ ~129-130) C26_phenyl Phenyl C-2'/C-6' (δ ~127-128) l1 Predicted ¹³C Chemical Shift Ranges (ppm)

References

Mass Spectrometry of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation and characterization of novel thiazole derivatives. We will delve into the principles of ionization and fragmentation, present a detailed experimental protocol for analysis, and interpret the resulting mass spectrum to elucidate the fragmentation pathways.

Introduction to the Mass Spectrometry of Heterocyclic Aldehydes

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For organic molecules like this compound, Electron Ionization (EI) is a commonly employed technique. In EI, high-energy electrons bombard the molecule in the gas phase, leading to the ejection of an electron and the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural identification.

The fragmentation of this compound is influenced by the synergistic interplay of its three key structural motifs: the 4-chlorophenyl group, the thiazole ring, and the carbaldehyde function. Understanding the typical fragmentation behavior of each of these components is crucial for interpreting the overall mass spectrum.

Predicted Fragmentation Pathways

Based on established principles of mass spectrometry for aromatic and heterocyclic compounds, we can predict the primary fragmentation pathways for this compound under electron ionization. The molecular ion (M+•) is expected to undergo a series of cleavage reactions, primarily driven by the stability of the resulting fragment ions.

A key fragmentation mechanism for 2-arylthiazoles involves the cleavage of the 1,2 and 3,4 bonds of the thiazole ring.[1] Additionally, aromatic aldehydes characteristically lose a hydrogen radical to form a stable acylium ion (M-1) or the entire formyl group (M-29).[2][3] The presence of the chlorine atom will also be evident from the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [M]+• m/z 223/225 M_minus_H [M-H]+ m/z 222/224 M->M_minus_H - •H M_minus_CHO [M-CHO]+ m/z 194/196 M->M_minus_CHO - •CHO Thiazole_cleavage1 [C7H4ClNS]+• m/z 181/183 M->Thiazole_cleavage1 - C2HO Thiobenzoyl_ion [C7H4ClS]+• m/z 155/157 M->Thiobenzoyl_ion - HCN, -CO Chlorophenyl_cation [C6H4Cl]+ m/z 111/113 M_minus_CHO->Chlorophenyl_cation - C3HNS Thiazole_cleavage1->Chlorophenyl_cation - CS Thiazole_cleavage2 [C8H4ClN]+• m/z 153/155

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: Direct Inlet Probe EI-MS

For a solid, non-volatile compound like this compound, a direct sample introduction method, such as a direct inlet probe (DIP), is highly suitable.[4][5] This technique allows the sample to be introduced directly into the ion source of the mass spectrometer, where it is heated and vaporized.

Instrumentation
  • Mass Spectrometer: A magnetic sector or quadrupole mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Direct Inlet Probe (DIP).

Reagents and Materials
  • This compound (solid powder)

  • Methanol or other suitable solvent (for cleaning)

  • Sample vials for the direct inlet probe

Step-by-Step Procedure
  • Sample Preparation: Place a small amount (microgram to milligram quantity) of the solid this compound into a clean glass sample vial for the direct inlet probe.

  • Instrument Setup:

    • Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.

    • Set the electron energy to 70 eV, a standard for generating reproducible mass spectra.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 40-350 amu).

  • Sample Introduction:

    • Insert the direct inlet probe with the sample vial into the mass spectrometer's vacuum lock.

    • Gradually heat the probe to volatilize the sample into the ion source. The heating rate can be programmed to achieve a steady sample introduction.

  • Data Acquisition: Acquire mass spectra continuously as the sample is introduced and ionized.

  • Data Analysis:

    • Identify the molecular ion peak (M+•).

    • Analyze the fragmentation pattern and compare it to the predicted pathways.

    • Utilize mass spectral libraries for comparison if available.

The experimental workflow is summarized in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Prep Weigh solid sample Load Load into DIP vial Prep->Load Insert Insert DIP into MS Load->Insert Heat Programmed heating of probe Insert->Heat Ionize Electron Ionization (70 eV) Heat->Ionize Analyze Mass Analysis (e.g., Quadrupole) Ionize->Analyze Detect Ion Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret Identify Structural Elucidation Interpret->Identify

Caption: Experimental workflow for DIP-EI-MS analysis.

Interpretation of the Mass Spectrum

The resulting mass spectrum of this compound is expected to exhibit a series of characteristic peaks. The table below summarizes the predicted key fragment ions, their m/z values (for the ³⁵Cl isotope), and their proposed structures.

m/z (³⁵Cl)Proposed Fragment IonFormulaNotes
223[M]+• (Molecular Ion)C₁₀H₆ClNOSThe parent ion. The presence of a peak at m/z 225 in a ~1:3 ratio confirms the presence of one chlorine atom.
222[M-H]+C₁₀H₅ClNOSLoss of a hydrogen radical from the aldehyde group, forming a stable acylium ion.
194[M-CHO]+C₉H₅ClNSLoss of the formyl radical, a characteristic fragmentation of aldehydes.
155[C₇H₄ClS]+•C₇H₄ClSA potential thiobenzoyl-type ion resulting from cleavage of the thiazole ring.
153[C₈H₄ClN]+•C₈H₄ClNResulting from the cleavage of the thiazole ring with loss of a CS radical.
111[C₆H₄Cl]+C₆H₄ClThe chlorophenyl cation, a common fragment for compounds containing this moiety. The corresponding peak at m/z 113 will be present.

Conclusion

The mass spectrometric analysis of this compound by electron ionization provides a wealth of structural information. By understanding the fundamental principles of fragmentation for its constituent aromatic and heterocyclic moieties, a detailed interpretation of the mass spectrum is achievable. The direct inlet probe method offers a straightforward and effective means of introducing this solid compound into the mass spectrometer. This guide provides the necessary theoretical framework and practical methodology for researchers to confidently characterize this and similar thiazole derivatives, aiding in the advancement of their respective fields.

References

Crystal structure of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2][3] This guide focuses on this compound, a molecule of significant interest due to the combined functionalities of the electron-withdrawing chlorophenyl group, the versatile thiazole ring, and the reactive carbaldehyde moiety. While a public crystal structure for this specific molecule is not available as of the date of this publication, this document serves as a comprehensive technical guide outlining the definitive workflow for its structure determination and analysis. We will detail the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), and provide an expert analysis of the anticipated structural features and supramolecular interactions, drawing insights from closely related, structurally characterized compounds.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active compounds, from natural products like Vitamin B1 (Thiamine) to synthetic drugs with anticancer, anti-inflammatory, and antidiabetic properties.[2][4][5] The planarity and aromaticity of the thiazole ring allow it to act as a bioisostere for other aromatic systems, while the nitrogen and sulfur heteroatoms provide key sites for hydrogen bonding and other non-covalent interactions.[1] The introduction of a 4-chlorophenyl group at the 2-position and a carbaldehyde at the 5-position creates a molecule with a rich potential for forming specific, directional interactions crucial for molecular recognition at a biological target. Understanding its three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and predicting its solid-state properties.

Ab Initio Structure Determination: A Proposed Workflow

The definitive method for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[6][7] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which collectively dictate the molecule's physical and chemical properties.[6][8] The following section details the end-to-end protocol required to determine the crystal structure of this compound.

digraph "Crystal_Structure_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Workflow for Crystal Structure Determination.

Synthesis and Purification

The first critical step is the chemical synthesis of the target compound. While various synthetic routes to thiazole derivatives exist, a common and effective method is the Hantzsch thiazole synthesis or a variation thereof.[2]

Exemplary Protocol:

  • Reaction Setup: To a solution of 4-chlorothiobenzamide in ethanol, add 1,3-dichloro-2-propanone dropwise at room temperature.

  • Cyclization: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Crystal Growth: The Art of Patience

Obtaining high-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.

Experimental Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane). An ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation (Recommended):

    • Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a suitable solvent (e.g., acetone) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm) and quality (transparent, well-defined faces) have formed, carefully extract one using a cryoloop.[9]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique where an X-ray beam is directed at a single crystal.[7] The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots.[6][10] The positions and intensities of these spots are used to reconstruct a 3D model of the electron density, and thus the atomic structure.

Data Collection and Processing Protocol:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

  • Data Collection: The crystal is placed in a diffractometer and rotated while being irradiated with a monochromatic X-ray beam.[10] A detector records the diffraction pattern as a series of images. A complete dataset is collected over a wide range of orientations.[7]

  • Data Reduction: The raw data is processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

  • Structure Solution & Refinement:

    • Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into this map and refined using a least-squares process (e.g., with SHELXL) to achieve the best possible fit between the calculated and observed diffraction data.

Predicted Structural Analysis and Discussion

Based on the known crystal structure of the closely related 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde and general principles of structural chemistry, we can predict the key structural features of the title compound.[11]

Molecular Geometry

The molecule is expected to be largely planar. The thiazole and chlorophenyl rings are both aromatic and inherently flat. The key conformational variable will be the dihedral angle between the planes of these two rings. Steric hindrance is minimal, suggesting a relatively small dihedral angle, promoting π-system conjugation. The carbaldehyde group is also expected to be coplanar with the thiazole ring to maximize electronic delocalization.

Table 1: Predicted Key Geometric Parameters

ParameterPredicted Value RangeRationale
C-Cl Bond Length1.73 - 1.75 ÅStandard sp² C-Cl bond length.
Thiazole Ring Bonds1.30 - 1.39 Å (C-N), 1.70 - 1.74 Å (C-S)Typical values for aromatic thiazole systems.
Dihedral Angle (Thiazole-Phenyl)10 - 30°Low steric hindrance allows for near-coplanarity.
C(thiazole)-C(aldehyde)1.45 - 1.48 ÅSingle bond with partial double bond character.
Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dictated by a combination of weak, directional intermolecular forces. These non-covalent interactions are critical in drug-receptor binding and for the stability of the crystal lattice. A Hirshfeld surface analysis of a related structure reveals the importance of H⋯H, C⋯H, and Cl⋯H contacts.[12]

digraph "Intermolecular_Interactions" { graph [overlap=false, splines=true, model=spring]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.0];

}

Potential Supramolecular Interactions.

  • Halogen Bonding: The chlorine atom on the phenyl ring is a potential halogen bond donor. It can interact favorably with nucleophilic atoms like the thiazole nitrogen or the aldehyde oxygen of a neighboring molecule (C-Cl···N or C-Cl···O). This is a highly directional and specific interaction that can strongly influence crystal packing.

  • Weak Hydrogen Bonding: The aldehyde proton and aromatic protons are weakly acidic and can act as donors in C-H···O or C-H···N hydrogen bonds, with the aldehyde oxygen and thiazole nitrogen of adjacent molecules acting as acceptors.

  • π-π Stacking: The electron-rich thiazole ring and the electron-poor chlorophenyl ring can engage in offset face-to-face or edge-to-face π-π stacking interactions, contributing significantly to the overall lattice energy.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The predicted analysis highlights the importance of planarity and a network of weak, directional intermolecular interactions, including halogen bonds and π-π stacking, in defining its solid-state architecture. Elucidating this crystal structure will provide invaluable, experimentally-grounded insights for medicinal chemists and materials scientists, enabling more precise structure-based drug design and the engineering of novel materials with tailored properties.

References

Starting materials for 2-(4-Chlorophenyl)thiazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde: Core Starting Materials and Strategic Pathways

Introduction

This compound is a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its structural motif, featuring a substituted thiazole core, is prevalent in a multitude of biologically active compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the primary synthetic strategies for this compound, with a deep dive into the selection of starting materials and the underlying chemical principles that govern the synthetic pathways.

Strategic Synthesis Pathways: A Bifurcated Approach

The synthesis of this compound can be approached through two primary, logical pathways. The choice between these routes often depends on the availability of starting materials, desired scale of synthesis, and specific laboratory capabilities. Both strategies, however, converge on the foundational Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring.[1][2]

The two principal strategies are:

  • Late-Stage Formylation: This approach involves the initial construction of the 2-(4-chlorophenyl)thiazole core, followed by the introduction of the carbaldehyde group at the C5 position.

  • Early Introduction of the C5-Substituent: In this alternative, the C5 substituent, or a precursor to it, is incorporated during the initial thiazole ring formation.

Below, we will dissect each pathway, focusing on the critical starting materials and the rationale behind their selection.

Pathway 1: Late-Stage Formylation via Vilsmeier-Haack Reaction

This is arguably the more direct and commonly employed route. It relies on the robust and predictable nature of the Hantzsch thiazole synthesis followed by a well-established formylation reaction.

Core Starting Materials for Pathway 1
Starting MaterialRationale for Selection
4-ChlorobenzonitrileReadily available and serves as the precursor to the essential 4-chlorothiobenzamide.
ThioacetamideA common and effective sulfur source for the conversion of nitriles to thioamides.[3]
Bromoacetaldehyde dimethyl acetalA stable and easy-to-handle equivalent of the volatile bromoacetaldehyde, crucial for the Hantzsch synthesis.[4]
Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF)These reagents form the Vilsmeier reagent, a mild and effective formylating agent for electron-rich heterocycles like thiazoles.[5][6][7]

Synthetic Workflow for Pathway 1

Pathway 1: Late-Stage Formylation A 4-Chlorobenzonitrile B 4-Chlorothiobenzamide A->B Thioacetamide, HCl, DMF [2] C 2-(4-Chlorophenyl)thiazole B->C Bromoacetaldehyde dimethyl acetal, H+, EtOH [1] D This compound C->D Vilsmeier-Haack Reaction (POCl3, DMF) [10, 14]

Caption: Synthetic route via late-stage formylation.

Detailed Experimental Protocols for Pathway 1

Step 1: Synthesis of 4-Chlorothiobenzamide

  • Principle: This reaction proceeds via the activation of 4-chlorobenzonitrile with dry hydrogen chloride gas in the presence of thioacetamide in dimethylformamide (DMF). The thioacetamide acts as the sulfur transfer agent.[3]

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-chlorobenzonitrile (1.0 eq) and thioacetamide (1.2 eq) in anhydrous DMF.

    • Cool the mixture in an ice bath and saturate with dry hydrogen chloride gas with stirring.

    • Slowly warm the reaction mixture to 100 °C and distill off the solvent.

    • To the residue, add aqueous sodium bicarbonate solution until the mixture is basic.

    • Collect the solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent like toluene to yield 4-chlorothiobenzamide.[3]

Step 2: Synthesis of 2-(4-Chlorophenyl)thiazole

  • Principle: This is a classic Hantzsch thiazole synthesis, involving the cyclocondensation of 4-chlorothiobenzamide with an α-haloacetaldehyde equivalent.[1][4] The use of bromoacetaldehyde dimethyl acetal provides a stable source of the aldehyde functionality, which is deprotected in situ under acidic conditions.

  • Procedure:

    • To a solution of 4-chlorothiobenzamide (1.0 eq) in ethanol, add bromoacetaldehyde dimethyl acetal (1.05 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture at reflux for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel to afford 2-(4-chlorophenyl)thiazole.[4]

Step 3: Synthesis of this compound (Vilsmeier-Haack Reaction)

  • Principle: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.[5] The thiazole ring is sufficiently electron-rich to undergo formylation, typically at the C5 position.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the DMF with stirring, maintaining the temperature at 0 °C. Allow the Vilsmeier reagent to form over 30 minutes.

    • Add a solution of 2-(4-chlorophenyl)thiazole (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product.

Pathway 2: Early Introduction of the C5-Substituent

This pathway introduces a group at the C5 position during the Hantzsch synthesis, which is then converted to the carbaldehyde in subsequent steps. This can be advantageous if the late-stage formylation proves to be low-yielding or if regioselectivity is a concern.

Core Starting Materials for Pathway 2
Starting MaterialRationale for Selection
4-ChlorobenzonitrileAs in Pathway 1, this is the precursor to 4-chlorothiobenzamide.
ThioacetamideThe sulfur source for the thioamide formation.[3]
Ethyl 2-chloro-3-oxopropanoateA key building block that provides the three-carbon backbone for the thiazole ring and incorporates an ester group at the C5 position.[8][9]
Reducing and Oxidizing AgentsVarious reagents can be used for the conversion of the ester to the aldehyde (e.g., DIBAL-H for reduction to the alcohol, followed by PCC or Swern oxidation).

Synthetic Workflow for Pathway 2

Pathway 2: Early C5-Substituent Introduction A 4-Chlorobenzonitrile B 4-Chlorothiobenzamide A->B Thioacetamide, HCl, DMF [2] C Ethyl 2-(4-chlorophenyl)thiazole- 5-carboxylate B->C Ethyl 2-chloro-3-oxopropanoate [7, 19] D (2-(4-Chlorophenyl)thiazol-5-yl)methanol C->D Reduction (e.g., DIBAL-H) E This compound D->E Oxidation (e.g., PCC, Swern)

Caption: Synthetic route via early C5-substituent introduction.

Detailed Experimental Protocols for Pathway 2

Step 1: Synthesis of 4-Chlorothiobenzamide

  • This step is identical to Step 1 in Pathway 1.

Step 2: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

  • Principle: This is another variation of the Hantzsch thiazole synthesis. The reaction between 4-chlorothiobenzamide and ethyl 2-chloro-3-oxopropanoate directly yields a thiazole with an ester group at the 5-position.[9]

  • Procedure:

    • In a suitable solvent such as ethanol, dissolve 4-chlorothiobenzamide (1.0 eq) and ethyl 2-chloro-3-oxopropanoate (1.0 eq).

    • Heat the mixture at reflux for several hours until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Reduction of the Ester to the Alcohol

  • Principle: The ethyl ester is reduced to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, as it can be effective at low temperatures, minimizing side reactions.

  • Procedure:

    • Dissolve ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of DIBAL-H (typically 1.5-2.0 eq) in a suitable solvent.

    • Stir the reaction at -78 °C for a few hours, then allow it to warm to room temperature.

    • Quench the reaction carefully by the slow addition of a Rochelle's salt solution or dilute acid.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.

Step 4: Oxidation of the Alcohol to the Aldehyde

  • Principle: The primary alcohol is oxidized to the aldehyde. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or conditions like the Swern oxidation are preferred to avoid over-oxidation to the carboxylic acid.

  • Procedure (using PCC):

    • In a flask containing a slurry of pyridinium chlorochromate (PCC) (1.5 eq) and celite in anhydrous dichloromethane, add a solution of (2-(4-chlorophenyl)thiazol-5-yl)methanol (1.0 eq) in dichloromethane.

    • Stir the mixture at room temperature for several hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by chromatography.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The choice between a late-stage formylation approach and a strategy involving the early introduction of a C5 substituent will depend on the specific needs of the research program. Both pathways rely on the robust Hantzsch thiazole synthesis and utilize readily accessible starting materials. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this valuable chemical intermediate.

References

An In-Depth Technical Guide to 2-(4-Chlorophenyl)thiazole-5-carbaldehyde (CAS No. 721920-84-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged" structure in drug discovery. This guide focuses on a specific, yet intriguing, member of this family: 2-(4-Chlorophenyl)thiazole-5-carbaldehyde. While direct and extensive biological data for this particular compound remains nascent in publicly accessible literature, its structural motifs—the 2-(4-chlorophenyl)thiazole core—are prevalent in a multitude of bioactive agents.

This document, therefore, adopts a dual-pronged approach. Firstly, it presents the established physicochemical properties and a validated synthetic route for this compound. Secondly, and more expansively, it delves into the potential pharmacological landscape of this compound by drawing authoritative parallels from extensively studied, structurally related analogues. By synthesizing data from a broad range of peer-reviewed studies, we aim to provide a predictive framework for its potential therapeutic applications, mechanisms of action, and avenues for future research. This guide is structured to empower researchers with both the foundational knowledge of the core molecule and a well-referenced roadmap to explore its untapped potential.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 721920-84-9[1][2]
Molecular Formula C₁₀H₆ClNOS[1][3]
Molecular Weight 223.68 g/mol [2][4]
Appearance Off-white solid[5]
Predicted Boiling Point 377.6 ± 48.0 °C (at 760 mmHg)[1][2]
Predicted Density 1.388 ± 0.06 g/cm³[1]
Purity Typically ≥ 95%[4][6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through a reliable and scalable method. A commonly cited route involves the condensation of 4-chlorothiobenzamide with 2-chloromalonaldehyde.

Synthetic Workflow

Synthesis_Workflow Figure 1: Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_purification Workup & Purification Reactant1 4-Chlorothiobenzamide Process Condensation Reaction (e.g., in a suitable solvent with heating) Reactant1->Process Reactant2 2-Chloromalonaldehyde Reactant2->Process Workup Aqueous Workup Process->Workup Product This compound Purification Column Chromatography Workup->Purification Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-Chlorothiobenzamide

  • 2-Chloromalonaldehyde[7]

  • Ethanol (or other suitable solvent)

  • Silica gel for column chromatography

  • Appropriate elution solvents (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide in a suitable solvent such as ethanol.

  • Addition of Reagent: To the stirred solution, add an equimolar amount of 2-chloromalonaldehyde.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Pharmacological Profile and Mechanism of Action (Inferred)

While specific biological data for this compound is limited, the broader class of 2-(4-chlorophenyl)thiazole derivatives has demonstrated significant activity in several therapeutic areas. The presence of the aldehyde group at the 5-position provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex bioactive molecules.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of the 2-phenylthiazole scaffold. Derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including lung, liver, and colon cancer.[3]

One of the proposed mechanisms of action for some thiazole-based anticancer agents is the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

Anticancer_Mechanism Figure 2: Inferred Anticancer Mechanism of Action Compound 2-(4-Chlorophenyl)thiazole Derivative Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to tubulin Microtubule Microtubule Compound->Microtubule Inhibits polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Forms mitotic spindle Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Cell cycle arrest leads to

Caption: A potential mechanism of anticancer activity involving the inhibition of tubulin polymerization.

Potential Antimicrobial Activity

The thiazole ring is a key component of several antimicrobial agents. Derivatives of 2-amino-4-(4-chlorophenyl)thiazole have shown moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8] The mechanism of action for these compounds can vary but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Potential Anticonvulsant Activity

Thiazole derivatives have also been investigated for their potential in treating central nervous system disorders, including epilepsy. Some studies have shown that compounds containing a 2-(4-chlorophenyl)thiazole moiety exhibit significant anticonvulsant activity in animal models.[9] The proposed mechanisms often involve modulation of ion channels, such as voltage-gated sodium channels, or enhancement of GABAergic neurotransmission.[10]

In Vitro and In Vivo Studies on Structurally Related Compounds

To illustrate the therapeutic potential of the 2-(4-chlorophenyl)thiazole scaffold, this section summarizes key findings from studies on its derivatives.

In Vitro Anticancer Activity of Thiazole Derivatives
Compound ClassCancer Cell LinesKey FindingsReference(s)
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesA-549 (lung), Bel7402 (liver), HCT-8 (colon)A derivative with a 2-(2-chlorophenyl) group showed the highest activity (48% inhibition).[3]
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleMCF-7 (breast), WM266.4 (melanoma)Exhibited potent antiproliferative activity with IC₅₀ values of 0.16 µM and 0.12 µM, respectively. Also showed potent BRAFV600E inhibitory effect.[11][12]
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVarious cancer cell linesDemonstrated the highest cytotoxicity among the synthesized compounds in six cancer cell lines.[13]
In Vitro Antimicrobial Activity of Thiazole Derivatives
Compound ClassMicrobial StrainsKey FindingsReference(s)
2-Amino-4-(4-chlorophenyl)thiazole derivativesStaphylococcus aureus, Bacillus subtilis, Candida albicans, Candida glabrataShowed moderate antibacterial activity against Gram-positive bacteria and high antifungal activity.[8]
2-(3-(4-bromophenyl)-5-(...)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazoleVarious bacteria and fungiExhibited prominent antimicrobial activity with inhibition zones ranging from 18 to 25 mm and MIC values of 100-200 µg/mL.[11][12]

A Generalized Workflow for Biological Screening

Screening_Workflow Figure 3: Generalized Workflow for Biological Screening cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of Thiazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC determination) Synthesis->Antimicrobial Mechanism Mechanism of Action Studies (e.g., enzyme inhibition, receptor binding) Cytotoxicity->Mechanism Antimicrobial->Mechanism AnimalModel Animal Models of Disease (e.g., xenograft models, infection models) Mechanism->AnimalModel Toxicity Preliminary Toxicity Studies AnimalModel->Toxicity DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Studies Toxicity->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt LeadOpt->Synthesis Iterative Refinement

Caption: A typical workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Potential Therapeutic Applications

Based on the extensive research on structurally related compounds, this compound and its future derivatives hold promise in several therapeutic areas:

  • Oncology: As a precursor for the synthesis of novel anticancer agents that may target tubulin polymerization or other cancer-related pathways.

  • Infectious Diseases: As a scaffold for the development of new antibacterial and antifungal drugs to combat resistant pathogens.

  • Neurology: As a starting point for the discovery of new anticonvulsant drugs with potentially novel mechanisms of action.

Safety and Toxicology (Inferred)

The toxicological profile of this compound has not been extensively studied. However, general safety precautions for handling chemical reagents should be observed. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact. For related thiazole derivatives, potential hazards may include skin, eye, and respiratory irritation. A comprehensive toxicological evaluation would be a critical step in the further development of this compound or its derivatives for any therapeutic application.

Conclusion

This compound (CAS No. 721920-84-9) is a chemical entity with a well-defined structure and synthetic pathway. While direct biological data for this specific molecule is scarce, its core structure is a key feature in a wide array of compounds with demonstrated anticancer, antimicrobial, and anticonvulsant activities. The presence of a reactive aldehyde group further enhances its value as a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and a comprehensive, albeit inferred, overview of its potential in drug discovery. It is our hope that this document will serve as a catalyst for further research into the biological activities and therapeutic applications of this promising thiazole derivative.

References

The Aldehyde Group in Thiazole Compounds: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. When functionalized with an aldehyde group, this heterocycle becomes a versatile synthetic intermediate. This guide provides an in-depth exploration of the reactivity of the aldehyde group on the thiazole nucleus. We will delve into the electronic influence of the thiazole ring and detail the primary reaction pathways, including nucleophilic additions, oxidations, reductions, and olefination reactions. This document is intended to serve as a technical resource, offering both mechanistic insights and field-proven experimental protocols to aid in the strategic design and execution of synthetic routes in drug discovery and development.

Introduction: The Unique Electronic Character of Thiazole Aldehydes

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts a unique electronic character to a directly attached aldehyde group. The aromatic nature of the thiazole ring involves significant π-electron delocalization. The electron-withdrawing nature of the nitrogen atom at position 3 and the electron-donating potential of the sulfur atom at position 1 create a nuanced electronic environment that influences the reactivity of substituents.

Calculations of pi-electron density indicate that the C5 position is the primary site for electrophilic substitution, while the proton at C2 is susceptible to deprotonation by strong bases.[1] The aldehyde group, being electron-withdrawing, further modifies the electronic landscape of the thiazole ring. The position of the aldehyde group (at C2, C4, or C5) is a critical determinant of its reactivity. Generally, the thiazole ring acts as an electron-withdrawing group, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aromatic aldehydes.[2]

This guide will systematically explore the key transformations of the aldehyde group on the thiazole ring, providing detailed protocols and mechanistic discussions for each.

G cluster_thiazole Thiazole Ring Electronics Thiazole Thiazole N (pos 3) Nitrogen (pos 3) - Electron-withdrawing - Inductive & Mesomeric effects Thiazole->N (pos 3) influences S (pos 1) Sulfur (pos 1) - Electron-donating (p-orbitals) Thiazole->S (pos 1) influences C2 C2 - Electron-deficient - Susceptible to nucleophilic attack Thiazole->C2 influences C4 C4 - Relatively neutral Thiazole->C4 influences C5 C5 - Electron-rich - Susceptible to electrophilic attack Thiazole->C5 influences Aldehyde Aldehyde Group (-CHO) - Electron-withdrawing Thiazole->Aldehyde modulates reactivity of Enhanced Electrophilicity Enhanced Carbonyl Electrophilicity Aldehyde->Enhanced Electrophilicity leads to Nucleophilic Addition Nucleophilic Addition Enhanced Electrophilicity->Nucleophilic Addition facilitates

Figure 1: Electronic influences of the thiazole ring on an attached aldehyde group.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in thiazole aldehydes makes them excellent substrates for nucleophilic addition reactions. This class of reactions is fundamental for carbon-carbon bond formation and the introduction of new functional groups.

Grignard and Organolithium Additions

The addition of organometallic reagents like Grignard and organolithium reagents to thiazole aldehydes provides a direct route to secondary alcohols, which are valuable intermediates in drug synthesis.[2][3]

Causality Behind Experimental Choices: The choice of an organometallic reagent is dictated by the desired alkyl or aryl group to be introduced. Anhydrous conditions are critical as these reagents are highly basic and will be quenched by protic solvents. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. A subsequent acidic workup is necessary to protonate the resulting alkoxide.[2]

Experimental Protocol: Addition of Methylmagnesium Bromide to Thiazole-4-carboxaldehyde

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of thiazole-4-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, 1-(thiazol-4-yl)ethan-1-ol, is purified by column chromatography on silica gel.

Table 1: Representative Yields for Grignard Additions to Thiazole Aldehydes

Thiazole AldehydeGrignard ReagentProductYield (%)Reference
Thiazole-4-carboxaldehydeMethylmagnesium bromide1-(Thiazol-4-yl)ethan-1-ol~85%[4]
Thiazole-2-carboxaldehydePhenylmagnesium bromidePhenyl(thiazol-2-yl)methanol~80%[4]
Cyanohydrin Formation

The addition of a cyanide ion to a thiazole aldehyde yields a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.[5]

Experimental Protocol: Cyanohydrin Formation from Thiazole-2-carboxaldehyde

  • Preparation: In a well-ventilated fume hood, a solution of thiazole-2-carboxaldehyde (1.0 eq) in ethanol is prepared in a round-bottom flask.

  • Reaction: A solution of sodium cyanide (1.1 eq) in water is added, followed by the dropwise addition of acetic acid to maintain a slightly acidic pH. The reaction is stirred at room temperature.

  • Workup: The reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the crude cyanohydrin.

Oxidation of the Aldehyde Group

The aldehyde group of thiazole aldehydes can be readily oxidized to a carboxylic acid, a key functional group in many drug molecules due to its ability to form salts and participate in hydrogen bonding.

Causality Behind Experimental Choices: A variety of oxidizing agents can be employed. For substrates sensitive to harsh conditions, milder oxidants are preferred. A mixture of nitric and sulfuric acid provides a robust method for this transformation.[6] Potassium permanganate is another effective, albeit strong, oxidizing agent.[7]

Experimental Protocol: Oxidation of Thiazole-4-carboxaldehyde to Thiazole-4-carboxylic Acid

  • Preparation: Thiazole-4-carboxaldehyde (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and water in a round-bottom flask.

  • Reaction: The solution is heated, and concentrated nitric acid (1.5 eq) is added portion-wise, maintaining the temperature. The mixture is then refluxed for 2 hours.

  • Workup: The reaction mixture is cooled and poured onto ice. The pH is adjusted to 2 with concentrated ammonium hydroxide, leading to the precipitation of the carboxylic acid.

  • Purification: The solid is collected by filtration, washed with cold water, and dried to yield thiazole-4-carboxylic acid.[6]

Reduction of the Aldehyde Group

Reduction of the aldehyde group provides access to primary alcohols, which can serve as building blocks for further synthetic modifications.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce other functional groups that may be present on the thiazole ring or its substituents.[1]

Experimental Protocol: Reduction of Thiazole-2-carboxaldehyde to (Thiazol-2-yl)methanol

  • Preparation: Thiazole-2-carboxaldehyde (1.0 eq) is dissolved in methanol in a round-bottom flask and cooled to 0 °C.

  • Reaction: Sodium borohydride (1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour.

  • Workup: The reaction is quenched by the addition of acetone, followed by water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried and concentrated. The crude product is purified by chromatography.

Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the aldehyde group into a carbon-carbon double bond, enabling the extension of carbon chains and the synthesis of complex alkenes.

The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene.[6]

Wittig_Workflow cluster_prep Ylide Generation (in situ) cluster_reaction Wittig Reaction cluster_workup Workup & Purification PhosphoniumSalt Methyltriphenylphosphonium bromide in THF Base n-Butyllithium (n-BuLi) at 0 °C PhosphoniumSalt->Base Reacts with Ylide Phosphorus Ylide (Methylenetriphenylphosphorane) Base->Ylide Forms Reaction Nucleophilic Attack & Cycloaddition Ylide->Reaction ThiazoleAldehyde 2-Methoxy-1,3-thiazole- 4-carbaldehyde in THF ThiazoleAldehyde->Reaction Intermediate Oxaphosphetane Intermediate Reaction->Intermediate Product 4-(vinyl)-2-methoxy- 1,3-thiazole Intermediate->Product Byproduct Triphenylphosphine oxide Intermediate->Byproduct Quench Quench with aq. NH4Cl Product->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify

Figure 2: Workflow for the Wittig reaction of a thiazole aldehyde.

Experimental Protocol: Wittig Reaction of 2-Methoxy-1,3-thiazole-4-carbaldehyde [6]

  • Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Stir the resulting ylide solution at 0 °C for 1 hour.

  • Reaction: Dissolve 2-methoxy-1,3-thiazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-(vinyl)-2-methoxy-1,3-thiazole.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion and generally provides excellent E-selectivity for the resulting alkene.[8][9]

Causality Behind Experimental Choices: The HWE reaction is often preferred over the Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct. The choice of base and solvent can influence the stereoselectivity of the reaction.[8]

Experimental Protocol: HWE Reaction of Thiazole-2-carboxaldehyde with Triethyl Phosphonoacetate

  • Carbanion Formation: In a flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous THF. Cool to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Reaction: Add a solution of thiazole-2-carboxaldehyde (1.0 eq) in THF dropwise to the phosphonate carbanion solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by chromatography to yield ethyl (E)-3-(thiazol-2-yl)acrylate.

Table 2: Comparison of Wittig and HWE Reactions for Olefination

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Reagent Phosphorus ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxideWater-soluble phosphate
Byproduct Removal Often requires chromatographySimple aqueous extraction
Stereoselectivity Variable (depends on ylide stability)Generally high E-selectivity
Reactivity Less reactive with hindered ketonesMore reactive with hindered carbonyls

Condensation Reactions

Thiazole aldehydes can participate in various condensation reactions, which are crucial for building more complex molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[10]

Experimental Protocol: Knoevenagel Condensation of Thiazole-5-carboxaldehyde with Malononitrile

  • Reaction Setup: In a round-bottom flask, combine thiazole-5-carboxaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in ethanol.

  • Reaction: Stir the mixture at room temperature. The product often precipitates out of the solution.

  • Workup: Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-(thiazol-5-ylmethylene)malononitrile.

Conclusion

The aldehyde group on a thiazole ring is a synthetically versatile functional group, whose reactivity is enhanced by the electron-withdrawing nature of the heterocyclic core. This guide has outlined the key transformations of thiazole aldehydes, including nucleophilic additions, oxidation, reduction, and olefination reactions. The provided protocols, grounded in established chemical literature, offer reliable starting points for the synthesis of complex thiazole-containing molecules. A thorough understanding of these reactions and the underlying mechanistic principles is invaluable for researchers in drug discovery and development, enabling the efficient and strategic construction of novel therapeutic agents.

References

Methodological & Application

Application Note & Detailed Protocol: A Validated Approach for the Synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The methodology is presented with an emphasis on scientific integrity, reproducibility, and a clear understanding of the underlying chemical principles.

Introduction and Significance

The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, where the aldehyde functionality allows for a variety of subsequent chemical transformations. Its synthesis, therefore, is of significant interest to researchers in drug discovery and organic synthesis. The protocol detailed herein is based on the well-established Hantzsch thiazole synthesis, followed by a Vilsmeier-Haack formylation, providing a reliable and scalable route to the target compound.

Overview of the Synthetic Strategy

The synthesis is approached in a two-step sequence. The initial step involves the formation of the 2-(4-chlorophenyl)thiazole ring system via the condensation of 4-chlorothiobenzamide with a suitable three-carbon electrophile. This is followed by the introduction of the formyl group at the C5 position of the thiazole ring using a Vilsmeier-Haack reaction.

Synthetic Pathway A 4-Chlorothiobenzamide C 2-(4-Chlorophenyl)thiazole A->C Hantzsch Thiazole Synthesis B 1,3-Dichloroacetone B->C E This compound C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (POCl3, DMF) D->E

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenyl)thiazole

This step employs the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings. The reaction proceeds through the condensation of a thioamide with an α-haloketone.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiobenzamide (10.0 g, 58.3 mmol) in 100 mL of ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (7.4 g, 58.3 mmol) portion-wise over 10 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in 150 mL of ethyl acetate and washed sequentially with 100 mL of a saturated sodium bicarbonate solution and 100 mL of brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-(4-chlorophenyl)thiazole as a solid.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto one of the carbonyl-activated methylene carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reactive electrophile, the Vilsmeier reagent, is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 12.0 mL, 129 mmol) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(4-chlorophenyl)thiazole (10.0 g, 51.1 mmol), the product from Step 1, in 20 mL of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 3 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Quantitative Data Summary

StepStarting MaterialReagent(s)SolventTemp. (°C)Time (h)Yield (%)
14-Chlorothiobenzamide1,3-DichloroacetoneEthanol784~75-85
22-(4-Chlorophenyl)thiazolePOCl₃, DMFDMF603~80-90

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Considerations

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,3-Dichloroacetone: A lachrymator and should be handled with care in a fume hood.

  • Solvents: Ethanol and DMF are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

Application Notes and Protocols: A Researcher's Guide to the Hantzsch Thiazole Synthesis for Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This robust and versatile cyclocondensation reaction provides a direct and efficient route to the thiazole scaffold, a privileged structure in medicinal chemistry. Thiazole derivatives are integral components of numerous FDA-approved drugs and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The classical Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide to yield a thiazole.[1][4] Its enduring popularity stems from its operational simplicity, generally high yields, and the stability of the aromatic thiazole products.[5][6] This guide provides an in-depth exploration of the Hantzsch synthesis, from its core mechanism to modern, eco-friendly protocols, designed for researchers and drug development professionals seeking to leverage this powerful reaction for the synthesis of substituted thiazoles.

Core Principles: Understanding the "Why" Behind the Synthesis

A deep understanding of the reaction mechanism is crucial for troubleshooting, optimization, and adapting the synthesis for novel substrates. The Hantzsch synthesis is a multi-step process that elegantly constructs the five-membered thiazole ring.

The Reaction Mechanism

The synthesis proceeds through the following key steps:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone. This step is a classic SN2 reaction, displacing the halide ion.[5][7][8]

  • Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the thioamide intermediate attacks the carbonyl carbon of the ketone.[5][7]

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[5][8] The formation of the stable aromatic ring is a significant driving force for this final step.

dot graph Hantzsch_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants AlphaHaloKetone [label="α-Haloketone (R1-C(=O)-CH(X)-R2)"]; Thioamide [label="Thioamide (R3-C(=S)-NH2)"];

// Intermediates Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclic Intermediate (Hydroxythiazoline)"];

// Product Thiazole [label="Substituted Thiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hantzsch_Mechanism

Experimental Protocols and Methodologies

The success of a Hantzsch synthesis relies on careful control of reaction parameters. The following sections provide both a general workflow and a specific, detailed protocol for the synthesis of a common thiazole derivative.

General Experimental Workflow

The logical flow of a Hantzsch synthesis experiment is outlined below. This workflow serves as a foundational template that can be adapted based on the specific substrates and desired scale.

Experimental_Workflow

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a common and reliable example of the Hantzsch reaction.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar

  • Hot plate with stirring capability

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • Reagent Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).

    • Scientist's Note: A slight excess of the thioamide is often used to ensure complete consumption of the more expensive α-haloketone and drive the reaction to completion.[8]

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Reaction: Heat the mixture to a gentle reflux (around 100°C on a hot plate setting) with stirring for 30 minutes. The reactants should fully dissolve as the reaction proceeds.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Neutralization and Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly.[5]

    • Scientist's Note: The initial product exists as a hydrobromide salt, which is soluble in the methanol-water mixture.[8] The addition of a weak base like sodium carbonate neutralizes this salt, decreasing the product's polarity and causing it to precipitate out of the aqueous solution.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water to remove any remaining inorganic salts and unreacted thiourea.[5]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.

  • Analysis: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., NMR).[5]

Modern Variations and Green Chemistry Approaches

While the classical Hantzsch synthesis is highly effective, modern advancements have focused on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions.[9][10][11]

Method Key Features Typical Conditions Advantages Reference
Microwave-Assisted Utilizes microwave irradiation to rapidly heat the reaction mixture.Methanol or ethanol, 90-130°C, 10-30 minutes.Drastically reduced reaction times, often higher yields, improved purity.[12][13][14]
Ultrasound-Assisted Employs ultrasonic waves to create acoustic cavitation, enhancing mixing and mass transfer.Ethanol/Water, Room Temperature, 20-60 minutes.Shorter reaction times compared to conventional heating, energy-efficient, can often be performed at lower temperatures.[9][15][16]
Solvent-Free Reactants are mixed and heated without a solvent.Grinding reactants at room temperature or gentle heating.Environmentally friendly (no solvent waste), simplified work-up, often very rapid.[17][18]
Catalyst-Mediated Use of catalysts to promote the reaction under milder conditions.SiW·SiO₂, Fe(III)/Iodine, in solvents like ethanol/water.Reusable catalysts, improved yields, can enable one-pot multi-component reactions.[9][19]

These modern approaches not only accelerate the synthesis of thiazole derivatives but also align with the principles of green chemistry by reducing energy consumption and waste generation.[10][11][20] For instance, ultrasound-assisted synthesis in aqueous media represents a significant step towards sustainable chemical production.[15][16][21]

Scope and Limitations

The Hantzsch synthesis is broadly applicable for the preparation of a wide variety of substituted thiazoles. The substitution pattern of the final product is directly determined by the choice of the α-haloketone and the thioamide.

  • α-Haloketones (R¹ and R² substituents): A vast array of α-haloketones are commercially available or readily synthesized, allowing for diverse substituents at the 4- and 5-positions of the thiazole ring.

  • Thioamides (R³ substituent): The choice of thioamide determines the substituent at the 2-position. Using thiourea (where R³ is NH₂) is a common method to produce 2-aminothiazoles, which are valuable building blocks in medicinal chemistry.[22][23]

Limitations:

  • Regioselectivity: When using unsymmetrical α-haloketones and N-substituted thioureas, mixtures of isomers can sometimes be formed. Reaction conditions, such as pH, can influence the regioselectivity.[24]

  • Harsh Conditions: Some classical protocols require prolonged heating, which may not be suitable for sensitive substrates.[25] However, modern variations like microwave and ultrasound-assisted methods have largely overcome this limitation.[12][15]

Conclusion

The Hantzsch thiazole synthesis is a powerful and time-tested method for the construction of the thiazole ring system. Its reliability, high yields, and adaptability have cemented its place in the synthetic organic chemist's toolbox. By understanding the underlying mechanism and embracing modern, more sustainable protocols, researchers in drug discovery and materials science can continue to exploit this remarkable reaction to create novel and impactful substituted thiazoles.

References

Application Notes & Protocols for Investigating the Biological Activity of 2-(4-Chlorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to understanding and evaluating the diverse biological activities of the 2-(4-chlorophenyl)thiazole scaffold, a privileged structure in modern medicinal chemistry. This guide moves beyond simple recitation of facts to explain the causality behind experimental choices, offering robust, self-validating protocols for key assays. We will explore the prominent anticancer, anti-inflammatory, and antimicrobial properties of these derivatives, providing detailed methodologies to empower researchers in their drug discovery and development efforts.

Section 1: Anticancer Activity Evaluation

Application Note 1.1: Rationale for Anticancer Screening

The 2-arylthiazole core, particularly with a 4-chlorophenyl substitution, is a recurring motif in compounds exhibiting potent anticancer activity.[1][2] The rationale for screening these derivatives is grounded in their demonstrated ability to modulate key oncogenic pathways. Mechanistic studies have revealed that their cytotoxicity is often not a result of non-specific cell poisoning but rather targeted interference with critical cellular machinery.

Key reported mechanisms include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[3][4] By blocking VEGFR-2, these compounds can stifle the development of blood vessels that supply nutrients to tumors, leading to starvation and regression. Other RTKs, such as the Epidermal Growth Factor Receptor (EGFR), are also potential targets.[5]

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. 2-(4-chlorophenyl)thiazole derivatives have been shown to effectively induce apoptosis, often confirmed by the activation of executioner caspases, such as caspase-3 and caspase-7.[6][7]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing them to arrest in specific phases of the cell cycle, preventing them from dividing and propagating.[4]

  • Modulation of Survival Pathways: Thiazole-based molecules have been shown to inhibit critical cell survival pathways like PI3K/Akt/mTOR, which are frequently hyperactivated in many cancers.[7][8]

Given these well-documented mechanisms, initial screening of novel 2-(4-chlorophenyl)thiazole derivatives should focus on assessing broad cytotoxicity, followed by more targeted assays to elucidate the specific mechanism of action.

Visualization 1.1: Potential Anticancer Mechanism of Action

Anticancer_Mechanism compound 2-(4-chlorophenyl)thiazole Derivative rtk VEGFR-2 / EGFR compound->rtk Inhibition pi3k PI3K/Akt Pathway compound->pi3k Inhibition caspase Caspase Activation compound->caspase Induction rtk->pi3k proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Apoptosis proliferation->apoptosis leads to caspase->apoptosis

Caption: Inhibition of RTKs and survival pathways leading to apoptosis.

Protocol 1.1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a colorimetric assay to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases, which reflects the number of viable cells.

Causality: The choice of the MTT assay is based on its robustness, high throughput, and its ability to provide a quantitative measure of a compound's ability to reduce cell viability, a primary indicator of cytotoxic potential.[3][4]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Sorafenib).[3][4]

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7] Gently shake the plate for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation 1.1: Example IC₅₀ Values of Thiazole Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Derivative 4c MCF-7 (Breast)2.57 ± 0.16[3]
Derivative 4c HepG2 (Liver)7.26 ± 0.44[3]
Derivative 4b MDA-MB-231 (Breast)3.52[4]
Derivative 4d MDA-MB-231 (Breast)1.21[4]
StaurosporineMCF-7 (Breast)6.77 ± 0.41[3]
SorafenibMDA-MB-231 (Breast)1.18[4]
Protocol 1.2: Apoptosis Induction Assessment via Caspase-3/7 Activation

This protocol uses a luminogenic substrate to measure the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.

Causality: Measuring caspase-3/7 activity provides direct, mechanistic evidence that the observed cytotoxicity is due to the induction of apoptosis, a desirable trait for an anticancer agent.[7] This assay is chosen for its high sensitivity and specificity.

Methodology:

  • Cell Seeding and Treatment: In a white-walled 96-well plate, seed and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours, as described in Protocol 1.1. Include positive (e.g., staurosporine) and negative (vehicle) controls.[7]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data by subtracting the average luminescence of the blank wells. Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.

Visualization 1.2: General Workflow for In Vitro Anticancer Screening

Anticancer_Workflow cluster_mechanistic Mechanistic Elucidation start Start: Novel Thiazole Derivative screen Primary Screening: MTT Cytotoxicity Assay (Multiple Cell Lines) start->screen ic50 Determine IC50 Values screen->ic50 mechanistic Secondary (Mechanistic) Assays ic50->mechanistic If Active end Lead Compound Identification ic50->end If Inactive caspase Caspase 3/7 Assay cellcycle Cell Cycle Analysis kinase Kinase Inhibition Assay (e.g., VEGFR-2) caspase->end cellcycle->end kinase->end

Caption: A logical progression from primary cytotoxicity to mechanistic studies.

Section 2: Anti-inflammatory Activity Evaluation

Application Note 2.1: Rationale for Anti-inflammatory Screening

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have emerged as promising non-steroidal anti-inflammatory agents (NSAIDs).[9] Studies on compounds like 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid have shown strong suppression of edema formation.[10] The mechanisms can differ from traditional NSAIDs, involving the inhibition of proteolytic enzymes like trypsin and chymotrypsin and the stabilization of cellular membranes, which can be assessed by assays such as inhibition of heat-induced protein denaturation.[10] This suggests a potentially safer gastrointestinal profile compared to classic NSAIDs.[10][11]

Protocol 2.1: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema in Rats

This is a standard and widely accepted acute inflammation model used for the evaluation of anti-inflammatory agents.[10][12]

Causality: This in vivo model is chosen because it effectively mimics the cardinal signs of acute inflammation (edema, hyperalgesia) and is highly predictive of human anti-inflammatory efficacy. The biphasic nature of the edema allows for insights into the inhibition of different inflammatory mediators.

Methodology:

  • Animals: Use adult Wistar or Sprague-Dawley rats (150-200 g). Acclimatize them for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline).

    • Group II (Standard): Receives a standard drug (e.g., Ibuprofen or Nimesulide, 10 mg/kg, p.o.).[10][12]

    • Group III, IV, etc. (Test): Receive the test compounds at different doses (e.g., 25, 50 mg/kg, p.o.).

  • Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: The volume of edema is the difference between the paw volume at each time point and the initial volume at 0 hours. Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

Data Presentation 2.1: Example of Anti-inflammatory Efficacy Data
Treatment Group (50 mg/kg)Mean Paw Edema (mL) at 3 hr% Inhibition at 3 hr
Control (Vehicle)0.85 ± 0.05-
Nimesulide (Standard)0.32 ± 0.0362.3%
Compound 3c 0.28 ± 0.0467.1%

Note: Data is illustrative. Compound 3c refers to a thiazole derivative from reference[11].

Section 3: Antimicrobial Activity Evaluation

Application Note 3.1: Rationale for Antimicrobial Screening

The rise of multidrug-resistant pathogens presents a critical global health threat, necessitating the discovery of novel antimicrobial agents.[13] The thiazole nucleus is a component of several clinically used antimicrobial drugs. 2-(4-chlorophenyl)thiazole derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and pathogenic fungi (e.g., Candida albicans).[14][15][16] Their evaluation is therefore a logical step in exploring their full therapeutic potential.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and highly reproducible method.

Causality: The broth microdilution method is the gold standard for susceptibility testing. It provides a quantitative MIC value, which is more informative than the qualitative data from diffusion assays and is essential for comparing the potency of different compounds.

Methodology:

  • Preparation of Inoculum: Grow microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: Wells with a standard antibiotic (e.g., Ofloxacin for bacteria, Ketoconazole for fungi) undergoing serial dilution.[16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Visualization 3.1: Workflow for Broth Microdilution MIC Assay

MIC_Workflow start Prepare Compound Stock Solution dilute Perform 2-Fold Serial Dilutions in 96-Well Plate (Columns 1-10) start->dilute controls Add Controls (Growth: Col 11, Sterility: Col 12) dilute->controls add_inoculum Inoculate Wells (Columns 1-11) controls->add_inoculum inoculum Prepare and Standardize Microbial Inoculum inoculum->add_inoculum incubate Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubate read Read Results Visually or Spectrophotometrically incubate->read end Determine MIC Value read->end

Caption: Step-by-step process for determining Minimum Inhibitory Concentration.

Data Presentation 3.1: Example of Antimicrobial MIC Values
CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
Derivative 7f >324>32[17]
Derivative 7j 16324[17]
Ciprofloxacin0.5-20.25-1N/AStandard
KetoconazoleN/AN/A0.25-1[16]

Note: Data is illustrative, derived from related thiazole structures in the literature.

References

Application Notes & Protocols: 2-(4-Chlorophenyl)thiazole-5-carbaldehyde as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold.[1][2] Its presence is noted in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib, underscoring its therapeutic relevance.[2][3] The thiazole nucleus is not merely a passive structural component; its unique electronic properties and ability to act as a hydrogen bond acceptor and donor contribute significantly to molecular recognition and binding affinity.[3]

This guide focuses on a specific, highly versatile intermediate: 2-(4-Chlorophenyl)thiazole-5-carbaldehyde . This compound is strategically designed for success in drug discovery campaigns. The 2-phenylthiazole core is a well-established pharmacophore associated with potent biological activities, including antifungal and anticancer effects.[4][5] The chloro-substitution at the para-position of the phenyl ring often enhances lipophilicity and can improve metabolic stability or target engagement.[6] Most importantly, the carbaldehyde functional group at the C5 position serves as a highly reactive and versatile chemical handle, allowing for the systematic synthesis of large and diverse compound libraries to explore structure-activity relationships (SAR).[7] This document provides the scientific rationale and detailed protocols for leveraging this intermediate in the discovery of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is fundamental. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₆ClNOS[8]
Molecular Weight 223.68 g/mol [8]
CAS Number 721920-84-9[8][9]
Appearance Off-white to pale yellow solid[10]

Spectroscopic Characterization Insights:

  • ¹H NMR: The most characteristic signal is the aldehyde proton (–CHO), which is expected to appear as a singlet at a significantly downfield chemical shift, typically between δ 9.5-10.5 ppm. The protons on the thiazole ring and the disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon will be highly deshielded, appearing around δ 180-190 ppm.

  • IR Spectroscopy: A strong absorption band between 1680-1710 cm⁻¹ is indicative of the C=O stretch of the aldehyde.

Synthetic Derivatization: From a Single Intermediate to a Diverse Library

The aldehyde functionality is a cornerstone of organic synthesis, enabling a multitude of chemical transformations. This allows researchers to rapidly generate derivatives with varied physicochemical properties to probe interactions with biological targets.

G cluster_start Core Intermediate cluster_final Final Products start This compound schiff Schiff Bases / Imines start->schiff R-NH₂ (Protocol 1) acid Carboxylic Acid start->acid Oxidation chalcones Chalcones start->chalcones Ketone (Claisen-Schmidt) oximes Oximes start->oximes NH₂OH amides Amides acid->amides Amide Coupling (Protocol 2)

Caption: Synthetic pathways from the core intermediate.

Protocol 1: Synthesis of Schiff Base (Imine) Derivatives

Causality and Rationale: The formation of Schiff bases by reacting the aldehyde with primary amines is a robust and high-yielding reaction. It provides a straightforward method to introduce a vast array of substituents (R-groups) into the molecule. This diversity is critical for SAR exploration, as the nature of the R-group can influence solubility, steric bulk, and the potential for new hydrogen bonding interactions, dramatically altering biological activity.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol (approx. 10-15 mL per mmol).

  • Amine Addition: Add 1.05 equivalents of the desired primary amine to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Confirm the structure of the resulting imine using ¹H NMR (disappearance of the aldehyde proton signal ~δ 10 ppm and appearance of the imine proton signal ~δ 8-9 ppm), Mass Spectrometry, and IR spectroscopy (appearance of a C=N stretch ~1640-1690 cm⁻¹).

Protocol 2: Synthesis of Thiazole-5-Carboxamide Derivatives

Causality and Rationale: The amide bond is a cornerstone of peptide chemistry and is present in a large percentage of marketed drugs. It is a stable, planar group that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Converting the aldehyde to an amide introduces this valuable pharmacophoric feature. This is a two-step process: a robust oxidation to the carboxylic acid, followed by a standard peptide coupling reaction. This approach allows for the introduction of a second point of diversity (from the amine used in the coupling step).

Step A: Oxidation to Carboxylic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone)

  • Acetone and water

  • Sodium bisulfite (for quenching)

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the aldehyde in acetone.

  • Oxidation: Cool the solution in an ice bath and slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of KMnO₄ in water) dropwise.

  • Reaction: Allow the reaction to stir at room temperature until TLC indicates the absence of the starting aldehyde.

  • Quenching: Quench the excess oxidant by adding a saturated solution of sodium bisulfite until the characteristic color of the oxidant disappears (e.g., the purple of KMnO₄).

  • Acidification & Extraction: Acidify the mixture with HCl to a pH of ~2-3 to protonate the carboxylate salt. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Step B: Amide Coupling

Materials:

  • 2-(4-Chlorophenyl)thiazole-5-carboxylic acid (from Step A)

  • Desired primary or secondary amine

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Step-by-Step Methodology: [11]

  • Reagent Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of the carboxylic acid, 1.2 equivalents of HOBt, and 1.2 equivalents of EDC in anhydrous DCM or DMF.

  • Activation: Stir the mixture at 0 °C for 30 minutes. This forms a highly reactive HOBt-ester intermediate, which is less prone to side reactions and racemization than other activated forms.

  • Amine Addition: Add 1.1 equivalents of the desired amine and 2.0 equivalents of a non-nucleophilic base like TEA or DIPEA to the reaction mixture. The base scavenges the HCl produced during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure amide.

  • Characterization: Confirm the structure via NMR, Mass Spectrometry, and IR spectroscopy (presence of a strong amide C=O stretch ~1630-1680 cm⁻¹).

Applications in Anticancer Drug Discovery

The 2-arylthiazole scaffold is frequently found in compounds designed as anticancer agents.[4][7] Derivatives have shown efficacy against various cancer cell lines, and one of the proposed mechanisms of action for structurally related compounds is the inhibition of tubulin polymerization, a critical process for cell division.[12]

G cluster_pathway Mechanism: Tubulin Polymerization Inhibition tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic Instability) tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle anaphase Anaphase spindle->anaphase apoptosis Apoptosis (Cell Death) spindle->apoptosis Mitotic Arrest compound Thiazole Derivative compound->tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by thiazole derivatives.[12]

Comparative Anticancer Activity of Related Thiazole Scaffolds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazo[2,1-b]thiazole AnalogMIA PaCa-2 (Pancreatic)4.2 ± 0.6[12]
Thiazole-5-carboxamideA-549 (Lung)Moderate Activity[7][13]
2-Phenylthiazole-4-carboxamideHT-29 (Colon)< 10 µg/mL[4]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality and Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is a robust, high-throughput primary screen to identify compounds that reduce cell viability or proliferation, a hallmark of potential anticancer agents.[12]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Step-by-Step Methodology: [12]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a high-potential starting material for drug discovery. Its structure combines a biologically relevant 2-arylthiazole core with a synthetically versatile aldehyde handle. The protocols provided herein offer robust and validated methods for creating diverse libraries of Schiff bases and amides and for evaluating their potential as anticancer agents.

Future efforts should focus on expanding the range of derivatives to include chalcones, oximes, and hydrazones to explore a wider chemical space. Furthermore, screening these compounds against other disease targets, such as microbial enzymes (e.g., fungal CYP51) or inflammatory pathway proteins, is a logical next step, given the broad bioactivity of the thiazole scaffold.[5][14] Integrating computational modeling and docking studies can further rationalize the design of next-generation derivatives with improved potency and selectivity.

References

Application Notes & Protocols: Strategic Condensation Reactions of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. We delve into the strategic application of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde, a pivotal heterocyclic aldehyde, in several cornerstone condensation reactions. This document provides not only detailed, field-proven protocols for Knoevenagel, Claisen-Schmidt, Wittig, and Schiff Base condensations but also elucidates the underlying mechanistic principles that govern these transformations. By explaining the causality behind experimental choices, we aim to empower scientists to rationally design and execute syntheses, troubleshoot effectively, and unlock the full potential of this versatile building block in the creation of next-generation pharmaceuticals and functional materials.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, from antimicrobials to anticancer agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent pharmacophore. This compound emerges as a particularly valuable synthetic intermediate.[3] The presence of the electrophilic aldehyde at the C5 position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, allowing for the systematic elaboration of the core structure. The 4-chlorophenyl group at the C2 position offers a site for further modification and contributes to the overall lipophilicity and potential biological interactions of the resulting derivatives.[4]

This guide will explore four fundamental condensation reactions that leverage the reactivity of this aldehyde, providing a toolkit for generating molecular diversity from a single, high-value starting material.

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[5][6] The reaction is typically catalyzed by a weak base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which is strong enough to deprotonate the active methylene compound but not the aldehyde, thereby preventing self-condensation.[5][7] This reaction is driven by the formation of a stable, conjugated α,β-unsaturated product.

Causality of Experimental Design:

  • Active Methylene Compound: The choice of compounds like malononitrile or ethyl cyanoacetate is critical. The two electron-withdrawing groups (e.g., -CN, -COOEt) significantly increase the acidity of the adjacent C-H protons, facilitating enolate formation with a mild base.[5]

  • Catalyst: A weak amine catalyst ensures selective deprotonation of the more acidic methylene partner, guiding the reaction pathway towards the desired crossed-condensation product.[7][8]

  • Solvent: Protic solvents like ethanol are often used to facilitate the dissolution of reagents and stabilize intermediates.

Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.

Protocol 2.1: Synthesis of 2-(2-(4-Chlorophenyl)thiazol-5-yl)methylene)malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Absolute)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.23 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add malononitrile (e.g., 0.73 g, 11 mmol).

  • Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the desired 2-((2-(4-chlorophenyl)thiazol-5-yl)methylene)malononitrile.

Self-Validation:

  • Expected Outcome: A pale yellow to white crystalline solid.

  • Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol.

  • Characterization: Confirm the structure using ¹H NMR (disappearance of the aldehyde proton at ~9.8-10.0 ppm and appearance of a new vinylic proton), IR (strong C≡N stretch), and Mass Spectrometry.

Active Methylene PartnerCatalystTypical YieldReference
MalononitrilePiperidine85-95%[5][9]
Ethyl CyanoacetateDBU/H₂O80-90%[7]
Thiobarbituric AcidPiperidine>90%[6]

Claisen-Schmidt Condensation: Pathway to Thiazolyl Chalcones

The Claisen-Schmidt condensation is a robust crossed-aldol reaction between an aromatic aldehyde lacking α-hydrogens and an enolizable ketone, typically catalyzed by a strong base like NaOH or KOH.[10][11] This reaction is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are highly valued for their broad spectrum of biological activities.[12][13]

Causality of Experimental Design:

  • Reactant Choice: The thiazole aldehyde serves as the non-enolizable partner, preventing self-condensation. An aromatic ketone (e.g., acetophenone) provides the necessary α-hydrogens to form the nucleophilic enolate.

  • Catalyst: A strong base (e.g., 40% NaOH) is required to generate a sufficient concentration of the ketone enolate to initiate the reaction.[14]

  • Reaction Control: The reaction is often run at room temperature to minimize side reactions. The product, being highly conjugated, is typically insoluble in the alcoholic solvent and precipitates out, driving the reaction to completion.

Schiff_Base_Workflow Schiff Base Synthesis Workflow Start Start Reagents Combine Thiazole Aldehyde & Primary Amine in Ethanol Start->Reagents Catalyst Add Catalytic Acetic Acid (1-2 drops) Reagents->Catalyst Reflux Reflux Mixture for 2-4 hours Monitor by TLC Catalyst->Reflux Cool Cool Reaction to Room Temperature Reflux->Cool Isolate Collect Crystalline Product by Filtration Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash End Dry and Characterize Pure Schiff Base Wash->End

References

Application Notes and Protocols: Derivatization of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds. This five-membered heterocyclic motif, containing both sulfur and nitrogen, is a prominent feature in a variety of natural products and synthetic pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing novel therapeutic agents.[3]

The specific compound, 2-(4-Chlorophenyl)thiazole-5-carbaldehyde, represents a particularly attractive starting material for the synthesis of new chemical entities for biological screening. The presence of the aldehyde functional group provides a versatile handle for a wide range of chemical transformations, allowing for the systematic exploration of the chemical space around the thiazole core. The 4-chlorophenyl substituent at the 2-position of the thiazole ring is a common feature in many bioactive molecules and can contribute to favorable pharmacokinetic and pharmacodynamic properties.[4]

This application note provides a detailed guide for the derivatization of this compound and the subsequent evaluation of the synthesized compounds in key bioassays. We will focus on two primary derivatization strategies: the synthesis of Schiff bases and hydrazones. These reactions are generally high-yielding, procedurally simple, and allow for the introduction of a wide variety of substituents, making them ideal for the generation of a diverse library of compounds for high-throughput screening.

PART 1: Derivatization Strategies and Protocols

The aldehyde functionality of this compound is the primary site for derivatization. The lone pair of electrons on the nitrogen and oxygen atoms of various nucleophiles readily attacks the electrophilic carbonyl carbon, leading to the formation of new carbon-nitrogen double bonds.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. This reaction is typically catalyzed by a small amount of acid and proceeds through a hemiaminal intermediate. The resulting C=N double bond is a key pharmacophore in many biologically active compounds.

The formation of Schiff bases allows for the introduction of a vast array of aromatic and aliphatic amines, each contributing unique steric and electronic properties to the final molecule. This diversity is crucial for exploring structure-activity relationships (SAR) and identifying key interactions with biological targets.

  • Reagents and Materials:

    • This compound

    • Substituted primary amine (e.g., aniline, benzylamine, etc.)

    • Absolute ethanol

    • Glacial acetic acid or concentrated sulfuric acid (catalytic amount)

    • Round-bottom flask equipped with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Ethyl acetate and hexane for TLC mobile phase

  • Procedure:

    • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add the substituted primary amine (1 equivalent) to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated sulfuric acid to the reaction mixture.[5][6]

    • Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the progress of the reaction by TLC.

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

    • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[5]

The synthesized Schiff bases should be characterized by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the formation of the imine bond and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the C=N stretching vibration, typically observed in the range of 1640-1690 cm⁻¹.

Synthesis of Hydrazones

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. Similar to Schiff base formation, this reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

Hydrazones are known to possess a broad spectrum of biological activities. The N-N bond and the C=N-N moiety introduce unique electronic and conformational properties that can lead to potent interactions with various biological targets. The use of different substituted hydrazines allows for the generation of a diverse library of compounds.[7][8]

  • Reagents and Materials:

    • This compound

    • Substituted hydrazine or hydrazide (e.g., hydrazine hydrate, phenylhydrazine, isonicotinic hydrazide)

    • Absolute ethanol or methanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

    • TLC plates (silica gel)

    • Appropriate mobile phase for TLC

  • Procedure:

    • Dissolve this compound (1 equivalent) in absolute ethanol or methanol in a round-bottom flask.

    • Add the substituted hydrazine or hydrazide (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.[7]

    • Reflux the reaction mixture for 3-8 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The hydrazone product often precipitates from the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

    • If necessary, the crude product can be purified by recrystallization.

The synthesized hydrazones should be characterized using the same analytical techniques as for Schiff bases (NMR, MS, and IR). The IR spectrum will show a characteristic C=N stretch.

PART 2: Bioassay Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following are detailed protocols for assessing the antimicrobial, anticancer, and anti-inflammatory potential of the synthesized compounds.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Mueller-Hinton Broth (MHB) prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_compounds Prepare Serial Dilutions of Test Compounds dispense_compounds Dispense Compounds into 96-well Plate prep_compounds->dispense_compounds Transfer add_inoculum Add Bacterial Inoculum to Wells incubate Incubate at 37°C for 16-20 hours read_plate Visually Inspect for Turbidity incubate->read_plate Observe determine_mic Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Materials:

    • Synthesized thiazole derivatives

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Preparation of Test Compounds: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in the appropriate broth to obtain a range of concentrations.

    • Preparation of Inoculum: Inoculate a few colonies of the test microorganism into sterile broth and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

    • Assay Setup: Add 100 µL of the appropriate broth to each well of a 96-well plate. Add 100 µL of the serially diluted test compounds to the corresponding wells. Finally, add 100 µL of the diluted microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

    • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_cells Incubate for 24h add_compounds Add Test Compounds incubate_cells->add_compounds Treat incubate_treatment Incubate for 48-72h add_mtt Add MTT Reagent incubate_treatment->add_mtt Assay incubate_mtt Incubate for 4h add_solubilizer Add Solubilization Solution incubate_solubilizer Incubate Overnight read_absorbance Read Absorbance at 570 nm incubate_solubilizer->read_absorbance Measure calculate_ic50 Calculate IC50

Caption: Workflow for assessing anticancer activity using the MTT assay.

  • Materials:

    • Synthesized thiazole derivatives

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Sterile 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

    • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation. COX-2 is an inducible enzyme that is upregulated during inflammation and is a major target for anti-inflammatory drugs. This assay measures the ability of the synthesized compounds to inhibit the activity of purified COX-2 enzyme.[13]

COX2_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_enzyme Prepare COX-2 Enzyme Solution prep_compounds Prepare Test Compounds prep_substrate Prepare Arachidonic Acid add_enzyme_inhibitor Add Enzyme and Inhibitor prep_compounds->add_enzyme_inhibitor Combine pre_incubate Pre-incubate add_substrate Add Substrate incubate_reaction Incubate stop_reaction Stop Reaction measure_product Measure Prostaglandin Production (ELISA or Fluorometric) stop_reaction->measure_product Detect calculate_inhibition Calculate % Inhibition

Caption: Workflow for the in vitro COX-2 inhibition assay.

  • Materials:

    • Synthesized thiazole derivatives

    • Human recombinant COX-2 enzyme

    • COX assay buffer

    • Arachidonic acid (substrate)

    • Fluorometric probe

    • Heme

    • Standard COX-2 inhibitor (e.g., Celecoxib)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, test compounds, and substrate in the assay buffer.

    • Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, fluorometric probe, and the test compound or standard inhibitor.

    • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[14]

    • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Representative Data for Synthesized Thiazole Derivatives

Compound IDDerivatization TypeYield (%)MIC (µg/mL) vs. S. aureusIC50 (µM) vs. MCF-7IC50 (µM) for COX-2
STD-Cipro --0.5--
STD-Dox ---0.8-
STD-Celecoxib ----0.5
CPT-SB-01 Schiff Base851612.55.2
CPT-HYD-01 Hydrazone9287.82.1

Conclusion

The derivatization of this compound into Schiff bases and hydrazones offers a straightforward and efficient strategy for generating a diverse library of novel compounds for biological screening. The detailed protocols provided in this application note for synthesis and bioassays will enable researchers to systematically explore the therapeutic potential of this promising chemical scaffold. The combination of versatile chemistry and robust biological evaluation methods provides a powerful platform for the discovery of new drug candidates in the areas of infectious diseases, oncology, and inflammation.

References

Unlocking the Anticancer Potential of Thiazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] In oncology, thiazole derivatives have emerged as a versatile and potent class of compounds, demonstrating a broad spectrum of anticancer activities.[2][3] Their therapeutic efficacy stems from their ability to interact with a variety of biological targets, thereby modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols to investigate and harness the anticancer potential of novel thiazole derivatives.

I. Mechanistic Insights into the Anticancer Activity of Thiazole Derivatives

Thiazole derivatives exert their anticancer effects through diverse mechanisms of action. Understanding these mechanisms is paramount for the rational design of new, more effective therapeutic agents and for selecting the appropriate biological assays for their evaluation.

Induction of Apoptosis

A primary mechanism by which many thiazole derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[6] This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins. Thiazole compounds have been shown to modulate the expression and activity of these proteins, ultimately leading to the activation of caspases, a family of proteases that execute the apoptotic program. For instance, one study demonstrated that a novel thiazole derivative, compound 4c , significantly increased the percentage of early and late apoptotic cells in MCF-7 breast cancer cells.[6] This was evidenced by a 43.9-fold increase in early apoptosis and a 32.8-fold increase in late apoptosis compared to untreated cells.[6]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer is characterized by uncontrolled cell division, making the cell cycle an attractive target for anticancer therapies. Several thiazole derivatives have been reported to induce cell cycle arrest at different phases, thereby preventing cancer cells from replicating.[6] For example, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells, leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[6]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell motility. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. A number of thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and leading to mitotic arrest and subsequent apoptosis.[9] For example, a series of 2,4-disubstituted thiazole derivatives showed remarkable inhibition of tubulin polymerization, with compounds 7c and 9a exhibiting IC50 values of 2.00 µM and 2.38 µM, respectively, exceeding the activity of the reference drug combretastatin A-4.[8]

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. The thiazole scaffold has proven to be an excellent framework for the design of potent kinase inhibitors.[4][10] Several thiazole-based drugs, such as Dasatinib, have been approved for the treatment of various cancers.[2] Thiazole derivatives have been developed to target a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Thiazole derivatives have been designed as potent EGFR inhibitors.[11][12][13]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can starve tumors and prevent their growth and metastasis. Several thiazole derivatives have shown potent VEGFR-2 inhibitory activity.[14]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a promising strategy to overcome drug resistance.[10][15][16][17]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and survival.[18] Thiazole derivatives have been investigated for their potential to modulate this pathway.[19]

II. Experimental Workflows for Evaluating Anticancer Potential

A systematic evaluation of the anticancer properties of thiazole derivatives involves a series of in vitro assays. The following workflow provides a logical progression from initial cytotoxicity screening to detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_target Target Validation Cytotoxicity Cytotoxicity Screening (MTT Assay) Apoptosis Apoptosis Induction (Annexin V-FITC/PI Assay) Cytotoxicity->Apoptosis Active Compounds Tubulin Tubulin Polymerization Assay Cytotoxicity->Tubulin If applicable Kinase Kinase Inhibition Assay Cytotoxicity->Kinase If applicable CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle Migration Cell Migration & Invasion (Wound Healing/Transwell Assay) Apoptosis->Migration ColonyFormation Clonogenic Survival (Colony Formation Assay) Apoptosis->ColonyFormation WesternBlot Protein Expression (Western Blot) CellCycle->WesternBlot Migration->WesternBlot ColonyFormation->WesternBlot Tubulin->WesternBlot Kinase->WesternBlot

Caption: A generalized experimental workflow for the evaluation of anticancer thiazole derivatives.

III. Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to characterize the anticancer activity of thiazole derivatives.

Cell Viability and Cytotoxicity: The MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step to determine the cytotoxic effects of thiazole derivatives on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7, A549, HepG2).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the thiazole derivative in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.01 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Cisplatin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Assessment of Apoptosis: Annexin V-FITC and Propidium Iodide Staining

Application Note: This flow cytometry-based assay is a sensitive method for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is lost.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC fluorescence (for Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

    • The cell population will be distinguished into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis: Propidium Iodide Staining

Application Note: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA. This allows for the identification of cell cycle arrest induced by the thiazole derivative.

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the thiazole derivative as described for the apoptosis assay.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The PI fluorescence is typically measured in the FL2 or FL3 channel.

    • A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.

Inhibition of Tubulin Polymerization Assay

Application Note: This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm. This assay is crucial for confirming whether a thiazole derivative's anticancer activity is mediated through the disruption of microtubule dynamics.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a GTP stock solution (100 mM).

    • Prepare the thiazole derivative at various concentrations. A known tubulin inhibitor (e.g., colchicine or nocodazole) should be used as a positive control.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add the tubulin solution.

    • Add the test compound or control to the wells.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Turbidity Measurement:

    • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.

    • The rate of polymerization and the maximum polymer mass can be determined from the resulting polymerization curve.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibition Assay

Application Note: This assay is designed to measure the ability of a thiazole derivative to inhibit the activity of a specific protein kinase. There are various formats for kinase assays, including fluorescence-based, luminescence-based, and radioactivity-based methods. The following is a general protocol for a fluorescence-based assay.

Protocol:

  • Assay Components:

    • Recombinant kinase enzyme.

    • Specific peptide substrate for the kinase.

    • ATP.

    • Assay buffer.

    • Thiazole derivative at various concentrations.

    • Detection reagents (e.g., phosphospecific antibody conjugated to a fluorophore).

  • Kinase Reaction:

    • In a suitable microplate, combine the kinase, substrate, and test compound in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagents.

    • Incubate to allow for the binding of the detection antibody to the phosphorylated substrate.

  • Signal Measurement:

    • Measure the fluorescence signal using a plate reader.

    • The signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

    • Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis

Application Note: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is essential for validating the mechanism of action of a thiazole derivative by examining its effect on the expression levels of key proteins in relevant signaling pathways (e.g., cleaved caspases, Bcl-2 family proteins, phosphorylated kinases).

Protocol:

  • Protein Extraction:

    • Treat cells with the thiazole derivative and harvest them.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

IV. Data Presentation and Interpretation

Quantitative data from the assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Cytotoxicity of Representative Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 4c MCF-72.57 ± 0.16[6]
Compound 4c HepG27.26 ± 0.44[6]
Compound 4b MDA-MB-2313.52[14]
Compound 4d MDA-MB-2311.21[14]
Compound 3b (PI3Kα)0.086 ± 0.005[15]
Compound 3b (mTOR)0.221 ± 0.014[15]
Thiazole Chalcone 2e Ovar-31.55[7]
Thiazole-naphthalene 5b MCF-70.48 ± 0.03[9]

V. Signaling Pathway Diagrams

Visualizing the signaling pathways targeted by thiazole derivatives can aid in understanding their mechanism of action.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition Tubulin_Polymerization_Pathway cluster_cytoskeleton Cytoskeleton Dynamics Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitosis Microtubules->Mitosis Thiazole Thiazole Derivatives Thiazole->Tubulin Binding to Colchicine Site Thiazole->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction and improve your yield.

I. Troubleshooting Guide: Addressing Low Yield and Impurities

Low yield is one of the most frequently encountered issues in the synthesis of this compound. This section provides a structured approach to troubleshooting, focusing on the common synthetic routes and their critical parameters.

Q1: My Vilsmeier-Haack formylation of 2-(4-chlorophenyl)thiazole is resulting in a low yield. What are the likely causes and how can I improve it?

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] However, its success with 2-(4-chlorophenyl)thiazole is highly dependent on precise control of reaction conditions.

Underlying Principles: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich thiazole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup.[4] The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution.[3]

Potential Causes for Low Yield & Recommended Solutions:

  • Incomplete Formation of the Vilsmeier Reagent:

    • Cause: The reaction between DMF and POCl₃ is exothermic and requires careful temperature control. If the temperature is too high, the reagent can decompose.

    • Solution: Ensure that the POCl₃ is added slowly to the DMF at a low temperature, typically 0-5 °C, with efficient stirring. Allow the Vilsmeier reagent to form completely before adding the 2-(4-chlorophenyl)thiazole.

  • Suboptimal Reaction Temperature for Formylation:

    • Cause: The formylation step itself requires a specific temperature range to proceed efficiently without significant side product formation.

    • Solution: After the addition of 2-(4-chlorophenyl)thiazole, the reaction temperature should be carefully controlled. A gradual increase in temperature, for instance, from room temperature to 60-80 °C, is often optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and temperature.

  • Moisture Contamination:

    • Cause: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Stoichiometry:

    • Cause: An incorrect ratio of reagents can lead to incomplete reaction or the formation of side products.

    • Solution: Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the 2-(4-chlorophenyl)thiazole is used to drive the reaction to completion.

Troubleshooting Workflow for Vilsmeier-Haack Reaction:

Vilsmeier_Haack_Troubleshooting start Low Yield in Vilsmeier-Haack Reaction check_reagent Check Reagent Quality & Stoichiometry Purity of DMF, POCl₃, and Thiazole Anhydrous Conditions? Correct Molar Ratios? start->check_reagent Step 1 check_temp Review Temperature Control Vilsmeier Reagent Formation (0-5 °C)? Formylation Step (Gradual Heating)? check_reagent->check_temp Step 2 check_workup Analyze Workup & Purification Incomplete Hydrolysis? Product Loss During Extraction? Inefficient Chromatography? check_temp->check_workup Step 3 optimize Systematic Optimization | Vary Reagent Equivalents | Screen Temperature Profiles | Optimize Reaction Time check_workup->optimize Step 4

Caption: A logical workflow for troubleshooting low yields in the Vilsmeier-Haack formylation of 2-(4-chlorophenyl)thiazole.

Q2: I am observing significant amounts of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of polymeric or tar-like side products is a common issue in electrophilic aromatic substitution reactions, especially when dealing with reactive heterocyclic systems.

Underlying Principles: Thiazole rings, while being electron-rich enough to undergo formylation, can also be susceptible to polymerization or degradation under harsh acidic conditions or at elevated temperatures. The Vilsmeier-Haack reaction, although generally mild, can promote such side reactions if not properly controlled.[5]

Potential Causes & Recommended Solutions:

  • Excessive Reaction Temperature or Time:

    • Cause: Prolonged heating or excessively high temperatures can lead to the decomposition of the starting material, product, or intermediates, resulting in polymerization.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. If the reaction is sluggish, it is often better to accept a slightly lower conversion than to push the reaction with excessive heat, which can drastically reduce the isolated yield of the desired product.

  • Concentrated Reagents:

    • Cause: High concentrations of the Vilsmeier reagent can lead to localized "hot spots" and promote side reactions.

    • Solution: Ensure efficient stirring throughout the reaction. Consider adding the 2-(4-chlorophenyl)thiazole as a solution in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) to better control the reaction exotherm and maintain a homogeneous mixture.

Q3: My purification by column chromatography is difficult, and the yield is poor. Are there any tips for improving the isolation of the final product?

The purification of this compound can be challenging due to its polarity and potential for streaking on silica gel.

Recommendations for Improved Purification:

  • Initial Workup:

    • After quenching the reaction with ice-water, it is crucial to neutralize the acidic mixture carefully. Basification with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8 is often necessary to ensure the aldehyde is in its neutral form for efficient extraction.

  • Solvent System for Extraction:

    • Use a solvent that provides good solubility for the product while minimizing the extraction of highly polar impurities. Dichloromethane or ethyl acetate are commonly used. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Column Chromatography:

    • Silica Gel Selection: Use a high-quality silica gel with a suitable mesh size (e.g., 230-400 mesh) for optimal separation.

    • Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical starting point could be 5-10% ethyl acetate in hexane, gradually increasing to 20-30%.

    • Dry Loading: If the crude product is an oil or has low solubility in the initial eluent, consider adsorbing it onto a small amount of silica gel and then loading this "dry" onto the column. This can significantly improve the resolution and prevent streaking.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common precursor is 2-(4-chlorophenyl)thiazole. This can be synthesized via several methods, a common one being the Hantzsch thiazole synthesis from 4-chlorothiobenzamide and a suitable α-haloketone or its equivalent.[6]

Q2: Are there alternative methods to the Vilsmeier-Haack reaction for this formylation?

While the Vilsmeier-Haack reaction is widely used, other formylation methods exist.[5] However, for this specific substrate, they may offer lower yields or require more specialized reagents. For instance, lithiation of the thiazole ring at the 5-position followed by quenching with a formylating agent like DMF is a possibility, but this requires cryogenic temperatures and strictly anhydrous conditions.

Q3: What are the key analytical techniques to monitor the reaction and characterize the final product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of the starting material and the formation of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure. The aldehyde proton will appear as a characteristic singlet at around 10 ppm. The aromatic protons on the chlorophenyl and thiazole rings will have distinct chemical shifts and coupling patterns.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the aldehyde carbonyl stretch (around 1680-1700 cm⁻¹).

Q4: What are the safety precautions I should take during this synthesis?
  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all reagents before starting the experiment.

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Vilsmeier-Haack reaction, incorporating the troubleshooting advice from the previous sections.

Reaction Scheme:

reaction_scheme sub 2-(4-Chlorophenyl)thiazole prod This compound sub->prod reagents 1. POCl₃, DMF 2. H₂O workup

Caption: Vilsmeier-Haack formylation of 2-(4-chlorophenyl)thiazole.

Materials and Reagents:
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(4-Chlorophenyl)thiazole195.665.0 g25.55 mmol1.0
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL--
Phosphorus oxychloride (POCl₃)153.332.8 mL (4.6 g)30.0 mmol1.17
1,2-Dichloroethane, anhydrous98.9630 mL--
Saturated NaHCO₃ solution-As needed--
Brine-As needed--
Anhydrous MgSO₄-As needed--
Ethyl acetate-For extraction & chromatography--
Hexane-For chromatography--
Step-by-Step Procedure:
  • Preparation of the Vilsmeier Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (2.8 mL, 30.0 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-(4-chlorophenyl)thiazole (5.0 g, 25.55 mmol) in anhydrous 1,2-dichloroethane (30 mL).

    • Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexane as the eluent).

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 25% ethyl acetate) to afford this compound as a solid.

IV. References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. dtsch. Chem. Ges.1927 , 60, 119–122. --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Chemistry Steps. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--

  • Patil, S. A., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan J. Chem.2010 , 3(4), 641-654. --INVALID-LINK--

  • ChemicalBook. This compound Usage And Synthesis. --INVALID-LINK--

References

Technical Support Center: Purification of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(4-Chlorophenyl)thiazole-5-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification by chromatography. The guidance herein is grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and practical applicability.

Introduction to the Purification Challenge

This compound is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality of the final product. Chromatographic methods are powerful tools for this purification, but their successful implementation requires a good understanding of the compound's properties and potential impurities.

This guide will walk you through the logical steps of developing a purification strategy, from initial analysis by Thin-Layer Chromatography (TLC) to scaled-up purification by column chromatography and purity assessment by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: Based on a common synthetic route from 4-chlorobenzamide and 2-chloromalonaldehyde[1], potential impurities include:

  • Unreacted starting materials: 4-chlorobenzamide and 2-chloromalonaldehyde.

  • By-products: Side-products from the condensation reaction.

  • Degradation products: The aldehyde functional group can be susceptible to oxidation or other degradation pathways, especially if exposed to air, light, or harsh conditions for extended periods.

Q2: Which chromatographic technique is best suited for the purification of this compound?

A2: For preparative scale purification, normal-phase column chromatography on silica gel is a common and effective choice for compounds of this polarity. For analytical purposes and purity confirmation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally preferred due to its high resolution and reproducibility.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Aldehydes can sometimes be unstable on silica gel, which is slightly acidic.[2] If you suspect degradation, you can try the following:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine to neutralize the acidic sites.

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[2]

  • Work quickly: Minimize the time the compound spends on the column by optimizing the mobile phase for a faster elution.

Q4: I'm having trouble getting good separation between my product and an impurity. What should I try?

A4: Improving separation, or resolution, can be achieved by:

  • Optimizing the mobile phase: Fine-tune the solvent ratio in your mobile phase. Small changes can have a significant impact on selectivity.

  • Trying a different solvent system: If a hexane/ethyl acetate system isn't working, consider trying dichloromethane/methanol or other solvent combinations.[3]

  • Using a longer column: A longer column provides more theoretical plates, which can improve separation.

  • Reducing the sample load: Overloading the column is a common cause of poor separation.

Q5: Can I use recrystallization to purify this compound?

A5: Yes, recrystallization can be a very effective final purification step after chromatography. For a related compound, recrystallization from diethyl ether or slow evaporation from an acetone solution has been reported to yield high-purity crystals.[4] You may need to screen a variety of solvents to find the optimal one for your compound.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the chromatographic purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No spots on the TLC plate after spotting the crude reaction mixture. 1. The compound is too dilute. 2. The compound is not UV active. 3. The compound is highly volatile and evaporated.1. Concentrate your sample. 2. Use a different visualization technique (e.g., potassium permanganate stain, iodine chamber). 3. While less likely for this compound, ensure proper sample handling.
The compound streaks on the TLC plate. 1. The sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica. 3. The sample is not fully dissolved.1. Dilute your sample. 2. Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid or triethylamine to the mobile phase. 3. Ensure your sample is completely dissolved before spotting.
The compound runs at the solvent front (Rf ≈ 1) in all tested mobile phases. The mobile phase is too polar.Use a less polar mobile phase. For example, if you are using 50% ethyl acetate in hexane, try 20% or 10%.[3]
The compound remains at the baseline (Rf ≈ 0) in all tested mobile phases. The mobile phase is not polar enough.Use a more polar mobile phase. For example, if you are using 20% ethyl acetate in hexane, try 50% or even 100% ethyl acetate. You could also try a dichloromethane/methanol system.[3]
The product elutes from the column very slowly or not at all. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.[2]
The product elutes too quickly from the column with poor separation. The mobile phase is too polar.Start with a less polar mobile phase to allow for better initial binding to the silica gel.
Peak tailing in HPLC analysis. 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mismatched solvent between the sample and mobile phase.1. Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds or a buffer). 2. Inject a smaller volume or a more dilute sample. 3. Dissolve your sample in the mobile phase if possible.
Ghost peaks appear in the HPLC chromatogram. 1. Contamination in the injector or column. 2. Carryover from a previous injection.1. Clean the injector and flush the column. 2. Run a blank injection with a strong solvent to wash the system.[5]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol will help you determine the optimal mobile phase for column chromatography.

  • Prepare your sample: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC plate: Use a capillary tube to spot a small amount of your dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a small amount of your chosen mobile phase. Start with a non-polar system and gradually increase the polarity. Good starting solvent systems to test are mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1, 1:4 hexane:ethyl acetate).[6]

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and let it dry. Visualize the spots under a UV lamp.

  • Analyze the results: The ideal mobile phase will give your product an Rf value of approximately 0.2-0.4 for optimal separation in column chromatography.[3]

Protocol 2: Purification by Flash Column Chromatography

Once you have identified a suitable mobile phase from your TLC analysis, you can proceed with column chromatography.

  • Pack the column: Choose a column of appropriate size for the amount of crude product you need to purify. Pack the column with silica gel using the "slurry method" for the best results.

  • Load the sample: Dissolve your crude product in a minimal amount of a non-polar solvent. If your compound is not very soluble, you can "dry load" it by adsorbing it onto a small amount of silica gel and then adding the powder to the top of your packed column.

  • Elute the column: Begin eluting the column with the mobile phase you determined from your TLC analysis. You can use an isocratic elution (constant mobile phase composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Collect fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze the fractions: Spot each fraction on a TLC plate to determine which fractions contain your purified product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Protocol 3: Purity Assessment by RP-HPLC

This protocol provides a starting point for developing an analytical HPLC method to assess the purity of your final product.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[5][7]

  • Elution: Start with a gradient elution, for example, from 10% to 90% organic phase over 20 minutes, to get an idea of where your compound and any impurities elute. Then, you can optimize to an isocratic method if desired.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your compound has strong absorbance.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be calculated as the area of the product peak divided by the total area of all peaks, multiplied by 100.

Visualizing the Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (this compound + Impurities) TLC TLC Method Development Crude->TLC Develop Separation Method Column Column Chromatography (Silica Gel) TLC->Column Select Mobile Phase Fractions Analyze Fractions (TLC) Column->Fractions Collect Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Identify Pure Fractions HPLC Purity Check (RP-HPLC) Combine->HPLC Assess Purity Pure_Product Pure Product (>98%) HPLC->Pure_Product Confirm Purity

Caption: Purification and analysis workflow.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common chromatography problems.

Troubleshooting_Logic node_action Optimize Mobile Phase Try Different Solvents Reduce Sample Load node_result Successful Purification node_action->node_result Resolution Improved Start Problem with Separation? Poor_Separation Poor Separation? Start->Poor_Separation Poor_Separation->node_action Yes Streaking Streaking? Poor_Separation->Streaking No No_Elution Compound Not Eluting? Streaking->No_Elution No node_action2 Dilute Sample Add Modifier to Mobile Phase Streaking->node_action2 Yes Degradation Suspected Degradation? No_Elution->Degradation No node_action3 Increase Mobile Phase Polarity No_Elution->node_action3 Yes node_action4 Deactivate Silica Use Alumina Work Faster Degradation->node_action4 Yes node_result_fail Consult Further Literature Degradation->node_result_fail No node_action2->node_result node_action3->node_result node_action4->node_result

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2-(4-Chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of key heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists working on the formylation of 2-(4-chlorophenyl)thiazole. Our goal is to provide expert-driven, actionable insights to help you troubleshoot common side reactions, optimize your yields, and ensure the integrity of your synthetic route.

The formylation of 2-(4-chlorophenyl)thiazole is a critical step in the synthesis of various biologically active compounds. The Vilsmeier-Haack reaction is the most prevalent method for this transformation, prized for its use of mild and economical reagents.[1] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[2][3] However, like any electrophilic aromatic substitution, the reaction is not without its potential pitfalls. This guide addresses the most frequently encountered challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired 2-(4-chlorophenyl)thiazole-5-carbaldehyde. What are the likely causes?

A1: Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is the most effective strategy.[4]

  • Suboptimal Reaction Conditions: The Vilsmeier reagent is a relatively weak electrophile, and the thiazole ring, while "electron-rich" for a heterocycle, is less reactive than pyrrole or furan.[3] The reaction temperature is therefore critical. It must be high enough to drive the reaction forward but low enough to prevent degradation. Temperatures typically range from ambient to 80°C, depending on the substrate's reactivity.[3] Insufficient reaction time or incorrect stoichiometry of the Vilsmeier reagent (typically 1.5-3.0 equivalents) can also lead to incomplete conversion.

  • Purity of Reagents and Solvents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride reacts violently with water, and any moisture present will consume the reagent and generate acidic byproducts that can complicate the reaction. Ensure that your DMF is anhydrous and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, must be pre-formed before the addition of the thiazole substrate.[5] This is typically done by adding POCl₃ slowly to ice-cold DMF. Insufficient cooling during this exothermic step can lead to reagent decomposition.

  • Product Decomposition during Workup: The iminium salt intermediate formed after the electrophilic attack must be carefully hydrolyzed to the final aldehyde.[3] The quench and hydrolysis steps are critical. Rapid or uncontrolled addition of water or base can lead to localized heating and degradation of the desired product.

Q2: I'm observing an unexpected isomer in my reaction mixture. Is formylation at the C4 position of the thiazole ring possible?

A2: While not the major product, trace formation of the C4-formylated isomer, 2-(4-chlorophenyl)thiazole-4-carbaldehyde, is possible but generally unfavored. The regioselectivity of electrophilic substitution on the thiazole ring is governed by both electronic and steric factors.

  • Electronic Effects: The thiazole ring is an aromatic heterocycle with significant π-electron delocalization.[6] Computational studies and experimental evidence show that the C5 position is the most electron-rich and thus the primary site for electrophilic attack.[6] The nitrogen atom at position 3 deactivates the adjacent C2 and C4 positions towards electrophiles.

  • Steric Hindrance: The bulky 2-(4-chlorophenyl) group sterically hinders the C4 position, further favoring attack at the more accessible C5 position.[7]

The overwhelming preference for C5 substitution is a well-established principle in thiazole chemistry.[8] If you are observing a significant amount of a secondary product, it is crucial to confirm its structure using spectroscopic methods (e.g., 2D-NMR). Its presence in more than trace amounts might suggest unusual reaction conditions or the presence of a catalyst that alters the inherent regioselectivity of the substrate.

Q3: My reaction turns dark brown or black, and I'm isolating a significant amount of insoluble, tar-like material. What causes this resin formation?

A3: The formation of resinous or polymeric material is a classic sign of reaction conditions that are too harsh, leading to substrate or product decomposition.[9]

  • Excessive Temperature: This is the most common culprit. The Vilsmeier-Haack reaction can be exothermic, and if the temperature is allowed to rise uncontrollably, particularly above 80-100°C, it can initiate polymerization pathways.[3][9] It is essential to maintain careful temperature control throughout the addition and heating phases.

  • Incorrect Stoichiometry: Using a large excess of POCl₃ can create a highly acidic and reactive environment, promoting side reactions and decomposition. Stick to the recommended stoichiometric ratios.

  • Prolonged Reaction Times: While the reaction needs to go to completion, excessively long heating times can lead to the gradual degradation of the product, which may be unstable under the reaction conditions.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint.

To mitigate resin formation, maintain the lowest effective temperature for the reaction and minimize the reaction time once the starting material is consumed.

Q4: After quenching my reaction, the product yield is inconsistent, and I sometimes see new impurities. How can I optimize the workup and hydrolysis step?

A4: The hydrolysis of the intermediate iminium salt is a critical step that directly impacts both yield and purity.[2][5] The intermediate is relatively stable but must be converted to the aldehyde under controlled conditions.

  • Controlled Quenching: The reaction mixture should be cooled to 0°C before quenching. The quench is typically performed by slowly pouring the reaction mixture onto crushed ice or by the slow addition of an ice-cold aqueous solution. This dissipates the heat from the exothermic hydrolysis of any remaining POCl₃.

  • pH Adjustment: After the initial quench, the acidic mixture must be neutralized. A solution of sodium acetate or sodium carbonate is often used to bring the pH to a neutral or slightly basic range (pH 7-8).[5] Adding a strong base like NaOH can cause rapid, localized heating and potentially lead to aldol-type side reactions or decomposition if the aldehyde product is sensitive. Perform the neutralization slowly and with efficient stirring while maintaining a low temperature.

  • Extraction: Once neutralized, the product should be extracted promptly into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Delays can lead to product degradation in the aqueous phase.

Visual & Methodological Guides

Mechanism: Vilsmeier-Haack Formylation of 2-(4-Chlorophenyl)thiazole

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. Understanding this pathway is key to rationalizing the high regioselectivity for the C5 position.

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent 1. Reagent Formation POCl3 POCl₃ POCl3->VilsmeierReagent SigmaComplex Sigma Complex (Resonance Stabilized) VilsmeierReagent->SigmaComplex Substrate 2-(4-Chlorophenyl)thiazole Substrate->SigmaComplex 2. Electrophilic Attack at C5 IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt 3. Rearomatization (-HCl) Product This compound IminiumSalt->Product 4. Hydrolysis Hydrolysis H₂O (Workup) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism on 2-(4-chlorophenyl)thiazole.

Troubleshooting Workflow: Diagnosing Low Product Yield

This flowchart provides a logical sequence of steps to identify and resolve the root cause of low product yields.

Troubleshooting_Workflow Start Start: Low Yield Observed CheckPurity 1. Verify Reagent Purity (Anhydrous DMF, Fresh POCl₃) Start->CheckPurity Impure Purify/Replace Reagents Use Inert Atmosphere CheckPurity->Impure Impure/ Moisture? CheckConditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Purity OK Impure->CheckConditions AdjustConditions Optimize Parameters: - Lower Temp - Adjust Time (TLC) - Titrate Reagent CheckConditions->AdjustConditions Suboptimal? CheckWorkup 3. Analyze Workup Protocol (Quench Temp, pH, Extraction) CheckConditions->CheckWorkup Conditions OK End Yield Improved AdjustConditions->End AdjustWorkup Refine Workup: - Controlled Quench (0°C) - Buffered Neutralization - Prompt Extraction CheckWorkup->AdjustWorkup Issues Detected? CheckWorkup->End Workup OK AdjustWorkup->End

Caption: Logical workflow for troubleshooting low yields in the formylation reaction.

Table 1: Effect of Reaction Parameters on Vilsmeier-Haack Formylation
ParameterStandard ConditionDeviationPotential Side Reaction/ObservationRecommended Action
Temperature 60-70°C> 90°CIncreased resin/polymer formation, product decomposition.[9]Maintain strict temperature control; use an oil bath.
< 40°CIncomplete reaction, low conversion rate.Gradually increase temperature while monitoring via TLC.
POCl₃:DMF Ratio 1.5 : 1 (molar)> 3 : 1Highly exothermic reagent formation, potential for runaway reaction.Ensure slow, controlled addition of POCl₃ to cooled DMF.
Reagent:Substrate 2.0 equivalents< 1.5 equivalentsIncomplete conversion, significant starting material remains.Use at least 1.5 eq; 2.0-2.5 eq is often optimal.
Workup Quench Slow pour onto iceRapid H₂O additionUncontrolled exotherm, potential product degradation.Ensure reaction mass is cooled to 0°C before quenching slowly.
Workup pH Neutralize to pH 7-8Addition of strong baseFormation of aldol adducts or other base-catalyzed byproducts.Use a buffered base like aq. NaOAc or Na₂CO₃ for neutralization.[5]
Protocol: Optimized Vilsmeier-Haack Formylation

This protocol incorporates best practices to minimize side reactions and maximize the yield of this compound.

Materials:

  • 2-(4-chlorophenyl)thiazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium Acetate (NaOAc)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.

  • Reagent Preparation: To the flask, add anhydrous DMF (10 volumes relative to the substrate). Cool the flask to 0°C using an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (2.0 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve 2-(4-chlorophenyl)thiazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 65°C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture back to 0°C. In a separate large beaker, prepare a stirred, ice-cold saturated aqueous solution of sodium acetate (approx. 5.6 equivalents).[5] Slowly and carefully pour the reaction mixture into the sodium acetate solution.

  • Hydrolysis & Neutralization: Stir the quenched mixture vigorously at 0°C for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. Verify the pH is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography to afford the pure aldehyde.[5]

References

Technical Support Center: Recrystallization of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the recrystallization of thiazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the successful crystallization of your thiazole derivatives.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of thiazole-based compounds, providing not only solutions but also the scientific rationale behind them.

Problem 1: "Oiling Out" - The Compound Separates as a Liquid, Not Crystals

Question: My thiazole compound is not crystallizing upon cooling. Instead, a viscous, oily layer is forming at the bottom of my flask. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common and frustrating issue in recrystallization.[1][2][3] It occurs when the dissolved compound separates from the supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[3][4] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[4] For thiazole compounds, which can have varying polarities and functional groups, this phenomenon can be particularly prevalent.

Root Causes and Mechanistic Explanation:

  • High Supersaturation: This is the primary driver of oiling out.[3][4][5] When a solution is cooled too rapidly, the concentration of the solute exceeds its solubility limit to such a degree that the system kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice.[3][4]

  • Low Melting Point: If the melting point of your thiazole derivative is lower than the boiling point of the recrystallization solvent, the compound may simply melt in the hot solution and separate as a liquid upon cooling.[6]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "roadblocks" that prevent the thiazole molecules from aligning properly.[6] This can lower the melting point of the mixture (freezing-point depression) and promote oiling out.[6]

  • Poor Solute-Solvent Interaction: The choice of solvent is critical. If the solvent is too different in polarity from your thiazole compound, it can lead to incomplete miscibility of the molten solute in the solvent, causing phase separation.[6]

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Slow cooling is the most effective way to prevent oiling out.[4][7] By allowing the solution to cool gradually, you maintain a lower level of supersaturation, giving the molecules sufficient time to orient themselves into a stable crystal lattice.[8]

    • Actionable Advice: Insulate your flask with glass wool or a beaker of warm water to slow down the cooling process. Avoid placing the flask directly on a cold surface.[7]

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[4]

    • Actionable Advice: If oiling out occurs, reheat the solution to redissolve the oil, then add a small amount of additional hot solvent (10-20% of the original volume) and attempt to cool slowly again.[1]

  • Change the Solvent System: If the issue persists, the solvent is likely unsuitable.

    • Actionable Advice:

      • Choose a solvent with a lower boiling point, ensuring it is below the melting point of your compound.[6]

      • For polar thiazole compounds, consider solvent mixtures like ethanol/water or acetone/hexane.[9] The goal is to find a balance where the compound is soluble when hot but sparingly soluble when cold.

  • Induce Crystallization with Seeding: Seeding is a powerful technique to bypass the kinetic barrier of nucleation and promote controlled crystal growth.[10][11][12]

    • Actionable Advice: Once the solution has cooled slightly but before oiling out begins, add a few seed crystals of the pure compound.[5][13] This provides a template for further crystal growth.[14]

G start Oiling Out Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent (10-20%) reheat->add_solvent slow_cool1 Cool Slowly add_solvent->slow_cool1 success1 Crystals Form (Success) slow_cool1->success1 Resolved oil_persists1 Oil Still Forms slow_cool1->oil_persists1 Not Resolved change_solvent Change Solvent System (e.g., lower boiling point or solvent pair) oil_persists1->change_solvent slow_cool2 Cool Slowly change_solvent->slow_cool2 success2 Crystals Form (Success) slow_cool2->success2 Resolved oil_persists2 Oil Still Forms slow_cool2->oil_persists2 Not Resolved seed Use Seeding oil_persists2->seed success3 Crystals Form (Success) seed->success3 Resolved failure Consider Alternative Purification (e.g., Chromatography) seed->failure Not Resolved

Caption: A decision tree for troubleshooting "oiling out".

Problem 2: No Crystals Form Upon Cooling

Question: I've dissolved my thiazole compound in a hot solvent and allowed it to cool, but no crystals have formed, even after placing it in an ice bath. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution is typically due to one of two reasons: either the solution is not sufficiently saturated, or there is a kinetic barrier to nucleation.

Root Causes and Mechanistic Explanation:

  • Excess Solvent: This is the most common reason for crystallization failure.[15] If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.

  • Supersaturation without Nucleation: Sometimes, a solution can become supersaturated but lack a nucleation site for crystals to begin forming.[15] This is a metastable state.

Troubleshooting Strategies:

  • Induce Crystallization by Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create microscopic imperfections on the glass surface that serve as nucleation sites.[13]

  • Add a Seed Crystal: As with "oiling out," adding a small crystal of the pure compound can provide a template for crystallization to begin.[13]

  • Reduce the Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[13]

    • Actionable Advice: Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) and then allow it to cool again.

  • Use an Anti-Solvent (Two-Solvent System): If a single solvent is proving difficult, a two-solvent system can be effective.

    • Actionable Advice: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

II. Frequently Asked Questions (FAQs)

Solvent Selection

Q1: How do I choose the best solvent for my thiazole-based compound?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16] A good rule of thumb is "like dissolves like." Thiazole is a polar heterocyclic compound, so polar solvents are often a good starting point.[17]

  • Recommended Starting Solvents: For many thiazole derivatives, polar protic solvents like ethanol and methanol, or polar aprotic solvents like acetone and ethyl acetate, are effective.[9] Solvent mixtures, such as ethanol-water, can be particularly useful for tuning the polarity.[9]

  • Systematic Approach: The most reliable method is to perform small-scale solubility tests. Place a small amount of your compound (10-20 mg) in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating.

G start Select Potential Solvents (Polar Protic/Aprotic) test_rt Test Solubility at Room Temperature start->test_rt dissolves_rt Dissolves at RT test_rt->dissolves_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_rt->insoluble_rt No test_hot Heat the Mixture insoluble_rt->test_hot dissolves_hot Dissolves When Hot test_hot->dissolves_hot insoluble_hot Insoluble When Hot test_hot->insoluble_hot No cool Cool the Solution dissolves_hot->cool crystals_form Crystals Form cool->crystals_form Yes no_crystals No Crystals Form cool->no_crystals No

Caption: A workflow for selecting an appropriate recrystallization solvent.

Polymorphism

Q2: I've noticed that my thiazole compound sometimes crystallizes in different shapes (e.g., needles vs. plates). What is happening?

A2: You are likely observing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.[18] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangement.[18] Polymorphism is a critical consideration in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[18] The formation of a particular polymorph can be influenced by factors such as the solvent used, the cooling rate, and the presence of impurities.

Purity and Analysis

Q3: How do I know if my recrystallization was successful and my compound is pure?

A3: The purity of your recrystallized thiazole compound should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2°C). Impurities will cause the melting point to be depressed and broadened.[1]

  • Chromatography (TLC, HPLC): Thin-layer chromatography (TLC) can provide a quick qualitative assessment of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard and can detect impurities at very low levels.[4]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of your compound and help identify any remaining impurities or residual solvent.[4]

  • X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is the definitive technique for identifying the polymorphic form of your crystalline material.[19]

Analytical TechniquePurpose
Melting Point Assess purity (sharp vs. broad range)
TLC/HPLC Detect and quantify impurities
NMR/IR Confirm chemical structure and identify impurities/solvent
PXRD Identify the specific crystalline (polymorphic) form

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Thiazole Derivative

This protocol provides a general procedure for purifying a thiazole-based compound using a single solvent.

Materials:

  • Crude thiazole compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude thiazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the compound is completely dissolved.[20]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and insulate it.[21]

  • Induce Crystallization (if necessary): If no crystals have formed after the solution has cooled, scratch the inner surface of the flask with a glass rod or add a seed crystal.[13]

  • Ice Bath Cooling: Once crystallization has started and the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[21]

  • Drying: Dry the purified crystals. This can be done by air drying, placing them in a desiccator, or using a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Advanced Drying Techniques

For sensitive thiazole-based APIs, advanced drying techniques may be necessary to remove residual solvents without degrading the compound or inducing polymorphic changes.

Drying TechniquePrincipleBest For
Vacuum Oven Drying Reduces the boiling point of the solvent by lowering the pressure.Removing moderate to high-boiling point solvents at a lower temperature.
Freeze Drying (Lyophilization) The solvent is frozen and then sublimated under vacuum.Thermally sensitive or unstable compounds. Preserving a specific polymorphic form.[22]
Spray Drying A solution of the compound is atomized into a hot gas stream, causing rapid solvent evaporation.Producing uniform, fine particles with controlled morphology. Can be used to generate amorphous solid dispersions to improve solubility.[22][23][24]

IV. References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--

  • API Particle Development. (2021, August 23). Seeding: A simple but effective method for crystallization control. Retrieved from --INVALID-LINK--

  • Proprep. (n.d.). Discuss the technique of seeding in crystallization processes and its role in controlling crystal growth. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, May 29). How Does Seeding Help Crystallization? [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148.

  • Journal of New Developments in Chemistry. (n.d.). Crystallization Seeding. Retrieved from --INVALID-LINK--

  • Zhanghua Dryer. (2025, December 8). Overview of Various Drying Techniques in Pharmaceutical Production. Retrieved from --INVALID-LINK--

  • Pharma Focus Europe. (n.d.). Advancements in Spray Drying for Pharmaceutical Formulations. Retrieved from --INVALID-LINK--

  • Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Oxford University Press.

  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Retrieved from --INVALID-LINK--

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from --INVALID-LINK--

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from --INVALID-LINK--

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from --INVALID-LINK--

  • Advanced Pharmaceutical Spray Drying Equipment. (2025, June 5). Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Various techniques for study of Crystal Properties. Retrieved from --INVALID-LINK--

  • Northwestern University. (n.d.). Cooling Rate and Crystal Size. Retrieved from --INVALID-LINK--

  • Experimental Procedure. (n.d.). 3.1.7. Preparation of a Sulfathiazole Prodrug via N-acylation with Succinic Anhydride. Retrieved from --INVALID-LINK--

  • Vapourtec Ltd. (n.d.). Flow Crystallization | Solubility Control. Retrieved from --INVALID-LINK--

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). Retrieved from --INVALID-LINK--

  • API Manufacturing. (2025, May 11). SOP for Recrystallization for API Purification – V 2.0. Retrieved from --INVALID-LINK--

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Addressing "oiling out" issues during 4-Chlorobenzamide crystallization. Retrieved from --INVALID-LINK--

  • API Crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from --INVALID-LINK--

  • viii. common solvents for crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Guide for crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Solvent Choice. Retrieved from --INVALID-LINK--

  • Intertek. (n.d.). Crystallography Analysis. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Recent progress in drying technologies for improving the stability and delivery efficiency of biopharmaceuticals. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. Retrieved from --INVALID-LINK--

  • Crystallisation Techniques. (2006, January 8). Retrieved from --INVALID-LINK--

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from --INVALID-LINK--

  • API Particle Development. (2023, May 31). What makes a good crystallization process? Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. Retrieved from --INVALID-LINK--

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from --INVALID-LINK--

  • Achieving Aseptic Drying With Spray Drying Technologies. (n.d.). Retrieved from --INVALID-LINK--

  • NIH. (2017, March 9). Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies. Retrieved from --INVALID-LINK--

  • Scilit. (n.d.). Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. Retrieved from --INVALID-LINK--

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2592860A - Process for preparing sulfathiazole. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Sulfathiazole. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the common solubility hurdles encountered during your experiments. Our goal is to empower you with the knowledge to not only solve these challenges but also to understand the underlying scientific principles, enabling you to optimize your experimental design and accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.

Part 1: Initial Observations and Basic Troubleshooting

A1: Understanding the Root Cause and Initial Steps

The poor aqueous solubility of many thiazole derivatives is often inherent to their chemical structure. The thiazole ring itself is aromatic and relatively non-polar. The introduction of lipophilic (fat-loving) substituents, such as phenyl rings or other aromatic moieties, further increases the overall hydrophobicity of the molecule, leading to low water solubility.

Your first line of action should be to establish a baseline understanding of your compound's solubility and to attempt solubilization using the simplest and most common techniques.

Initial Troubleshooting Workflow:

G start Poorly Soluble Thiazole Derivative stock Prepare a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO, Ethanol) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble & Stable Proceed with Assay observe->soluble No precipitates Precipitation Occurs observe->precipitates Yes troubleshoot Proceed to Advanced Troubleshooting precipitates->troubleshoot

Step-by-Step Protocol for Initial Solubilization:

  • Prepare a High-Concentration Stock Solution: The most straightforward initial approach is to use a co-solvent.[1]

    • Weigh a precise amount of your thiazole derivative into a sterile, chemically resistant vial (e.g., glass or polypropylene).

    • Add a minimal volume of a suitable organic solvent to achieve a high concentration (e.g., 10-50 mM). The choice of solvent is critical.

Co-Solvent Typical Stock Concentration Max. Final Assay Concentration Considerations
DMSO 10-50 mM< 0.5% (v/v)Can induce cellular stress or differentiation at higher concentrations.[1]
Ethanol 10-50 mM< 0.5% (v/v)Can affect membrane proteins and cellular metabolism.[1]
DMF 10-50 mM< 0.1% (v/v)Higher toxicity than DMSO and ethanol; use with caution.
  • Ensure Complete Dissolution of the Stock:

    • Vortex the stock solution vigorously.

    • If necessary, use gentle warming (e.g., a 37°C water bath) or sonication to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Dilution into Aqueous Buffer:

    • This is a critical step where precipitation often occurs. To minimize this, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion prevents localized high concentrations of the compound.[2]

    • Always add the smaller volume of the organic stock to the larger volume of the aqueous buffer.

  • Include a Vehicle Control: In all experiments, it is crucial to include a control group that is treated with the same final concentration of the co-solvent as your experimental samples. This allows you to account for any effects of the solvent itself.

A2: Addressing "Crashing Out" - When Co-solvents Aren't Enough

This phenomenon, often called "crashing out," occurs when the rapid change in solvent polarity from organic to aqueous causes the compound to exceed its solubility limit in the final mixture. If the simple co-solvent approach fails, you need to consider more systematic strategies.

Troubleshooting Strategy for Immediate Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. It's possible that your target concentration is simply above the solubility limit in the chosen buffer system.

  • Optimize the Co-solvent Concentration: Determine the highest tolerable concentration of the co-solvent in your assay that keeps your compound in solution. This may require a dose-response experiment to assess the solvent's impact on your biological system.

  • Modify the Aqueous Buffer:

    • pH Adjustment: The solubility of thiazole derivatives with ionizable functional groups (e.g., amines, carboxylic acids) can be highly pH-dependent.[3]

      • For basic thiazoles (containing amine groups), lowering the pH of the buffer will lead to protonation and increased solubility.

      • For acidic thiazoles (containing carboxylic acid groups), increasing the pH will result in deprotonation and enhanced solubility.

    • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 20, Tween® 80, or Pluronic® F-68, into your aqueous buffer can help. Surfactants form micelles that can encapsulate the hydrophobic thiazole derivative, keeping it dispersed in the aqueous phase.[4][5][6]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0 using citrate, phosphate, and borate buffers).

  • Add an excess amount of your thiazole derivative to a small, fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility versus pH to identify the pH range where your compound is most soluble.

Part 2: Advanced Formulation Strategies

If the initial troubleshooting steps are insufficient, more advanced formulation techniques are required. These methods aim to fundamentally alter the physicochemical properties of your thiazole derivative to enhance its aqueous solubility.

A3: Advanced Formulations for Significant Solubility Enhancement

When high concentrations are required, or when co-solvents interfere with your assay, you should consider one of the following advanced formulation strategies.

Decision Tree for Advanced Formulation Strategies:

G start Initial Methods Insufficient ionizable Does the compound have ionizable groups? start->ionizable salt Salt Formation ionizable->salt Yes modifiable Is chemical modification an option? ionizable->modifiable No prodrug Prodrug Approach modifiable->prodrug Yes physical Consider Physical Modification modifiable->physical No complex Complexation (e.g., Cyclodextrins) physical->complex nanotech Nanotechnology (e.g., Nanosuspensions) physical->nanotech sdd Solid Dispersions physical->sdd

1. Salt Formation:

  • Principle: For thiazole derivatives with acidic or basic functional groups, forming a salt is a highly effective way to dramatically increase aqueous solubility. The salt form dissociates in water into ions, which are generally much more soluble than the neutral molecule.[7] For example, the sodium salt of sulfathiazole is significantly more water-soluble than the free acid form.[8]

  • When to Use: This is the preferred method for ionizable compounds.

  • Experimental Protocol (Small-Scale Salt Screen):

    • Dissolve your thiazole derivative in a suitable organic solvent (e.g., methanol, ethanol).

    • In separate vials, add equimolar amounts of various pharmaceutically acceptable counter-ions (e.g., for a basic compound, use acids like HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, etc.; for an acidic compound, use bases like NaOH, KOH, calcium hydroxide, etc.).

    • Allow the solutions to stir at room temperature or with gentle heating.

    • Induce precipitation by cooling, evaporation of the solvent, or addition of an anti-solvent.

    • Collect the resulting solid and test its aqueous solubility.

2. Prodrug Approach:

  • Principle: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. By attaching a polar, ionizable promoiety (e.g., a phosphate, amino acid, or polyethylene glycol), the water solubility of the parent thiazole derivative can be significantly increased.

  • When to Use: When chemical modification is feasible and a temporary change to the molecule is acceptable for delivery purposes. This is a powerful strategy in drug development.

  • Example: Attaching a phosphate group to a hydroxyl-containing thiazole derivative can increase water solubility by several orders of magnitude.

3. Complexation with Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic thiazole derivative can be encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve readily in water.[1][9][10][11][12]

  • When to Use: For highly lipophilic compounds where other methods may not be as effective.

  • Experimental Protocol (Kneading Method):

    • Prepare a paste of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) with a small amount of water.

    • Slowly add the thiazole derivative to the paste and knead thoroughly in a mortar and pestle for a specified time (e.g., 30-60 minutes).

    • Dry the resulting mixture (e.g., in an oven at 40-50°C) to obtain a powder.

    • Test the aqueous solubility of the resulting powder.

4. Nanotechnology-Based Approaches (e.g., Nanosuspensions):

  • Principle: This involves reducing the particle size of the drug to the nanometer range (typically < 1000 nm).[13][14][15][16] According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, leading to a significant increase in the dissolution rate. Nanomilling is a common technique for producing nanosuspensions.[13][14][15][16]

  • When to Use: For compounds that are crystalline and have a high melting point, making them unsuitable for amorphous solid dispersions. It is a versatile technique applicable to a wide range of poorly soluble compounds.[14]

  • General Workflow:

    • Create a slurry of the thiazole derivative in an aqueous solution containing stabilizers (surfactants and/or polymers).

    • Subject the slurry to high-energy media milling (nanomilling), where grinding media (beads) reduce the particle size of the drug.

    • The resulting nanosuspension can be used directly or further processed into a solid dosage form.

5. Solid Dispersions:

  • Principle: A solid dispersion is a system in which the drug is dispersed in an inert, hydrophilic carrier matrix (e.g., polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP)).[7][17] The drug can exist in an amorphous or microcrystalline state within the carrier. Upon contact with water, the carrier dissolves, releasing the drug as fine particles, which enhances the dissolution rate. The solid dispersion of Ritonavir in various polymers has been shown to improve its solubility.[17]

  • When to Use: For compounds that can be made amorphous and are stable in that state.

  • Experimental Protocol (Solvent Evaporation Method):

    • Dissolve both the thiazole derivative and a hydrophilic polymer carrier (e.g., PVP K30) in a common organic solvent (e.g., methanol).[17]

    • Evaporate the solvent under reduced pressure.

    • The resulting solid mass is then dried, ground, and sieved.

    • The aqueous solubility and dissolution rate of the solid dispersion are then evaluated.

Part 3: Quantitative Data for Common Thiazole Derivatives

The following table provides solubility data for some well-known thiazole-containing drugs, illustrating the impact of different solvents and formulation strategies.

Thiazole Derivative Solvent/System Solubility Reference
Meloxicam WaterVery low[18]
DMSO~20 mg/mL[9]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[9]
PEG 400~7 mg/mL[19]
PEG 400:Phosphate Buffer (40:60)~12 mg/mL[19]
Ritonavir Water0.37 ± 0.03 µg/mL[7]
Lyophilized milk-based solid dispersion11.36 ± 0.06 µg/mL[7]
Dasatinib WaterLow (leads to 14-34% bioavailability)[20]
Solid dispersion with Soluplus and PoloxamerSignificantly improved[21]
Pramipexole Dihydrochloride Monohydrate Water> 20 mg/mL (freely soluble)[2][12][22]
Methanol> 20 mg/mL (freely soluble)[12]
96% Ethanol~18 mg/mL (slightly soluble)[12]
Sulfathiazole WaterInsoluble[10]
Dilute aqueous acidSoluble[10]
Dilute aqueous baseSoluble[10]
Sulfathiazole Sodium Water~400 mg/mL (1 g in ~2.5 mL)[23]

References

Preventing dimer formation in thiazole aldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole aldehydes are indispensable building blocks in medicinal chemistry and materials science, prized for their role in synthesizing complex molecular architectures.[1] However, their reactivity profile, particularly the electrophilic aldehyde group combined with the unique electronic nature of the thiazole ring, presents a significant synthetic challenge: the propensity for dimerization and other side reactions. This guide provides in-depth troubleshooting strategies and preventative protocols to help researchers mitigate dimer formation, thereby improving reaction yields, simplifying purification, and ensuring the synthesis of the desired target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my thiazole aldehyde reaction forming an unwanted dimer?

Dimerization typically arises from the inherent reactivity of the thiazole moiety itself. The proton at the C2 position of the thiazole ring is notably acidic and can be removed by a sufficiently strong base.[2][3] This deprotonation generates a potent nucleophilic species (a thiazol-2-ylidene or related carbanion) that can readily attack the electrophilic aldehyde carbon of another molecule, initiating a dimerization cascade.[4] This is especially common in reactions requiring basic catalysts, such as Knoevenagel condensations.

Q2: What is the most common type of dimer I might be observing?

The most prevalent dimers are often related to Breslow-type intermediates, which result from the condensation of the thiazole aldehyde with a catalyst or another aldehyde molecule.[4] These intermediates can then undergo further reactions. Another possibility, especially under strongly basic or radical conditions, is the formation of dithiadiazafulvalenes, which are dimers of the corresponding thiazol-2-ylidene carbenes.[5][6] Characterizing the exact structure of the dimer by NMR, Mass Spectrometry, and if possible, X-ray crystallography is crucial for precise mechanistic diagnosis.

Q3: Is it possible to reverse the formation of these dimers?

Reversing dimer formation is generally not practical under typical synthetic conditions. The C-C bonds formed during dimerization are stable, and the conditions required to break them would likely degrade the desired product and starting materials. The most effective strategy is prevention rather than reversal.

Q4: What are the three most critical parameters to control to prevent dimerization?

  • Basicity and Catalyst Choice: Avoid strong, non-nucleophilic bases like n-BuLi or NaH when possible, as they readily deprotonate the C2-proton.[2] Opt for milder bases like piperidine, pyridine, or weak inorganic bases (K₂CO₃).[7]

  • Temperature: Lowering the reaction temperature decreases the rate of side reactions, including dimerization. Running reactions at 0 °C or even lower can significantly improve selectivity.

  • Concentration and Addition Rate: Maintaining a low concentration of the reactive species is key. This can be achieved by slowly adding the base or one of the reactants to the reaction mixture, preventing a localized high concentration that favors self-condensation.[8]

In-Depth Troubleshooting Guide
Issue 1: Significant Dimer Byproduct in Knoevenagel Condensation
  • Problem: When reacting a thiazole aldehyde with an active methylene compound (e.g., malononitrile, 2,4-thiazolidinedione) using a base, a significant amount of a higher molecular weight byproduct is observed, consistent with a dimer. The yield of the desired α,β-unsaturated product is low.[9][10]

  • Probable Cause: The base used is too strong or its concentration is too high. Strong bases deprotonate the thiazole C2-proton, creating a nucleophile that competes with the enolate of the active methylene compound.[3] This thiazole-based nucleophile then attacks another molecule of the thiazole aldehyde, leading to dimerization. Even milder bases like piperidine can cause issues if used at high temperatures or concentrations.[7]

  • Proposed Solutions & Protocols:

    • Optimize Base Selection: Switch from strong bases (alkoxides, hydrides) to weaker organic bases. Piperidine is a classic catalyst for Knoevenagel reactions for a reason—it is basic enough to facilitate the reaction but often not strong enough to cause excessive side reactions.[7] For highly sensitive substrates, consider even weaker bases or Lewis acid catalysts.[11]

    • Control Stoichiometry and Addition: Use only a catalytic amount of the base (0.1-0.2 equivalents). Instead of adding the base all at once, add it dropwise over an extended period to the mixture of the aldehyde and the active methylene compound. This keeps the concentration of the reactive enolate and any potential thiazole-derived anions low.

    • Reduce Reaction Temperature: Perform the reaction at room temperature or 0 °C. While this may slow down the desired reaction, it will disproportionately suppress the higher-activation-energy side reactions like dimerization.

    • Consider a "Doebner Modification": If your active methylene compound contains a carboxylic acid (like malonic acid), using pyridine as the solvent/catalyst can be highly effective. The reaction often proceeds under milder conditions and is accompanied by decarboxylation.[12]

Issue 2: Low Yield and Decomposition in Wittig Reactions
  • Problem: Attempting a Wittig reaction with a thiazole aldehyde results in a low yield of the desired alkene, with significant recovery of unreacted aldehyde or the formation of dark, insoluble tars.[13]

  • Probable Cause: Phosphorus ylides are potent bases.[14] The ylide can act as a base to deprotonate the thiazole C2-proton, leading to dimerization or other decomposition pathways. Furthermore, some ylides are unstable and can decompose if generated and then left to stir for too long before the aldehyde is introduced.[15]

  • Proposed Solutions & Protocols:

    • Reverse the Order of Addition: Instead of pre-forming the ylide and then adding the aldehyde, try a procedure where the ylide is generated in the presence of the aldehyde. A common successful modification is to stir the phosphonium salt and the thiazole aldehyde together in an anhydrous solvent (like THF) and then add the base (e.g., KHMDS, KOtBu) portion-wise or via syringe pump at a low temperature (0 °C or -78 °C).[15]

    • Use Stabilized Ylides When Possible: If the desired alkene structure allows, use a stabilized ylide (e.g., Ph₃P=CHCO₂Et). These ylides are less basic and more stable, reducing the likelihood of side reactions.[16] However, they are also less reactive and typically only work well with aldehydes, not ketones.

    • Immediate Reaction Post-Ylide Formation: If pre-forming the ylide is necessary, add the thiazole aldehyde solution immediately once the characteristic color of the ylide (often deep red or orange) appears. Do not let the ylide stir for extended periods (e.g., >15-30 minutes) before adding the electrophile.[13]

Visualizing the Problem: Mechanisms and Workflows
Plausible Dimerization Pathway

The diagram below illustrates a common base-catalyzed dimerization mechanism initiated by the deprotonation of the C2-proton on the thiazole ring.

Dimerization_Mechanism cluster_start Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack cluster_end Step 3: Protonation & Dehydration ThiazoleAldehyde Thiazole Aldehyde (R-C(H)=O) Carbanion C2-Carbanion (Nucleophile) ThiazoleAldehyde->Carbanion C2-H Abstraction AnotherAldehyde Another Aldehyde Molecule Base Strong Base (B:) Adduct Alkoxide Adduct Carbanion->Adduct Attacks Carbonyl Carbanion->Adduct Protonation Protonation (from H-B+) Adduct->Protonation Dehydration Dehydration (-H₂O) Protonation->Dehydration Dimer Final Dimer Product Dehydration->Dimer Troubleshooting_Workflow Start Problem: Dimer Formation Observed ReactionType What is the reaction type? Start->ReactionType BaseStrength Is a strong base used (n-BuLi, NaH, LDA)? ReactionType->BaseStrength Condensation Sol_Wittig Solution: Generate ylide in situ or use reverse addition ReactionType->Sol_Wittig Wittig Addition Are reactants mixed all at once? BaseStrength->Addition No Sol_Base Solution: Switch to weaker base (piperidine, K₂CO₃, Et₃N) BaseStrength->Sol_Base Yes Temp Is reaction run at elevated temp? Addition->Temp No Sol_Addition Solution: Use slow addition of base or limiting reagent Addition->Sol_Addition Yes Sol_Temp Solution: Run reaction at 0°C or room temperature Temp->Sol_Temp Yes

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis of thiazole derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the complexities of thiazole synthesis and optimize your reaction conditions for higher yields and purity.

The thiazole ring is a crucial scaffold in many pharmaceuticals, including antivirals, antifungals, and anticancer agents.[1] Its synthesis, while often straightforward, can present challenges. This guide will focus primarily on the most common and versatile method for thiazole synthesis: the Hantzsch Thiazole Synthesis .[2][3]

Troubleshooting Guide

This section addresses specific problems you might encounter during your thiazole synthesis experiments in a question-and-answer format.

Issue 1: I am getting a low yield of my desired thiazole product.

Answer:

Low yields in Hantzsch thiazole synthesis are a common issue and can stem from several factors.[4][5] Let's break down the potential causes and how to address them systematically.

A. Suboptimal Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter. While some Hantzsch syntheses proceed at room temperature, many require heating.[6] If you are running the reaction at room temperature, consider gentle heating (e.g., 40-60 °C). For less reactive starting materials, refluxing in a suitable solvent may be necessary.[5] Conversely, excessive heat can lead to decomposition and the formation of byproducts.

  • Reaction Time: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] If the starting material spots are still visible on the TLC plate after the initially planned time, extend the reaction duration until the starting materials are consumed.[6]

  • Solvent Choice: The solvent plays a significant role in the reaction rate and yield.[5] Alcohols like ethanol and methanol are commonly used and often provide good results.[6] In some instances, a mixture of solvents, such as ethanol/water, can improve yields.[7][8] It is advisable to perform small-scale solvent screening to identify the best option for your specific substrates.

B. Purity of Starting Materials:

The purity of your reactants, the α-haloketone and the thioamide, is paramount.[4][5] Impurities can lead to unwanted side reactions, consuming your starting materials and complicating the purification of the final product. Always ensure you are using high-purity starting materials. The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.[5]

C. Inefficient Work-up Procedure:

  • Product Precipitation: The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[6][9] Ensure the pH is sufficiently basic to neutralize any acid (like HBr or HCl) formed during the reaction and to precipitate the free base form of your thiazole product.[10]

  • Extraction: If your product does not precipitate, it may be soluble in the work-up solution. In such cases, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.[6]

D. Catalyst Use:

While many Hantzsch syntheses do not require a catalyst, some modifications utilize one to improve yields and reaction rates.[6] For multi-component reactions, catalysts like silica-supported tungstosilisic acid have been shown to be effective.[7]

Issue 2: My TLC plate shows multiple spots after the reaction. What are the possible side products?

Answer:

The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products. Here are the most common possibilities in a Hantzsch thiazole synthesis:[4]

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting α-haloketone and thioamide.[4]

  • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed through a similar reaction pathway.[4]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation, leading to higher molecular weight impurities.[4]

  • Isomeric Thiazoles: Depending on the substitution pattern of your reactants, the formation of isomeric thiazole products is a possibility, although this is less common in many standard Hantzsch syntheses.[11]

To identify these byproducts, you can run co-spots on your TLC plate with your starting materials. For other impurities, characterization techniques like LC-MS can be invaluable.

Issue 3: My thiazole product is difficult to purify.

Answer:

Purification of thiazole derivatives can sometimes be challenging. Here are some recommended methods and troubleshooting tips:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[4] Selecting the right solvent or solvent system is key to successful recrystallization.

  • Column Chromatography: This is a powerful technique for purifying a wide range of organic compounds.[12]

    • Streaking on the TLC plate: If your compound streaks, it may be acidic or basic. Thiazoles can be basic due to the nitrogen atom. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent can often resolve this issue.[12]

    • Compound not moving from the origin: If your compound is very polar and does not move from the baseline on the TLC plate, you need to increase the polarity of your eluent. For very polar compounds, a mixture of dichloromethane and methanol (e.g., 1-10% methanol) can be effective.[12]

  • Purification of Water-Soluble Thiazolium Salts: These salts are often not amenable to standard column chromatography on silica gel. A common strategy involves precipitation followed by salt metathesis. The thiazolium salt can be precipitated from a suitable solvent, and the crude salt can be further purified by dissolving it in warm water and performing a salt metathesis with a salt like sodium tetrafluoroborate (NaBF₄). The desired thiazolium salt can then be extracted into an organic solvent like dichloromethane.[12]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about thiazole synthesis.

Q1: What are the most common methods for thiazole synthesis?

A1: Besides the widely used Hantzsch synthesis, other notable methods include:[1]

  • Robinson-Gabriel Synthesis: This method involves the cyclization of α-acylamino ketones.

  • Cook-Heilborn Synthesis: This involves the reaction of α-aminonitriles with carbon disulfide.[13]

  • Modern Variations: Many newer methods have been developed, often focusing on greener and more efficient approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents and catalysts.[1][14]

Q2: How do I select the appropriate starting materials for my target thiazole?

A2: The structure of your target thiazole directly dictates the choice of your starting materials in a Hantzsch synthesis. The α-haloketone will provide the C4 and C5 atoms of the thiazole ring and their substituents, while the thioamide will provide the sulfur atom, the C2 atom, and the N3 atom, along with the substituent at the C2 position.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to your product. This indicates that the reaction is proceeding as expected.[4] A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[9]

Experimental Protocols

General Experimental Workflow for Hantzsch Thiazole Synthesis

This workflow provides a general framework. Specific conditions may need to be optimized for your particular substrates.

Hantzsch Thiazole Synthesis Workflow reagents 1. Combine α-haloketone and thioamide in a suitable solvent reaction 2. Heat the reaction mixture (e.g., reflux) reagents->reaction monitor 3. Monitor reaction progress by TLC reaction->monitor workup 4. Cool to room temperature and perform aqueous work-up (e.g., add to NaHCO₃ solution) monitor->workup Reaction complete isolate 5. Isolate the crude product (filtration or extraction) workup->isolate purify 6. Purify the product (recrystallization or chromatography) isolate->purify characterize 7. Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow for Hantzsch Thiazole Synthesis.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.[9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).[9]

  • Add methanol as the solvent.

  • Heat the reaction mixture to reflux with stirring.[9] The reaction time can vary, but it is typically monitored by TLC until the 2-bromoacetophenone is consumed (usually 30 minutes to a few hours).[4][9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[9]

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.[9]

  • A precipitate of the 2-amino-4-phenylthiazole should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.[9]

  • Allow the product to air dry. Further purification can be achieved by recrystallization if necessary.

Data Presentation

Table 1: Troubleshooting Low Yields in Hantzsch Thiazole Synthesis
Potential Cause Recommended Action Rationale
Reaction Temperature Too Low Gently heat the reaction mixture (40-60 °C) or reflux.To provide sufficient activation energy for the reaction to proceed at a reasonable rate.[6]
Reaction Time Too Short Extend the reaction time and monitor by TLC.To ensure the reaction goes to completion and maximizes product formation.[6]
Inappropriate Solvent Screen different solvents (e.g., ethanol, methanol, ethanol/water).The solvent polarity can significantly affect the solubility of reactants and the reaction rate.[5]
Impure Starting Materials Use high-purity α-haloketone and thioamide.Impurities can lead to side reactions and lower the yield of the desired product.[4]
Inefficient Product Isolation Adjust the pH of the work-up solution; consider extraction if no precipitate forms.To ensure complete precipitation or recovery of the product from the reaction mixture.[6]

Visualizations

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.

Hantzsch Thiazole Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration a Thioamide c Intermediate 1 a->c Sulfur attacks α-carbon b α-Haloketone b->c d Intermediate 1 e Cyclic Intermediate d->e Nitrogen attacks carbonyl carbon f Cyclic Intermediate g Thiazole Product f->g Loss of water

References

Technical Support Center: Purification of Thiazole Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the common and often challenging process of removing unreacted starting materials from thiazole synthesis reaction mixtures. Drawing upon established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity thiazole products.

Introduction to Purification Challenges in Thiazole Synthesis

The Hantzsch and Cook-Heilbron syntheses are two of the most widely employed methods for constructing the thiazole core. The Hantzsch synthesis typically involves the condensation of an α-haloketone with a thioamide, while the Cook-Heilbron synthesis generates 5-aminothiazoles from the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids.[1][2] While these methods are robust, a primary challenge lies in the post-reaction workup, specifically the removal of polar, unreacted starting materials from the desired, often less polar, thiazole product. This guide will systematically address these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: I've completed my Hantzsch thiazole synthesis. What is the first step I should take to remove the unreacted thioamide and α-haloketone?

A1: The initial and most straightforward approach is a liquid-liquid extraction, often employing an acid-base strategy. Thioamides are weakly basic and can be protonated and extracted into an aqueous acidic phase. The α-haloketone, being neutral, will remain in the organic layer with your thiazole product.[3]

Q2: My thiazole product is a solid. Is recrystallization a better purification method than column chromatography?

A2: The choice between recrystallization and column chromatography depends on the nature of your product and the impurities.

  • Recrystallization is highly effective and often preferred if your thiazole product is a solid and the impurities are present in relatively small amounts. It can yield very high purity material.[4] The primary advantage is that it is often less labor-intensive and uses fewer resources than chromatography for large-scale purifications.[5]

  • Column chromatography is more versatile and is the method of choice when your product is an oil or when it is contaminated with significant amounts of impurities that have similar solubility profiles, making recrystallization difficult.[5]

Q3: What are scavenger resins, and can they be used to simplify the purification of my thiazole synthesis?

A3: Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from a solution.[6] This is an increasingly popular method for streamlining purification. For a Hantzsch synthesis, you can use an electrophilic scavenger resin to remove unreacted thioamide. The key advantage is the simplicity of the workup, which involves simple filtration to remove the resin-bound impurity.

Q4: I'm performing a Cook-Heilbron synthesis to make a 5-aminothiazole. How do I remove the unreacted α-aminonitrile and carbon disulfide?

A4: For the purification of 5-aminothiazoles from a Cook-Heilbron reaction, an acid-base extraction is highly effective. The basic α-aminonitrile can be removed by washing the organic layer with a dilute aqueous acid.[7] The desired 5-aminothiazole product also has a basic amino group and will also be extracted into the aqueous acidic layer. The neutral byproducts and unreacted carbon disulfide (if any remains) will stay in the organic layer, which can be discarded. The aqueous layer containing your protonated product and the unreacted aminonitrile salt can then be basified to precipitate the free amines, which can then be separated by chromatography.

Troubleshooting Guide: Hantzsch Thiazole Synthesis Purification

This section provides a question-and-answer formatted guide to address specific issues encountered during the purification of products from the Hantzsch thiazole synthesis.

Issue 1: Incomplete Removal of Thioamide with Acidic Wash

Question: I performed an acidic wash (e.g., with 1M HCl), but my TLC analysis still shows a significant amount of unreacted thioamide in the organic layer. What should I do?

Answer: This is a common issue, as some thioamides are not basic enough to be fully extracted by a simple acidic wash. Here are a few strategies to address this:

  • Multiple Extractions: Repeat the acidic wash 2-3 times with fresh aqueous acid. This will incrementally remove more of the thioamide.

  • Back-Extraction: After the initial acidic washes, you can perform a back-extraction. This involves basifying the combined acidic aqueous layers and extracting with an organic solvent to recover any of your thiazole product that may have been partially extracted.

  • Scavenger Resin: This is an excellent alternative when extraction is inefficient. An isocyanate or a tosyl chloride functionalized resin can be used to covalently bind and remove the unreacted thioamide.

Issue 2: Difficulty Separating the Thiazole Product from the α-Haloketone by Column Chromatography

Question: My thiazole product and the unreacted α-haloketone have very similar Rf values on TLC, making separation by column chromatography difficult. How can I improve the separation?

Answer: Co-elution of the product and the α-haloketone is a frequent challenge. Here are some approaches to optimize the separation:

  • Solvent System Optimization: The key is to find a solvent system that exploits the subtle polarity differences.

    • Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[8]

    • If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or hexane/ether system. These solvents have different selectivities and may improve separation.[9]

    • A typical starting point for many thiazole derivatives is a 7:3 to 5:5 mixture of hexane:ethyl acetate.[10]

  • TLC Analysis is Key: Before running a column, screen various solvent systems using TLC to find the one that provides the best separation between your product and the starting material spots. Aim for a difference in Rf values (ΔRf) of at least 0.2.

  • Consider α-Haloketone Reactivity: Remember that α-haloketones are reactive electrophiles and can be prone to degradation on silica gel.[11] If you suspect this is an issue, you can use a less acidic stationary phase like alumina or deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

Table 1: Example TLC Data for Hantzsch Synthesis Components

CompoundTypical Solvent System (Hexane:Ethyl Acetate)Approximate Rf ValueNotes
α-Haloketone (e.g., 2-bromoacetophenone)8:20.6 - 0.7Relatively non-polar.
Thioamide (e.g., thiourea)1:10.1 - 0.2Highly polar, often remains near the baseline.
Thiazole Product (e.g., 2-amino-4-phenylthiazole)1:10.4 - 0.5Intermediate polarity.[12]

Note: These are approximate values and will vary depending on the specific substituents on your molecules and the exact TLC conditions.

Purification Protocols

Protocol 1: Acid-Base Extraction for Hantzsch Synthesis Workup

Objective: To separate the thiazole product from unreacted thioamide and other acidic or basic impurities.

Methodology:

  • Quench and Dilute: After the reaction is complete, cool the reaction mixture to room temperature. Dilute it with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash two more times. This step removes the unreacted thioamide.[13]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[7]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude thiazole product, now enriched and ready for further purification if necessary (e.g., by column chromatography or recrystallization).

Diagram 1: Acid-Base Extraction Workflow for Hantzsch Synthesis

A Reaction Mixture in Organic Solvent B Add 1M HCl (aq) (Wash 1-3x) A->B C Organic Layer: Thiazole Product + α-Haloketone B->C Separate Layers D Aqueous Layer: Protonated Thioamide B->D E Wash with NaHCO3 (aq) C->E F Wash with Brine E->F G Dry (Na2SO4) & Concentrate F->G H Crude Thiazole Product G->H A Completed Hantzsch Reaction Mixture B Add Scavenger Resin (e.g., Isocyanate Resin) A->B C Stir at Room Temperature (1-16 hours) B->C D Filter to Remove Resin C->D E Resin-bound Thioamide (Solid) D->E Solid Phase F Filtrate: Thiazole Product in Solution D->F Liquid Phase G Concentrate Solvent F->G H Crude Thiazole Product G->H

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the scale-up of this important synthetic intermediate.

Synthetic Overview & Core Strategy

This compound is a valuable building block in medicinal chemistry. The most reliable and scalable synthetic route involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the core 2-(4-chlorophenyl)thiazole ring.[1][2][3][4]

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C5 position of the thiazole ring.[5][6][7][8]

This guide will focus on troubleshooting and optimizing these two critical stages.

General Synthetic Workflow

Synthetic_Workflow A 4-Chlorothiobenzamide C 2-(4-Chlorophenyl)thiazole A->C Hantzsch Synthesis B 1,3-Dichloroacetone B->C Hantzsch Synthesis E This compound C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (POCl3 + DMF) D->E Vilsmeier-Haack Formylation

Caption: High-level overview of the two-stage synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A: The Vilsmeier-Haack formylation is often the most challenging step to scale up. Its success is highly dependent on the quality of reagents, strict control of temperature, and the stoichiometry of the Vilsmeier reagent itself.[5] The thiazole ring is electron-rich, but the formylation is a sensitive electrophilic aromatic substitution that can be prone to side reactions or failure if not executed precisely.[6][9]

Q2: Why is the C5 position formylated instead of C4?

A: In 2-arylthiazoles, the C5 position is generally more electron-rich and thus more susceptible to electrophilic attack.[9] The sulfur atom (position 1) acts as an electron donor through resonance, preferentially increasing the electron density at C5.[9]

Q3: What are the typical yields I should expect?

A: For the Hantzsch synthesis step, yields are often high, typically in the range of 80-95%.[1][2] The Vilsmeier-Haack formylation can be more variable, with reported yields ranging from 60% to over 80% depending on the scale and optimization. A well-optimized lab-scale reaction should consistently yield above 70%.

Troubleshooting Guide: Vilsmeier-Haack Formylation

This section addresses the most common problems encountered during the formylation of 2-(4-chlorophenyl)thiazole.

Problem 1: Low or No Yield of Aldehyde Product

This is the most frequent issue, often stemming from problems with the Vilsmeier reagent formation or reaction conditions.[5]

Troubleshooting_Low_Yield Problem Symptom: Low or No Yield Cause1 Cause 1: Ineffective Vilsmeier Reagent Problem->Cause1 Cause2 Cause 2: Poor Substrate Reactivity Problem->Cause2 Cause3 Cause 3: Improper Workup/Hydrolysis Problem->Cause3 Sol1a Solution: Use fresh, anhydrous DMF. Old DMF contains dimethylamine, which consumes the reagent. Cause1->Sol1a Sol1b Solution: Use fresh POCl3. Ensure it was stored under anhydrous conditions. Cause1->Sol1b Sol1c Solution: Pre-form reagent at 0°C. Precipitation of the chloroiminium salt is normal; use mechanical stirring for larger scales. Cause1->Sol1c Sol2a Solution: Increase reaction temperature. Try running the reaction at 60-80°C after initial addition. Cause2->Sol2a Sol2b Solution: Increase reagent stoichiometry. Use 1.5 to 3.0 equivalents of the Vilsmeier reagent. Cause2->Sol2b Sol3a Solution: Ensure complete hydrolysis of the iminium intermediate. Stir vigorously with aqueous base (e.g., NaOAc, NaHCO3) until TLC shows no intermediate. Cause3->Sol3a Sol3b Solution: Control pH during workup. Adjust pH to 6-8 for optimal hydrolysis and to prevent product degradation. Cause3->Sol3b

Caption: Logic map for diagnosing and solving low-yield issues.

Potential Cause Diagnostic Check Detailed Solution & Scientific Rationale
1. Ineffective Vilsmeier Reagent TLC analysis shows only starting material. The reaction mixture may not change color or consistency as expected.A. Verify Reagent Quality: The reaction's success depends on the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[5][6] Old or wet DMF can contain dimethylamine, which reacts with and neutralizes the reagent.[10] Action: Always use fresh, anhydrous DMF and high-quality POCl₃ stored under inert gas. B. Optimize Reagent Formation: The reagent can precipitate from the solution, especially at larger scales, trapping the magnetic stir bar.[11] Action: Add POCl₃ dropwise to DMF at 0°C. For scales >1L, switch to mechanical overhead stirring to ensure proper mixing and prevent solidification from stalling the reaction.
2. Insufficient Reaction Drive TLC shows both starting material and some product, indicating a stalled or incomplete reaction.A. Increase Temperature: The Vilsmeier reagent is a relatively weak electrophile.[6] Increasing the temperature provides the necessary activation energy for the electrophilic attack on the thiazole ring. Action: After adding the thiazole substrate at a low temperature, slowly warm the reaction to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.[7] B. Adjust Stoichiometry: An excess of the Vilsmeier reagent is often required to drive the reaction to completion. Action: Increase the equivalents of POCl₃ and DMF relative to the thiazole substrate. Start with 1.5 equivalents and increase to 3.0 if necessary.
3. Improper Workup & Hydrolysis TLC of the crude organic extract shows a polar spot near the baseline that is not the starting material (likely the intermediate iminium salt).A. Ensure Complete Hydrolysis: The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to the final aldehyde.[7] This hydrolysis is a critical, separate step. Action: After the reaction is complete, quench by pouring the mixture onto crushed ice, followed by neutralization with a base like saturated sodium acetate or sodium bicarbonate solution.[5] Stir vigorously for at least 30-60 minutes to ensure full conversion. B. Control pH: The pH must be carefully controlled to be between 6-8 during hydrolysis.[5] Conditions that are too acidic will prevent hydrolysis, while overly basic conditions can lead to side reactions or product degradation.
Problem 2: Formation of Side Products

Symptom: TLC or NMR analysis of the crude product shows significant impurities alongside the desired aldehyde.

  • Potential Cause: Diformylation or reaction at other sites.

  • Scientific Rationale: While C5 is the most reactive site, harsh conditions (high temperature, large excess of reagent) can sometimes force a second formylation or reaction on the chlorophenyl ring, although this is less common for deactivated rings.[5]

  • Solution:

    • Use Milder Conditions: Reduce the reaction temperature and shorten the reaction time.

    • Limit Reagent Excess: Use a smaller excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents).

    • Purification: The desired aldehyde can typically be purified from nonpolar impurities via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization from a suitable solvent like ethanol or isopropanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenyl)thiazole

This protocol is adapted from the principles of the Hantzsch Thiazole Synthesis.[1][3][4]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorothiobenzamide (1.0 eq) in ethanol (5-10 mL per gram of thioamide).

  • Addition: To this solution, add 1,3-dichloroacetone (1.05 eq) portion-wise. Caution: 1,3-dichloroacetone is a lachrymator.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting thioamide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the HCl formed during the reaction until the pH is ~7-8.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude solid is often of high purity. If necessary, recrystallize from ethanol to obtain a crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Vilsmeier-Haack Formylation

This protocol is a generalized procedure for formylating electron-rich heterocycles.[5][12]

  • Reagent Preparation (Vilsmeier Reagent): In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0°C in an ice bath.

  • Slow Addition: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. A thick white precipitate (the Vilsmeier reagent) may form.

  • Substrate Addition: Dissolve 2-(4-chlorophenyl)thiazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture at 0°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 70°C for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Quenching & Hydrolysis: Once the starting material is consumed, cool the reaction back to room temperature and pour it carefully onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6-8. Stir the resulting slurry vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt intermediate.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake extensively with water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield this compound as a solid.

Analytical Data Reference

Properly characterizing the final product is essential for validation.

Compound Property Expected Value
This compoundMolecular FormulaC₁₀H₆ClNOS[13]
Molecular Weight223.68 g/mol [13][14]
AppearanceOff-white to yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 10.0 (s, 1H, -CHO), 8.5 (s, 1H, Thiazole-H4), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz)δ 182.0, 169.0, 155.0, 137.0, 131.5, 129.5, 128.0, 127.5

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

This compound is a heterocyclic compound featuring a central thiazole ring substituted with a 4-chlorophenyl group at the 2-position and a formyl (aldehyde) group at the 5-position. This substitution pattern makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde group serves as a versatile chemical handle for various transformations, while the chlorophenylthiazole core is a recognized pharmacophore in many biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough characterization relies on a combination of techniques to confirm the structure, purity, and identity of a compound. Below is a summary of the key physicochemical and spectroscopic data for this compound.

PropertyValueSource(s)
CAS Number 721920-84-9[1][2]
Molecular Formula C₁₀H₆ClNOS[3]
Molecular Weight 223.68 g/mol [3]
Boiling Point 377.6 ± 48.0 °C (Predicted)[1]
Density 1.388 ± 0.06 g/cm³ (Predicted)[1]
Storage Inert gas (Nitrogen or Argon) at 2-8°C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds. For this molecule, ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of atoms.

¹H NMR Data (400 MHz, CDCl₃)

A patent describing the synthesis of this compound provides the following ¹H NMR data.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
10.06Singlet (s)1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the oxygen atom and appears as a characteristic singlet far downfield.
8.43Singlet (s)1HThiazole C4-HThis singlet corresponds to the single proton on the thiazole ring. Its position is influenced by the adjacent sulfur and nitrogen atoms and the aldehyde group.
7.99-7.96Multiplet (m)2HPhenyl (ortho to thiazole)These two protons are on the chlorophenyl ring, ortho to the point of attachment to the thiazole ring. They appear as a doublet of doublets (often simplified to a multiplet) due to coupling with the meta protons.
7.49-7.46Multiplet (m)2HPhenyl (meta to thiazole)These two protons are meta to the thiazole ring and adjacent to the chlorine atom. They appear as a multiplet due to coupling with the ortho protons.
Infrared (IR) Spectroscopy

While specific experimental IR data for this exact compound is not widely published, the expected characteristic absorption bands can be predicted based on its functional groups. IR spectroscopy is invaluable for confirming the presence of key carbonyl and aromatic functionalities.

Wavenumber (cm⁻¹)Expected IntensityFunctional Group
~1680-1700StrongC=O Stretch (Aryl Aldehyde)
~1580-1600Medium-StrongC=N Stretch (Thiazole Ring)
~1475-1550Medium-StrongC=C Stretch (Aromatic Rings)
~1090StrongC-Cl Stretch (Aryl Chloride)
~830StrongC-H Out-of-plane bend (1,4-disubstituted phenyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The calculated exact mass is 222.9859 g/mol . In a low-resolution mass spectrum, the nominal mass would be 223 g/mol .

  • Isotopic Pattern: A critical feature for chloro- and bromo-containing compounds is their isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pattern with a molecular ion peak (M⁺) at m/z 223 (for ³⁵Cl) and an M+2 peak at m/z 225 (for ³⁷Cl) with a relative intensity of about one-third of the M⁺ peak.[4][5] This pattern is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation: Key fragmentation pathways for related thiazole structures often involve cleavage of the groups attached to the heterocyclic ring.[6]

Comparative Analysis: Differentiating Isomers

The precise placement of the aldehyde group on the thiazole ring is critical to the compound's reactivity and its utility as a synthetic intermediate. This compound has two common structural isomers: the 4-carbaldehyde and the 2-carbaldehyde (where the chlorophenyl group would be at position 4). Spectroscopic analysis provides a clear method for differentiation.

CompoundKey Differentiating Feature
This compound ¹H NMR: A singlet for the C4-H proton of the thiazole ring is observed around δ 8.43 ppm.[1]
2-(4-Chlorophenyl)thiazole-4-carbaldehyde ¹H NMR: A singlet for the C5-H proton of the thiazole ring is expected. This proton is typically shifted to a different chemical environment compared to the C4-H proton.
4-(4-Chlorophenyl)thiazole-2-carbaldehyde ¹H NMR: A singlet for the C5-H proton is observed. For a similar compound, 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole, the C5-H proton appears at δ 7.38 ppm, which is significantly upfield compared to the C4-H proton in the target compound.[7]

The following diagram illustrates the structural differences between the key isomers.

G cluster_target Target Compound cluster_isomer1 Isomer 1 cluster_isomer2 Isomer 2 Target This compound Target_H Proton at C4 Target->Target_H Key Identifier Isomer1 2-(4-Chlorophenyl)thiazole-4-carbaldehyde Isomer1_H Proton at C5 Isomer1->Isomer1_H Different Shift Isomer2 4-(4-Chlorophenyl)thiazole-2-carbaldehyde Isomer2_H Proton at C5 Isomer2->Isomer2_H Different Shift

Caption: Structural relationship of thiazole carbaldehyde isomers.

Experimental Protocols for Characterization

The following protocols describe standard procedures for obtaining the characterization data discussed. The causality behind each step is explained to ensure a robust and reproducible workflow.

Acquiring NMR Spectra

This protocol outlines the steps for preparing a sample and acquiring high-resolution ¹H and ¹³C NMR spectra.

G A 1. Sample Preparation Weigh 5-10 mg of purified compound. B 2. Solvent Selection Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Causality: CDCl₃ is a common solvent for non-polar to moderately polar compounds and its deuterium signal provides a lock for the spectrometer. A->B C 3. Dissolution Ensure complete dissolution in a clean NMR tube. Use sonication if necessary. Causality: Undissolved particles will broaden spectral lines, reducing resolution. B->C D 4. Spectrometer Setup Insert sample, lock, tune, and shim the spectrometer. Causality: These steps maximize magnetic field homogeneity, which is critical for sharp signals and accurate data. C->D E 5. ¹H Spectrum Acquisition Acquire the proton spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay). D->E F 6. ¹³C Spectrum Acquisition Acquire the carbon spectrum. Requires more scans (e.g., 1024) due to the low natural abundance of ¹³C. E->F G 7. Data Processing Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to TMS (δ 0.00). F->G

Caption: Workflow for Nuclear Magnetic Resonance (NMR) analysis.

Acquiring Infrared (IR) Spectrum

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and simple method for solid samples.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

    • Causality: This step is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O vapor) from the final sample spectrum.

  • Sample Application: Place a small amount of the solid powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample adequately, resulting in a strong, high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (in cm⁻¹) of the major absorption bands and compare them to known values for the expected functional groups.

Acquiring Mass Spectrum (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Method Setup: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Set the instrument to positive ion mode.

    • Causality: Positive ion mode will protonate the molecule, forming the [M+H]⁺ ion, which is readily detected.

  • Spectrum Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis:

    • Identify the [M+H]⁺ peak and confirm that its mass corresponds to the expected molecular weight.

    • Crucially, analyze the isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ peaks to confirm the presence of a single chlorine atom.

Conclusion

The characterization of this compound is straightforward using standard analytical techniques. ¹H NMR spectroscopy provides the most definitive structural information, allowing for unambiguous differentiation from its isomers. Mass spectrometry serves as a powerful confirmation tool, with the characteristic chlorine isotopic pattern providing a chemical fingerprint. Combined with IR spectroscopy to confirm functional groups, these methods provide a complete and robust characterization package essential for any researcher utilizing this versatile chemical intermediate.

References

A Comparative Analysis of the Biological Activity of 2-(4-Chlorophenyl)thiazole and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among its myriad derivatives, 2-phenylthiazoles have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6][7][8][9][10] The introduction of a halogen atom onto the phenyl ring can dramatically modulate the molecule's physicochemical properties and, consequently, its biological efficacy and mechanism of action. This guide provides a comparative analysis of the biological activity of 2-(4-Chlorophenyl)thiazole versus its other halogenated analogs (fluoro, bromo, and iodo), offering insights into their structure-activity relationships and providing detailed experimental protocols for their evaluation.

The Influence of Halogenation on Biological Activity: A Comparative Overview

The substitution of a hydrogen atom with a halogen on the phenyl ring of the 2-phenylthiazole scaffold can significantly impact its biological activity. This is attributed to the unique properties of halogens, including their electronegativity, size, and lipophilicity, which can alter drug-receptor interactions, membrane permeability, and metabolic stability. Structure-activity relationship (SAR) studies have indicated that the presence and nature of the halogen substituent are crucial for the observed biological effects.[11][12]

Anticancer Activity

Thiazole derivatives have shown considerable promise as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.[8][10][13][14][15] The halogen at the para-position of the phenyl ring plays a pivotal role in this activity. While a direct comparative study of the complete halogen series is not extensively documented in a single source, the available data suggests that the electron-withdrawing nature of halogens can be beneficial for anticancer potency.

For instance, studies on similar scaffolds have shown that chloro-substituted analogs exhibit significant cytotoxicity.[14] The probable mechanism for some phenylthiazole derivatives involves the induction of apoptosis through the activation of caspases.[8]

Table 1: Comparative Anticancer Activity of 2-(4-Halophenyl)thiazole Analogs (Hypothetical Data Based on General SAR Principles)

Halogen (X) at para-positionIC50 (µM) against a representative cancer cell lineGeneral Observation
Fluoro (-F)15.2Moderate activity
Chloro (-Cl)8.5Potent activity
Bromo (-Br)10.1Good activity
Iodo (-I)18.9Lower activity

Note: The data in this table is illustrative and intended to reflect general trends observed in SAR studies of halogenated aromatic compounds. Actual IC50 values would need to be determined experimentally.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-established.[2][16][17] Halogenation has been shown to be a key factor in enhancing this activity. SAR studies suggest that the presence of a halogen, particularly chlorine, on the phenyl ring can be advantageous for antibacterial and antifungal effects.[18][19] The increased lipophilicity imparted by the halogen may facilitate the compound's passage through microbial cell membranes.

A study on a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives found that chloro-substituted compounds were responsible for antibacterial activity, while bromo-substituted analogs were inactive.[18][19]

Table 2: Comparative Antimicrobial Activity (MIC) of 2-(4-Halophenyl)thiazole Analogs

Halogen (X) at para-positionMinimum Inhibitory Concentration (MIC) in µg/mL
S. aureus
Fluoro (-F)32
Chloro (-Cl)16
Bromo (-Br)32
Iodo (-I)64

Note: This table presents hypothetical MIC values based on general SAR trends to illustrate the comparative efficacy. Experimental verification is essential.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating significant activity in preclinical models.[4][5][6][9] The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[20][21]

Research on 4-arylthiazole derivatives has identified compounds with potent anti-inflammatory effects. For example, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid has been shown to suppress paw edema in rats.[4]

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition) of 2-(4-Halophenyl)thiazole Analogs

Halogen (X) at para-positionCOX-2 Inhibition (IC50, µM)
Fluoro (-F)1.8
Chloro (-Cl)0.9
Bromo (-Br)1.2
Iodo (-I)2.5

Note: This table provides hypothetical IC50 values to demonstrate the potential impact of halogen substitution on COX-2 inhibitory activity.

Experimental Protocols

To empirically determine and compare the biological activities of 2-(4-Chlorophenyl)thiazole and its halogenated analogs, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity, antimicrobial activity, and anti-inflammatory potential.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[24]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-(4-halophenyl)thiazoles) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.[25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate for 4h mtt_addition->formazan_incubation solubilization 7. Add Solubilization Solution formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[26][27][28]

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for turbidity, and the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.[26]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[27] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[26]

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[27]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[27]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[26]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[27] The growth control should be turbid, and the sterility control should be clear.

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation Phase cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Phase A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) B 2. Prepare Serial Dilutions of Test Compounds in 96-well Plate C 3. Inoculate Wells with Bacterial Suspension B->C D 4. Incubate Plate at 37°C for 18-24 hours C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.[20] A probe is used that fluoresces upon reacting with Prostaglandin G2. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes the COX assay buffer, COX probe, COX cofactor, arachidonic acid, and recombinant human COX-2 enzyme.[20]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired test concentrations with the COX assay buffer.[20]

  • Assay Setup: In a 96-well white opaque plate, add the test inhibitor, an inhibitor control (e.g., Celecoxib), and an enzyme control (no inhibitor).[20]

  • Reaction Initiation: Add the COX-2 enzyme to all wells except the background control. Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor, and add it to all wells.[20] Initiate the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.[20]

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic plot. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-(4-Halophenyl)thiazole Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by thiazole derivatives.

Conclusion

The biological activity of 2-phenylthiazole derivatives is significantly influenced by the nature of the halogen substituent at the para-position of the phenyl ring. While 2-(4-Chlorophenyl)thiazole often demonstrates robust anticancer, antimicrobial, and anti-inflammatory properties, a systematic evaluation of its fluoro, bromo, and iodo analogs is crucial for a comprehensive understanding of the structure-activity relationship. The experimental protocols provided in this guide offer a framework for researchers to conduct these comparative studies, enabling the identification of lead compounds with optimized efficacy and a favorable safety profile for further drug development.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Thiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous identification of heterocyclic isomers is a cornerstone of synthesis, quality control, and regulatory compliance. Thiazole, a fundamental scaffold in numerous pharmaceuticals, including Vitamin B1 and the anti-inflammatory drug Meloxicam, presents a common analytical challenge due to its various positional isomers.[1] Differentiating 1,3-thiazole from its isothiazole (1,2-thiazole) and thiadiazole (e.g., 1,2,4-thiadiazole, 1,3,4-thiadiazole) counterparts is critical, as even minor structural changes can profoundly alter biological activity and toxicity.

This guide provides an in-depth comparison of thiazole isomers using four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the underlying principles that govern the distinct spectral signatures of these isomers, offering field-proven insights to guide your analytical strategy.

The Isomers at a Glance: Structural Differences

The core of the analytical challenge lies in the different arrangements of the sulfur and nitrogen atoms within the five-membered aromatic ring. This directly influences electron density distribution, bond strengths, and overall molecular geometry, leading to unique spectroscopic fingerprints.

Caption: Logical relationship between thiazole and its common positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct map of the chemical environment of each proton and carbon atom.

Expertise & Experience: Why NMR is Decisive

The key to distinguishing thiazole isomers with NMR lies in the predictable electronic effects of the nitrogen and sulfur heteroatoms. The electronegative nitrogen atom strongly deshields adjacent protons and carbons, pulling their signals downfield in the spectrum. The sulfur atom's effect is less pronounced. The relative positioning of these atoms creates a unique pattern of chemical shifts and coupling constants for each isomer. For instance, the proton at the C2 position of thiazole, situated between the N and S atoms, is exceptionally deshielded and serves as a primary diagnostic signal.[1]

¹H NMR Comparison

The aromatic protons of thiazoles typically resonate between 7.2 and 9.0 ppm.[1] The precise chemical shift is dictated by the atom's proximity to the nitrogen.

IsomerH-2H-3H-4H-5Source
Thiazole ~8.8 ppm-~7.9 ppm~7.3 ppm[2][3]
Isothiazole -~8.5 ppm~7.2 ppm~8.7 ppm[4]
1,3,4-Thiadiazole ~9.2 ppm--~9.2 ppm[5]

Note: Chemical shifts are approximate and can vary with solvent and substituents.

As the table shows, the proton at C5 in isothiazole is significantly downfield compared to the C5 proton in thiazole due to its proximity to the nitrogen atom. In the highly symmetric 1,3,4-thiadiazole, the two protons are chemically equivalent and appear as a single, sharp peak at a very downfield position.

¹³C NMR Comparison

¹³C NMR provides complementary and often more definitive data. Carbons directly bonded to nitrogen are significantly deshielded.

IsomerC-2C-3C-4C-5Source
Thiazole ~153 ppm-~144 ppm~115 ppm[6][7]
Isothiazole -~157 ppm~123 ppm~148 ppm[5]
1,3,4-Thiadiazole ~155 ppm--~155 ppm[8]

Note: Chemical shifts are approximate.

The C2 carbon of thiazole, positioned between S and N, is highly deshielded. In 1,3,4-thiadiazole, the two equivalent carbons are also strongly deshielded by the adjacent nitrogen atoms. These distinct patterns are invaluable for positive identification.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Caption: Standard workflow for NMR analysis of thiazole isomers.

  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9] The choice of solvent is critical to ensure full dissolution and avoid signal overlap.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A greater number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Analysis : Process the raw data (FID) using Fourier transformation. Analyze the resulting spectra, paying close attention to the chemical shifts and spin-spin coupling patterns to assign the structure.

Infrared (IR) Spectroscopy: The Molecular Fingerprint

While NMR excels at mapping the atomic framework, FT-IR spectroscopy provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups and skeletal structure.

Expertise & Experience: Why IR is a Powerful Corroborative Tool

The diagnostic power of IR for isomers comes from how the ring's symmetry and bond dipoles are altered by the heteroatom positions. Each isomer has a unique set of allowed vibrational modes, resulting in a distinct pattern of absorption bands, especially in the fingerprint region (below 1500 cm⁻¹). Key vibrations to monitor include the C=N stretching, aromatic C=C stretching, and the C-H out-of-plane bending modes, which are sensitive to the substitution pattern on the ring.[10]

Vibrational ModeThiazoleIsothiazole & ThiadiazolesRationale
Aromatic C-H Stretch 3100-3000 cm⁻¹3100-3000 cm⁻¹Typical for aromatic C-H bonds.[11][12]
C=N Stretch ~1500-1600 cm⁻¹~1550-1650 cm⁻¹The exact frequency is sensitive to the electronic environment and conjugation within the ring.[10]
Ring Skeletal Vibrations ~1400-1500 cm⁻¹~1350-1450 cm⁻¹These complex vibrations are highly characteristic of the specific isomeric ring structure.[10]
C-H Out-of-Plane Bending ~750-900 cm⁻¹~750-900 cm⁻¹The pattern of bands in this region can often be correlated to the number of adjacent hydrogen atoms on the ring.

Note: Frequencies are approximate and can be influenced by sample phase and substituents.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Caption: Workflow for solid-state analysis using ATR-FTIR.

  • Background Collection : Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum to account for atmospheric H₂O and CO₂.

  • Sample Application : Place a small amount of the solid sample onto the crystal. Apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal surface.

  • Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the key absorption bands and compare them to reference spectra or the expected frequencies for the proposed isomeric structures.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the heterocyclic ring.[13] While often less structurally informative than NMR or IR, it can be a quick and useful correlative technique.

Expertise & Experience: Interpreting λmax Shifts

The absorption maximum (λmax) is sensitive to the extent of conjugation and the electronic properties of the heteroatoms. The different arrangements of nitrogen and sulfur in the isomers alter the energies of the π→π* and n→π* electronic transitions.[9] These differences, though sometimes subtle, can be used for differentiation, especially when comparing a series of related derivatives. The choice of solvent is also critical, as polar solvents can stabilize certain electronic states, leading to shifts in λmax.

IsomerTypical λmax (in Ethanol)Transition TypeSource
Thiazole ~235 nmπ→π[14]
1,2,3-Thiadiazole ~250-270 nmπ→π[9]
1,3,4-Thiadiazole ~260-280 nmπ→π*[11]

Note: Values are for unsubstituted rings and are highly dependent on solvent and substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile).[9] The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 AU.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition : Fill a quartz cuvette with the pure solvent to serve as a reference blank. Fill a second matched cuvette with the sample solution.

  • Scan : Scan the sample from approximately 400 nm down to 200 nm.

  • Analysis : Identify the wavelength of maximum absorbance (λmax) and compare it across the different isomers.

Mass Spectrometry (MS): Unveiling Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and, crucially, a fragmentation pattern that is a direct consequence of the molecule's structure.

Expertise & Experience: The Logic of Fragmentation

Under the high-energy conditions of Electron Impact (EI) ionization, molecules fragment in predictable ways, typically breaking at the weakest bonds or rearranging to form the most stable fragment ions. The unique arrangement of atoms in each thiazole isomer dictates these fragmentation pathways.[15] For example, 1,2,3-thiadiazoles are well-known to readily lose a molecule of nitrogen (N₂), a highly stable neutral loss, which gives a very characteristic and often intense peak at [M-28]⁺.[16][17] This pathway is not available to 1,3-thiazole or 1,3,4-thiadiazole, making it a powerful diagnostic tool. Thiazoles, in contrast, often fragment via cleavage of the ring.[18]

Caption: General mass spectrometry workflow and key diagnostic fragmentation pathways.

IsomerKey Fragmentation PathwayDiagnostic Fragment Ions (m/z)Source
Thiazole Ring cleavageVaries (e.g., loss of HCN, C₂H₂)[18][19]
1,2,3-Thiadiazole Loss of N₂[M-28]⁺[16][17]
1,3,4-Thiadiazole Ring fragmentationVaries (often complex)[11]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or a GC inlet.

  • Ionization : Bombard the sample with high-energy electrons (~70 eV) to generate the molecular ion (M⁺) and fragment ions.

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions to generate the mass spectrum.

  • Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern, looking for characteristic losses or fragment ions that are diagnostic for a specific isomer.

Summary: A Multi-Technique Approach is Key

No single technique tells the whole story. Unambiguous isomer identification relies on the synergistic use of multiple spectroscopic methods. NMR provides the definitive structural framework, IR offers a rapid and reliable fingerprint, MS confirms the molecular weight and reveals diagnostic fragmentation, and UV-Vis serves as a useful corroborative tool.

TechniqueKey Differentiating Feature
¹H & ¹³C NMR Unique pattern of chemical shifts and coupling constants based on proximity to N and S atoms.
FT-IR Distinct "fingerprint" region and characteristic C=N/C=C stretching frequencies based on molecular symmetry.
UV-Vis Differences in λmax due to altered energies of electronic transitions in the π-system.
Mass Spec Isomer-specific fragmentation pathways (e.g., loss of N₂ for 1,2,3-thiadiazoles).

By understanding the principles behind how each technique interacts with the subtle structural differences among thiazole isomers, researchers can confidently and efficiently elucidate the structure of their target molecules, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Arylthiazole-5-carbaldehydes: Targeting Inflammatory and Proliferative Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-arylthiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising subclass: 2-arylthiazole-5-carbaldehydes. We will explore how subtle modifications to this chemical backbone can profoundly influence its interaction with key biological targets, with a particular focus on its potential as an anticancer and anti-inflammatory agent through the modulation of the NF-κB signaling pathway. This document is designed to be a practical resource, providing not only a comparative analysis of various derivatives but also detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The 2-Arylthiazole-5-carbaldehyde Scaffold: A Versatile Pharmacophore

The 2-arylthiazole-5-carbaldehyde core possesses a unique electronic and structural architecture that makes it an attractive starting point for drug design. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, can engage in various non-covalent interactions with biological macromolecules. The C2-aryl substituent offers a key vector for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties. The C5-carbaldehyde group, an electrophilic center, can participate in crucial hydrogen bonding or covalent interactions with target proteins, or serve as a synthetic handle for further derivatization.

Structure-Activity Relationship: Unraveling the Determinants of Biological Activity

The biological activity of 2-arylthiazole-5-carbaldehydes is intricately linked to the nature and position of substituents on the aryl ring and modifications of the carbaldehyde moiety. While direct and exhaustive SAR studies on this specific subclass are emerging, we can extrapolate key principles from the broader family of 2-arylthiazole derivatives and related compounds.

Impact of Aryl Ring Substituents

The substitution pattern on the 2-aryl ring is a critical determinant of potency and selectivity. Both electron-donating and electron-withdrawing groups can influence the overall electronic distribution of the molecule, thereby affecting its binding affinity to target proteins.

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups can enhance the electron density of the aryl ring. In the context of anti-diabetic 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, strong electron-donating substituents on the aryl ring have been shown to lead to excellent α-amylase inhibitory activity[1]. This suggests that increased electron density may favor interactions within the enzyme's active site.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl, -Br) and nitro groups (-NO₂) are common EWGs explored in SAR studies. In many instances, the presence of halogens at specific positions on the aryl ring has been correlated with enhanced anticancer activity in various thiazole-based compounds. For example, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, a 2-chlorophenyl group at the C2 position of the thiazole contributed to the highest anticancer activity observed[1].

The Role of the C5-Carbaldehyde Moiety

The aldehyde functional group at the C5 position is not merely a passive component. Its electrophilic nature allows it to act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket. Furthermore, it can be chemically modified to explore new interaction spaces and modulate the compound's overall properties. For instance, condensation of the carbaldehyde with hydrazines to form hydrazones, as seen in the anti-diabetic agents mentioned earlier, significantly alters the molecule's shape, size, and hydrogen bonding potential, leading to a distinct biological activity profile[1].

Comparative Analysis: 2-Arylthiazole-5-carbaldehydes vs. Other Thiazole Derivatives

To appreciate the unique potential of the 2-arylthiazole-5-carbaldehyde scaffold, it is instructive to compare its performance with other well-studied thiazole derivatives.

Derivative ClassKey Structural FeaturePrimary Biological ActivitiesSAR Highlights
2-Arylthiazole-5-carbaldehydes C5-Formyl groupAnticancer, Anti-inflammatory, Anti-diabeticSubstituents on the C2-aryl ring significantly modulate activity. The carbaldehyde can be derivatized to alter biological function.
2-Aminothiazoles C2-Amino groupAnticancer, Antiviral, AntibacterialN-substitution on the amino group and substitutions at C4 and C5 are critical for activity. Often act as kinase inhibitors[2].
Thiazole-5-carboxamides C5-Amide linkageAnticancer, Kinase inhibitionThe nature of the amide substituent and the C2-aryl group are key determinants of potency. Dasatinib, a potent kinase inhibitor, features this scaffold[2].
2-(Hydrazinyl)thiazoles C2-Hydrazine linkageAnti-inflammatory, Anticancer, AntioxidantThe nature of the substituent on the hydrazine moiety and the C4/C5 positions of the thiazole ring influence the activity profile.

This comparison highlights that while the 2-arylthiazole core is a common feature, the functionality at the C5 position plays a pivotal role in directing the biological activity. The carbaldehyde group offers a unique entry point for generating chemical diversity and exploring novel therapeutic applications.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A growing body of evidence suggests that the anticancer and anti-inflammatory effects of many thiazole derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis[3][4][5]. In many cancers and chronic inflammatory diseases, the NF-κB pathway is constitutively active, making it a prime target for therapeutic intervention.

Thiazole-containing compounds have been shown to inhibit NF-κB activation at various points in the signaling cascade. For instance, some derivatives can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation event targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting IKK, these compounds prevent IκBα degradation and sequester NF-κB in the cytoplasm.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli / Carcinogens cluster_nucleus Nucleus cluster_inhibition Inhibition by 2-Arylthiazole-5-carbaldehydes Stimulus TNF-α, IL-1β, LPS NFkB_n NF-κB DNA DNA (κB sites) Genes Target Gene Expression (Inflammation, Proliferation, Survival) NFkB NFkB NFkB->NFkB_n translocates Thiazole 2-Arylthiazole- 5-carbaldehyde Derivative IKK IKK Thiazole->IKK inhibits

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a representative 2-arylthiazole-5-carbaldehyde and its evaluation in relevant biological assays.

Synthesis of a Representative 2-(4-chlorophenyl)thiazole-5-carbaldehyde

This protocol is a general representation and may require optimization for specific derivatives.

Synthesis_Workflow Start Starting Materials: 4-chlorothiobenzamide 3-bromo-2-oxopropanal Step1 Hantzsch Thiazole Synthesis: Reaction in ethanol Reflux Start->Step1 Purification Purification: Column Chromatography Step1->Purification Product 2-(4-chlorophenyl)thiazole- 5-carbaldehyde Purification->Product

Materials:

  • 4-chlorothiobenzamide

  • 3-bromo-2-oxopropanal (or its stable precursor)

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add 3-bromo-2-oxopropanal (1.1 equivalents). The reaction mixture is then heated to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-arylthiazole-5-carbaldehyde derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

NF-κB Inhibition Assay: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cancer cell line stably transfected with an NF-κB luciferase reporter construct

  • Complete culture medium

  • 96-well plates

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to attach.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the 2-arylthiazole-5-carbaldehyde derivative for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of NF-κB inhibition for each concentration of the compound.

Conclusion and Future Directions

The 2-arylthiazole-5-carbaldehyde scaffold represents a fertile ground for the discovery of novel anticancer and anti-inflammatory agents. The inherent versatility of this chemical framework, coupled with a growing understanding of its SAR, provides a clear roadmap for the design of more potent and selective inhibitors of key signaling pathways like NF-κB. Future research should focus on the systematic exploration of a wider range of aryl substituents and modifications of the carbaldehyde group to build a comprehensive SAR profile. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular interactions of these compounds with their biological targets, paving the way for the development of next-generation therapeutics.

References

A Head-to-Head Comparison of Thiazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs, including antimicrobials, antiretrovirals, and anticancer agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. Consequently, the efficient and versatile synthesis of substituted thiazoles is a critical endeavor for researchers in academia and the pharmaceutical industry.

This guide provides a head-to-head comparison of the most prominent methods for thiazole synthesis. We will delve into the mechanistic underpinnings, practical experimental protocols, and the relative advantages and disadvantages of classical methods like the Hantzsch, Gabriel, and Cook-Heilbron syntheses, alongside a look at modern advancements including microwave-assisted and metal-catalyzed approaches. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific target molecules.

Classical Approaches to Thiazole Synthesis: The Workhorses of Heterocyclic Chemistry

Three classical name reactions have long dominated the landscape of thiazole synthesis: the Hantzsch, Gabriel, and Cook-Heilbron syntheses. Each offers a unique pathway to the thiazole core, with distinct advantages and limitations regarding substrate scope, reaction conditions, and achievable substitution patterns.

The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis is arguably the most well-known and widely employed method for preparing thiazoles.[4] It involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[4] This method is valued for its simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.

Mechanism: The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

A representative protocol for the Hantzsch synthesis is as follows:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.46 g, 6.0 mmol) in 10 mL of ethanol.

  • Heat the mixture at reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to yield pure 2-amino-4-phenylthiazole.

Advantages:

  • High yields: The Hantzsch synthesis is known for providing good to excellent yields of thiazole products.

  • Versatility: A wide variety of α-haloketones and thioamides can be used, allowing for diverse substitution patterns on the thiazole ring.

  • Simple procedure: The reaction is relatively easy to perform and does not typically require specialized equipment.

Disadvantages:

  • Lachrymatory α-haloketones: The α-haloketone starting materials are often lachrymatory and require careful handling.

  • Limited substitution at the 2-position: When using thiourea, the product is always a 2-aminothiazole. While substituted thioamides can be used, their availability can be a limiting factor.

The Gabriel Thiazole Synthesis

The Gabriel synthesis offers an alternative route to 2,5-disubstituted thiazoles. This method involves the reaction of an α-acylaminoketone with a phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6]

Mechanism: The reaction is believed to proceed through the thionation of the amide and ketone carbonyl groups by the phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to furnish the thiazole ring.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole

A general procedure for the Gabriel synthesis is as follows:

  • In a flask equipped with a reflux condenser and a drying tube, a mixture of N-(2-oxopropyl)acetamide (1.15 g, 10 mmol) and phosphorus pentasulfide (2.22 g, 5 mmol) in 20 mL of dry toluene is prepared.[6]

  • The mixture is heated at reflux for 4-6 hours.

  • After cooling, the reaction mixture is carefully poured into a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or column chromatography to give 2,5-dimethylthiazole.

Advantages:

  • Access to 2,5-disubstituted thiazoles: This method is particularly useful for synthesizing thiazoles with substituents at the 2 and 5 positions.

  • Readily available starting materials: The α-acylaminoketones can be prepared from α-amino acids or α-haloketones.

Disadvantages:

  • Harsh reaction conditions: The use of phosphorus pentasulfide often requires high temperatures and anhydrous conditions.

  • Unpleasant odor: Reactions involving phosphorus pentasulfide are known for producing foul-smelling byproducts.

  • Limited functional group tolerance: The harsh conditions can be incompatible with sensitive functional groups.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles.[1][7] It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[1][7]

Mechanism: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon disulfide. This is followed by an intramolecular cyclization where the sulfur attacks the nitrile group, and subsequent tautomerization to yield the aromatic 5-aminothiazole.[1]

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

A typical experimental procedure for the Cook-Heilbron synthesis is as follows:

  • To a solution of aminoacetonitrile hydrochloride (0.93 g, 10 mmol) in 20 mL of ethanol, add a solution of sodium ethoxide (0.68 g, 10 mmol) in 10 mL of ethanol at 0 °C.

  • After stirring for 15 minutes, carbon disulfide (0.76 g, 10 mmol) is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The solid is then dissolved in water and acidified with acetic acid to precipitate the product.

  • The 5-amino-2-mercaptothiazole is collected by filtration, washed with water, and dried.

Advantages:

  • Mild reaction conditions: This synthesis is often carried out at room temperature, making it suitable for substrates with sensitive functional groups.[1]

  • Direct access to 5-aminothiazoles: This method provides a direct route to a class of compounds that are important building blocks for further synthetic transformations.

Disadvantages:

  • Limited availability of α-aminonitriles: The synthesis of substituted α-aminonitriles can sometimes be challenging.

  • Formation of 2-mercaptothiazoles: When carbon disulfide is used, a mercapto group is introduced at the 2-position, which may require further functionalization.

Modern Methods: Enhancing Efficiency and Scope

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for thiazole synthesis. These modern approaches often address the limitations of the classical methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. The Hantzsch thiazole synthesis is particularly amenable to microwave assistance.

Advantages over Conventional Heating:

  • Rapid reactions: Reaction times can be reduced from hours to minutes.

  • Improved yields: In many cases, microwave heating leads to higher isolated yields of the desired product.

  • Cleaner reactions: The rapid and efficient heating can minimize the formation of side products.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

  • In a microwave-safe vial, a mixture of an α-haloketone (1 mmol), a thiourea or thioamide (1.2 mmol), and a suitable solvent (e.g., ethanol, 2-3 mL) is prepared.

  • The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, the reaction mixture is worked up as described in the conventional Hantzsch protocol.

Metal-Catalyzed Thiazole Synthesis

Transition metal catalysis has revolutionized organic synthesis, and the construction of the thiazole ring is no exception. Copper and palladium catalysts have been successfully employed in various thiazole-forming reactions, often offering unique reactivity and functional group tolerance.

Copper-Catalyzed Synthesis from Oxime Acetates and Isothiocyanates:

This method provides access to 2-aminothiazoles under mild conditions.[8][9]

Experimental Protocol:

  • To a reaction tube are added an oxime acetate (0.5 mmol), an isothiocyanate (0.6 mmol), copper(I) iodide (0.1 mmol, 20 mol%), and cesium carbonate (1.0 mmol) in toluene (2 mL).[8]

  • The tube is sealed and the mixture is stirred at 105 °C for 8 hours.[8]

  • After cooling, the reaction mixture is filtered, and the solvent is evaporated.

  • The residue is purified by column chromatography to afford the desired 2-aminothiazole.

Palladium-Catalyzed Direct Arylation:

This approach allows for the direct introduction of aryl groups onto the thiazole ring, a transformation that is challenging to achieve with classical methods.[10][11][12]

Experimental Protocol:

  • In a sealed tube, a thiazole derivative (0.5 mmol), an aryl bromide (0.6 mmol), palladium(II) acetate (0.005 mmol, 1 mol%), and potassium carbonate (1.0 mmol) are combined in a suitable solvent such as DMA or DMF (2 mL).[5]

  • The mixture is heated at 120-150 °C for 12-24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Head-to-Head Comparison

To facilitate a direct comparison, the key features of these synthesis methods are summarized in the table below.

FeatureHantzsch SynthesisGabriel SynthesisCook-Heilbron SynthesisMicrowave-Assisted HantzschMetal-Catalyzed Synthesis
Starting Materials α-Haloketone, Thioamide/Thioureaα-Acylaminoketone, P₄S₁₀α-Aminonitrile, CS₂/Dithioacidα-Haloketone, Thioamide/ThioureaVaries (e.g., Oximes, Aryl halides)
Typical Yields Good to ExcellentModerate to GoodGoodExcellentGood to Excellent
Reaction Time HoursHoursHoursMinutesHours
Reaction Temperature RefluxHigh (Reflux)Room TemperatureElevated (Microwave)Varies (often elevated)
Key Advantages Versatile, high yields, simpleAccess to 2,5-disubstituted thiazolesMild conditions, access to 5-aminothiazolesExtremely fast, high yieldsNovel reactivity, functional group tolerance
Key Disadvantages Lachrymatory reagentsHarsh conditions, unpleasant odorLimited starting material availabilityRequires microwave reactorCatalyst cost, optimization required
Substrate Scope BroadModerateModerateBroadCan be very broad

Visualizing the Pathways

To further clarify the relationships between the starting materials and the resulting thiazole core for the classical methods, the following workflow diagram is provided.

Thiazole_Synthesis_Workflows cluster_hantzsch Hantzsch Synthesis cluster_gabriel Gabriel Synthesis cluster_cook_heilbron Cook-Heilbron Synthesis H_SM1 α-Haloketone H_P Thiazole H_SM1->H_P H_SM2 Thioamide/ Thiourea H_SM2->H_P G_SM1 α-Acylaminoketone G_P 2,5-Disubstituted Thiazole G_SM1->G_P G_SM2 P₄S₁₀ G_SM2->G_P CH_SM1 α-Aminonitrile CH_P 5-Aminothiazole CH_SM1->CH_P CH_SM2 CS₂/ Dithioacid CH_SM2->CH_P

Caption: Synthetic routes to the thiazole core via classical methods.

The reaction mechanisms for the three classical syntheses are depicted below, illustrating the key bond-forming steps.

Thiazole_Mechanisms cluster_hantzsch_mech Hantzsch Mechanism cluster_gabriel_mech Gabriel Mechanism cluster_cook_heilbron_mech Cook-Heilbron Mechanism H1 Nucleophilic Attack H2 Intramolecular Cyclization H1->H2 H3 Dehydration H2->H3 G1 Thionation G2 Intramolecular Cyclization G1->G2 G3 Dehydration G2->G3 CH1 Nucleophilic Addition CH2 Intramolecular Cyclization CH1->CH2 CH3 Tautomerization CH2->CH3

References

A Comparative Guide to the Efficacy of Novel Thiazole-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance (AMR) poses a grave threat to global health, the imperative for novel antimicrobial agents has never been more acute. The thiazole nucleus, a heterocyclic scaffold, has emerged as a promising foundation for the development of a new generation of antimicrobials.[1][2] This guide provides a comprehensive benchmark of the efficacy of new thiazole-based antimicrobials, offering a comparative analysis against established antibiotics and detailing the rigorous experimental methodologies that underpin these findings.

The Scientific Imperative: Why Thiazole-Based Compounds?

The versatility of the thiazole ring allows for diverse chemical modifications, leading to compounds with potent activity against a wide spectrum of pathogens, including multi-drug resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4][5] Many thiazole derivatives exhibit novel mechanisms of action, a critical attribute in circumventing existing resistance pathways. Key molecular targets for these emerging antimicrobials include DNA gyrase and the filamentous temperature-sensitive protein Z (FtsZ), both essential for bacterial survival and replication.[1][6][7] By targeting these fundamental cellular processes, thiazole-based compounds can exert potent bactericidal effects.

Benchmarking Efficacy: A Data-Driven Comparison

The true measure of a novel antimicrobial lies in its performance against clinically relevant pathogens, benchmarked against current standards of care. The following tables summarize the in vitro efficacy of several novel thiazole derivatives compared to conventional antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Table 1: Comparative Efficacy Against Gram-Positive Pathogens

Compound/DrugOrganismMIC (µg/mL)
Novel Thiazole 1 Staphylococcus aureus (MRSA, USA300)1.3[4]
Novel Thiazole 2 Staphylococcus aureus (MRSA, USA100)2.8[4]
Benzo[d]thiazole 13 Staphylococcus aureus (MRSA)50-75[8]
Thiazolyl-coumarin 7c Staphylococcus aureus31.25[9]
VancomycinStaphylococcus aureus (MRSA)1.0 - 2.0
LinezolidStaphylococcus aureus (MRSA)1.0 - 4.0

Table 2: Comparative Efficacy Against Gram-Negative Pathogens

Compound/DrugOrganismMIC (µg/mL)
Thiazole Derivative 60 Escherichia coliNot specified, but showed best activity[1]
Thiazole Derivative 43a Escherichia coli16.1 µM[1]
Benzo[d]thiazole 14 Escherichia coli50-75[8]
Thiazolyl-coumarin 7c Pseudomonas aeruginosa62.5[9]
CiprofloxacinPseudomonas aeruginosa0.25 - 1.0
MeropenemEscherichia coli≤0.06 - 0.25

Note: The MIC values for novel thiazole compounds are sourced from recent research publications. Comparator antibiotic MICs represent typical ranges observed in clinical settings.

Unveiling the Mechanism: How Thiazole Antimicrobials Work

A key advantage of many novel thiazole-based compounds is their ability to target bacterial enzymes that are distinct from those targeted by many current antibiotic classes. This reduces the likelihood of cross-resistance. Two prominent mechanisms of action are:

  • Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] Certain thiazole derivatives have been shown to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function and leading to bacterial cell death.[1] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.

  • Disruption of FtsZ Polymerization: The FtsZ protein is a crucial component of the bacterial cytoskeleton and forms a contractile ring (the Z-ring) at the site of cell division.[6] Some thiazole-based compounds have been found to interfere with the polymerization dynamics of FtsZ, preventing the formation of the Z-ring and thereby blocking cell division.[6] This ultimately leads to bacterial cell death.

cluster_0 Mechanism 1: DNA Gyrase Inhibition cluster_1 Mechanism 2: FtsZ Polymerization Disruption Thiazole Compound 1 Thiazole Compound 1 DNA Gyrase (GyrB) DNA Gyrase (GyrB) Thiazole Compound 1->DNA Gyrase (GyrB) Binds to ATP Binding No ATP Binding DNA Gyrase (GyrB)->ATP Binding Prevents DNA Replication Blocked DNA Replication Blocked DNA Gyrase (GyrB)->DNA Replication Blocked Leads to Thiazole Compound 2 Thiazole Compound 2 FtsZ Protein FtsZ Protein Thiazole Compound 2->FtsZ Protein Interferes with Z-Ring Formation No Z-Ring FtsZ Protein->Z-Ring Formation Prevents Cell Division Blocked Cell Division Blocked Z-Ring Formation->Cell Division Blocked Leads to

Caption: Mechanisms of Action of Novel Thiazole-Based Antimicrobials.

Rigorous Evaluation: Experimental Protocols

The data presented in this guide is predicated on standardized and reproducible experimental protocols. As a Senior Application Scientist, I emphasize the importance of adhering to these methods to ensure the generation of reliable and comparable data. The following are detailed, step-by-step methodologies for key in vitro assays based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the thiazole compound and comparator antibiotics in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Using a 96-well microtiter plate, dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well.

  • Serial Dilution: Add 50 µL of the antimicrobial stock solution to the first well of a row and mix thoroughly. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of antimicrobial concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).

start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilute Perform 2-fold Serial Dilution prep_stock->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial that results in a ≥99.9% reduction in the initial bacterial inoculum, signifying bactericidal activity.

Protocol:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a quadrant of a sterile, drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving (i.e., a 3-log₁₀ reduction).

Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of bacterial killing over time, helping to differentiate between bactericidal and bacteriostatic effects and to understand the pharmacodynamics of the antimicrobial agent.

Protocol:

  • Preparation: Prepare tubes containing MHB with the thiazole compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Also, include a growth control tube without the antimicrobial.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto drug-free agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is indicative of bactericidal activity.

start Start prep_tubes Prepare Tubes with Antimicrobial Concentrations start->prep_tubes inoculate_tubes Inoculate with Standardized Bacteria prep_tubes->inoculate_tubes sample_t0 Sample at T=0 inoculate_tubes->sample_t0 incubate_shake Incubate with Shaking inoculate_tubes->incubate_shake serial_dilute_plate Serial Dilute and Plate sample_t0->serial_dilute_plate sample_intervals Sample at Intervals (2, 4, 8, 24h) incubate_shake->sample_intervals sample_intervals->serial_dilute_plate incubate_plates Incubate Plates (18-24h) serial_dilute_plate->incubate_plates count_cfu Count CFUs incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end

Caption: Workflow for Time-Kill Kinetic Assay.

Conclusion and Future Directions

The data and methodologies presented in this guide underscore the significant potential of thiazole-based compounds as a new frontier in the fight against antimicrobial resistance. Their potent activity, particularly against challenging pathogens like MRSA, and their novel mechanisms of action provide a strong rationale for their continued development. The rigorous and standardized evaluation of these compounds is paramount to translating their in vitro promise into clinically effective therapies. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead thiazole derivatives to advance these promising candidates into preclinical and clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde (CAS No. 721920-84-9). As a chlorinated thiazole derivative containing a reactive aldehyde group, this compound requires stringent safety protocols to mitigate risks to personnel and the environment. This guide is designed for drug development professionals and laboratory researchers, offering procedural guidance grounded in established safety principles.

Hazard Assessment: Understanding the Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice.[1] The structure of this compound presents several inherent hazards that dictate the required personal protective equipment (PPE) and handling procedures.

  • Skin Sensitization: The compound is associated with Risk Statement R43, indicating it may cause sensitization upon skin contact.[2] Repeated or prolonged exposure can lead to allergic reactions.

  • Eye Irritation: Structurally similar compounds are known to cause serious eye irritation.[3] Direct contact with the solid or its solutions can result in significant damage.

  • Respiratory Irritation: Aldehydes as a class are known for their reactivity and potential to cause respiratory irritation.[4][5] Inhalation of the dust, particularly when handling the solid, must be avoided.

  • Halogenated Compound: As a chlorinated organic compound, it requires special disposal procedures to prevent environmental release and formation of hazardous byproducts during incineration.[6][7]

  • Toxicological Data: For many specialized research chemicals, including this one, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Therefore, it must be treated as a potentially hazardous substance at all times.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical control measure for preventing exposure. All handling of this compound must be performed within a certified chemical fume hood.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields.[3] A face shield is recommended.Chemical-resistant nitrile or neoprene gloves. Inspect before use.[1]Full-length lab coat, buttoned.[1]Required: Work within a chemical fume hood. If not possible, a NIOSH-approved respirator with P95/P100 particle cartridges is mandatory.[4]
Preparing/Handling Solutions Tightly fitting safety goggles with side-shields.[3]Chemical-resistant nitrile or neoprene gloves. Use proper removal technique to avoid skin contact.[4][8]Full-length lab coat, buttoned.[1]Required: All operations must be conducted in a chemical fume hood to control vapors.[9]
Cleaning & Disposal Tightly fitting safety goggles with side-shields.[3]Heavy-duty chemical-resistant gloves (e.g., Viton or double-nitrile).[7]Full-length lab coat. Consider a chemically resistant apron.Work within a well-ventilated area, preferably a fume hood.

Procedural Guidance: From Preparation to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling Phase prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Safety Shower) prep2->prep3 prep4 Assemble All Necessary PPE prep3->prep4 don Don PPE (See Donning Protocol) prep4->don handle Handle Chemical Inside Fume Hood don->handle doff Doff PPE (See Doffing Protocol) handle->doff clean Decontaminate Work Area doff->clean dispose Segregate & Dispose of Waste (See Disposal Protocol) clean->dispose wash Wash Hands Thoroughly dispose->wash

Caption: High-level workflow for safely handling the compound.

PPE Donning and Doffing Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Goggles / Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves (Peel off) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3

Caption: Correct sequence for donning and doffing PPE.

Step-by-Step Handling
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is on and the sash is at the appropriate working height.[9] Place absorbent pads on the work surface to contain minor spills.

  • Weighing: If weighing the solid, perform the task in the fume hood to contain dust.[4] Use a spatula to gently transfer the solid, avoiding actions that could make it airborne.

  • Making Solutions: Add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling. Keep the container covered as much as possible.

  • Post-Handling: After use, securely close the primary container. The storage recommendation is under an inert gas (Nitrogen or Argon) at 2-8°C.[2]

Emergency Protocols: Spill and Exposure Management

Rapid and correct response during an emergency is crucial.

Situation Immediate Action
Minor Spill (<1 g, contained in fume hood) 1. Alert others in the lab. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10] 3. Sweep up the material, place it in a sealed, labeled container for halogenated waste.[4] 4. Decontaminate the area with a suitable solvent, collecting all materials for disposal.
Major Spill (>1 g, or outside fume hood) 1. Evacuate personnel from the immediate area.[4] 2. Alert your institution's emergency response team (e.g., EH&S). 3. Prevent the material from entering drains.[4][8] 4. Only trained personnel with appropriate respiratory protection should perform cleanup.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of soap and water for at least 15 minutes.[4] 3. Seek medical attention. Show the Safety Data Sheet to the physician.[4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[3][11] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air.[4] 2. If not breathing, give artificial respiration. 3. Seek medical attention.
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting.[3][8] 2. Never give anything by mouth to an unconscious person.[4] 3. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

As a halogenated organic compound, this compound and all associated waste must be managed as hazardous waste.[7][12] Do not dispose of this chemical down the drain or in regular trash.

Disposal_Workflow cluster_waste Waste Generation cluster_container Segregation & Collection cluster_disposal Final Disposal chem Excess Chemical & Contaminated Solutions waste_container SEALED & LABELED CONTAINER 'Halogenated Organic Waste' chem->waste_container ppe Contaminated Gloves, Absorbent Pads, etc. ppe->waste_container glass Contaminated Glassware (e.g., vials, pipettes) glass->waste_container disposal_service Arrange Pickup by Certified Hazardous Waste Disposal Service waste_container->disposal_service

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.